molecular formula C8H9BrClN3O4S2 B114824 3-Des(allylthio)methyl-3-bromomethyl Althiazide CAS No. 7181-60-4

3-Des(allylthio)methyl-3-bromomethyl Althiazide

Cat. No.: B114824
CAS No.: 7181-60-4
M. Wt: 390.7 g/mol
InChI Key: CVTBWXDLAWVRNO-UHFFFAOYSA-N
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Description

3-Des(allylthio)methyl-3-bromomethyl Althiazide, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrClN3O4S2 and its molecular weight is 390.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTBWXDLAWVRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide: A Hypothetical Thiazide Derivative for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "3-Des(allylthio)methyl-3-bromomethyl Althiazide" is not documented in publicly available scientific literature or chemical databases as of the date of this guide. It is presumed to be a novel, hypothetical, or proprietary derivative of the known diuretic Althiazide. This guide, therefore, provides a theoretical and predictive analysis based on the structure of the parent compound and established principles of medicinal chemistry and synthetic organic chemistry.

Introduction: Deconstructing a Novel Thiazide Analogue

Thiazide diuretics have been a cornerstone in the management of hypertension and edema for decades.[1][2] Their mechanism of action, primarily the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidney, is well-established.[3][4] Althiazide (also known as Altizide) is a member of this class, distinguished by a 3-((allylthio)methyl) substituent on the benzothiadiazine core.[5][6]

The compound name "this compound" implies a specific chemical modification of the Althiazide structure: the removal ("Des") of the (allylthio)methyl group at the C3 position and its replacement with a bromomethyl (-CH2Br) group. This structural alteration is significant, as the bromomethyl group is a reactive moiety that can serve as an alkylating agent or a versatile synthetic handle for further derivatization.

This guide will provide a comprehensive overview of the parent compound, Althiazide, and construct a detailed theoretical framework for its hypothetical derivative, this compound. We will explore its proposed structure, a plausible synthetic pathway, its predicted mechanism of action, and potential applications in research and drug development.

Part 1: Chemical Profile of the Parent Compound: Althiazide

To understand the derivative, we must first characterize the parent molecule. Althiazide is a thiazide diuretic used for its antihypertensive properties.[5][6]

PropertyDataReference
IUPAC Name 6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[5]
Synonyms Altizide, P-1779[5][7]
CAS Number 5588-16-9[5]
Molecular Formula C₁₁H₁₄ClN₃O₄S₃[5][8]
Molecular Weight 383.9 g/mol [6][8]
Chemical Structure

[5]

The key features of the Althiazide structure are the benzothiadiazine dioxide core, which is essential for diuretic activity, the sulfonamide group at the C7 position, and the (allylthio)methyl group at the C3 position. Modifications at the C3 position are known to influence the potency and duration of action of thiazide diuretics.

Part 2: The Hypothetical Derivative: this compound

Based on standard chemical nomenclature, the proposed structure for this hypothetical compound would be as follows:

PropertyPredicted Data
Proposed IUPAC Name 3-(bromomethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide
Proposed Formula C₈H₉BrClN₃O₄S₂
Proposed Structure A modification of the Althiazide structure where the C3-(allylthio)methyl group is replaced by a C3-bromomethyl group.

The introduction of the electrophilic bromomethyl group fundamentally changes the chemical nature of the C3 substituent from a relatively inert group to a reactive site.

Part 3: Theoretical Synthesis Pathway

The synthesis of this compound would likely start from a common precursor to hydrochlorothiazide derivatives, 4-amino-6-chloro-1,3-benzenedisulfonamide. A plausible multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis
  • Step 1: Cyclization to form Hydrochlorothiazide. React 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde. This reaction forms the dihydro-benzothiadiazine ring system of hydrochlorothiazide.[9]

  • Step 2: Introduction of a Hydroxymethyl Group. React the hydrochlorothiazide from Step 1 with an excess of formaldehyde under acidic conditions. This would likely result in the formation of 3-hydroxymethyl-hydrochlorothiazide.

  • Step 3: Bromination. The final step would be the conversion of the 3-hydroxymethyl group to a 3-bromomethyl group. This can be achieved using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an appropriate aprotic solvent. The reaction should be carried out under anhydrous conditions to prevent side reactions.

  • Purification: The final product would be purified using column chromatography followed by recrystallization to obtain the pure this compound.

Visualization of the Proposed Synthesis

Synthetic Pathway Precursor 4-amino-6-chloro-1,3- benzenedisulfonamide HCTZ Hydrochlorothiazide Precursor->HCTZ + Paraformaldehyde Intermediate 3-Hydroxymethyl- Hydrochlorothiazide HCTZ->Intermediate + Formaldehyde (excess) Product 3-Bromomethyl Derivative (Target Compound) Intermediate->Product + PBr₃ or SOBr₂

Caption: Proposed synthetic route to the target compound.

Part 4: Predicted Mechanism of Action and Scientific Rationale

The biological activity of this hypothetical molecule is predicted to stem from two key features: the thiazide core and the reactive bromomethyl group.

Core Diuretic Activity

The 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide scaffold is the pharmacophore responsible for the diuretic effect. It is expected to act as a competitive inhibitor at the chloride-binding site of the Na+/Cl- symporter (NCC) in the distal convoluted tubule of the nephron.[2][3] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and lowers blood pressure.[1][4]

Role of the 3-Bromomethyl Group

The novelty of this compound lies in the C3-bromomethyl substituent. This group could confer several unique properties:

  • Irreversible Inhibition: The bromomethyl group is an electrophilic alkylating agent. It has the potential to form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in or near the active site of the Na+/Cl- symporter. This would lead to irreversible inhibition, potentially resulting in a more potent and longer-lasting diuretic effect compared to traditional, reversibly-binding thiazides.

  • A Probe for Target Identification: As a reactive fragment, this molecule could be used as a chemical probe in proteomics experiments (Activity-Based Protein Profiling). By allowing the compound to covalently label its protein target(s) in a cellular or tissue lysate, researchers could use techniques like mass spectrometry to identify the specific binding sites on the Na+/Cl- symporter or to discover potential off-target interactions.

  • A Synthetic Intermediate: The bromo-substituent is an excellent leaving group, making the compound a valuable intermediate for the synthesis of a library of novel C3-substituted Althiazide analogues. Nucleophiles such as amines, thiols, or alcohols could be used to displace the bromide, allowing for the rapid generation of diverse structures for structure-activity relationship (SAR) studies.

Visualization of the Proposed Mechanism

Mechanism of Action cluster_DCT Distal Convoluted Tubule Cell NCC Na+/Cl- Symporter (NCC) Extracellular Lumen Intracellular Covalent_Bond Covalent Bond Formation (Alkylation) NCC:f0->Covalent_Bond Effect ↓ Na+ & Cl- Reabsorption ↑ Diuresis NCC->Effect Blockade leads to Molecule Bromomethyl Althiazide Derivative Molecule->NCC:f0 Binding to Cl- site Inhibition Irreversible Inhibition Covalent_Bond->Inhibition Inhibition->NCC

Caption: Predicted irreversible inhibition of the NCC symporter.

Part 5: Potential Research Applications and Future Directions

The unique chemical properties of this compound make it an intriguing tool for several areas of research:

  • Pharmacology and Drug Discovery: It could be used to map the active site of the Na+/Cl- symporter, providing valuable insights for the design of next-generation diuretics. The hypothesis of irreversible inhibition could be tested, which may lead to drugs with different pharmacokinetic and pharmacodynamic profiles.

  • Chemical Biology: Its use as a chemical probe could help elucidate the physiological roles of the Na+/Cl- symporter and identify other proteins that may be involved in electrolyte balance and blood pressure regulation.

  • Synthetic Chemistry: The compound serves as a platform for creating diverse libraries of thiazide derivatives, enabling a deeper exploration of the structure-activity relationships governing diuretic potency and selectivity.

Conclusion

While this compound remains a hypothetical construct, its rational design based on the well-known Althiazide scaffold presents exciting possibilities. The introduction of a reactive bromomethyl group at the C3 position transforms a standard diuretic into a potential covalent inhibitor and a versatile chemical probe. The synthesis is theoretically straightforward, and the resulting compound could be instrumental in advancing our understanding of thiazide diuretic mechanisms and in the development of novel therapeutic agents. Further synthetic and biological evaluation is required to validate the hypotheses presented in this guide.

References

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  • PharmaCompass. (n.d.). Althiazide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Althiazide-d5. PubChem Compound Database. Retrieved from [Link]

  • GoodRx. (2024, August 7). Thiazide Diuretics' Mechanism of Action. Retrieved from [Link]

  • Huxel, C. (2025, July 6). Thiazide Diuretics. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • Al-Masoudi, W. A. (2020). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology, 13(9), 4145-4151.
  • Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert review of cardiovascular therapy, 8(6), 793–802.
  • Picmonic. (n.d.). Thiazide Diuretics Mnemonic for USMLE. Retrieved from [Link]

  • Simerpreet, & Cannoo Singh Damanjit. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 6(2), 118-132.
  • Szabó, K., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 22(1), 1-20.
  • Carter, B. L. (2005). Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action. The Journal of Clinical Hypertension, 7(s1), 24-30.
  • Yabanci, N., et al. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 19(7), 9726-9743.
  • Tsioufis, C., et al. (2019). Redefining diuretics use in hypertension: Why select a thiazide-like diuretic? Journal of human hypertension, 33(1), 7-13.
  • Szabó, K., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543.
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Sources

Synthesis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

This guide provides a comprehensive, technically detailed methodology for the synthesis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a novel analog of the thiazide diuretic Althiazide. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. It offers full editorial control over the scientific narrative, emphasizing the causal logic behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references.

Introduction: Rationale and Scientific Context

Thiazide diuretics, built upon the 1,2,4-benzothiadiazine-1,1-dioxide core, have been a cornerstone of hypertension management for decades.[1] The parent compound, Althiazide, is characterized by an allylthiomethyl substituent at the 3-position of the dihydrothiazide ring. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the nature of the substituent at this 3-position is a critical determinant of both the potency and duration of action of these diuretics.[2][3]

Key SAR insights for thiazides include:

  • Saturation of the C3-N4 double bond to the dihydro- form increases diuretic potency by approximately 3- to 10-fold.[4][5]

  • Substitution at the 3-position with lipophilic groups (e.g., haloalkyl, aralkyl, or thioether moieties) markedly enhances diuretic activity and prolongs the duration of action, a correlation linked to increased lipid solubility.[4][6][7]

The synthesis of this compound is proposed to explore the impact of a reactive haloalkyl group at this critical position. The bromomethyl group (-CH₂Br) serves as a lipophilic moiety and a versatile synthetic handle for further derivatization, enabling the creation of a library of novel thiazide analogs for pharmacological screening. This guide outlines a robust, three-step synthetic pathway commencing from a commercially available precursor.

Overall Synthetic Pathway

The proposed synthesis is a three-step sequence involving the formation of the core heterocyclic ring, introduction of a hydroxymethyl functional group, and its subsequent conversion to the target bromomethyl compound.

Synthetic_Pathway A 4-Amino-6-chloro-1,3- benzenedisulfonamide B Intermediate 1: 6-Chloro-3,4-dihydro-2H-1,2,4- benzothiadiazine-7-sulfonamide 1,1-dioxide A->B Step 1: Cyclization (Paraformaldehyde, Acid) C Intermediate 2: 3-Hydroxymethyl-6-chloro-3,4-dihydro-2H-1,2,4- benzothiadiazine-7-sulfonamide 1,1-dioxide B->C Step 2: Hydroxymethylation (Formaldehyde) D Final Product: 3-Bromomethyl-6-chloro-3,4-dihydro-2H-1,2,4- benzothiadiazine-7-sulfonamide 1,1-dioxide C->D Step 3: Bromination (PBr₃)

Caption: Proposed three-step synthesis of the target compound.

Part 1: Synthesis of the Dihydrobenzothiadiazine Core (Intermediate 1)

Principle: The foundational step is the acid-catalyzed cyclization of 4-Amino-6-chloro-1,3-benzenedisulfonamide with an aldehyde. Using paraformaldehyde as the one-carbon source directly yields the dihydro- (unsubstituted at C3) benzothiadiazine ring system, known as Hydrochlorothiazide.[1][8][9][10] This reaction forms the essential heterocyclic scaffold for subsequent modifications.

Experimental Protocol:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-Amino-6-chloro-1,3-benzenedisulfonamide (I).

  • Reagent Addition: Add methanol as the solvent, followed by paraformaldehyde.

  • Reaction Initiation: While stirring, slowly add a solution of concentrated sulfuric acid in methanol to the refluxing reaction mass.

  • Reflux: Maintain the reaction at reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3).

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash with cold water to remove any residual acid, and then with a small amount of cold methanol.

  • Drying: Dry the resulting white solid under vacuum at 60°C to yield Intermediate 1.

Data Presentation:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
4-Amino-6-chloro-1,3-benzenedisulfonamide (I)285.710.101.028.57 g
Paraformaldehyde(30.03)n0.121.23.60 g
Sulfuric Acid (98%)98.08-Catalyst~2 mL
Methanol32.04-Solvent150 mL

Part 2: Synthesis of the 3-Hydroxymethyl Intermediate (Intermediate 2)

Principle: This step involves the introduction of a hydroxymethyl group at the 3-position of the dihydrothiazide ring. This is achieved through a condensation reaction with formaldehyde. The nucleophilic C3 position of the dihydro-ring, once formed or in equilibrium, can react with an electrophile like formaldehyde. While N-alkylation is also possible, controlling reaction conditions (pH, temperature) can favor C-functionalization to yield the desired 3-hydroxymethyl intermediate.

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask, suspend Intermediate 1 in an aqueous solution of formaldehyde (37% w/v).

  • pH Adjustment: Adjust the pH of the suspension to ~8.0-8.5 using a dilute solution of sodium hydroxide. This enhances the reactivity at the desired position.

  • Reaction: Gently heat the mixture to 50-60°C with stirring for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of ~5-6. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash thoroughly with deionized water until the washings are neutral, and then rinse with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to yield Intermediate 2.

Data Presentation:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Intermediate 1297.740.081.023.82 g
Formaldehyde (37% aq. solution)30.030.121.5~9.7 mL
Sodium Hydroxide (1M aq.)40.00-BaseAs needed
Hydrochloric Acid (1M aq.)36.46-AcidAs needed

Part 3: Bromination of the 3-Hydroxymethyl Group (Final Product)

Principle: The final step is the conversion of the primary alcohol of the 3-hydroxymethyl group into a bromomethyl group. This is a classic nucleophilic substitution. While several reagents can accomplish this, phosphorus tribromide (PBr₃) is an effective choice for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion. Care must be taken to perform the reaction under anhydrous conditions to prevent hydrolysis of the PBr₃.

Experimental Protocol:

  • Setup: To a flame-dried 250 mL flask under a nitrogen atmosphere, add Intermediate 2 and anhydrous tetrahydrofuran (THF). Cool the resulting suspension in an ice-salt bath to -5°C.

  • Reagent Addition: While maintaining the temperature below 0°C, add phosphorus tribromide (PBr₃) dropwise via a syringe over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by pouring it slowly over crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to obtain the final product, this compound.

Data Presentation:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Intermediate 2327.770.051.016.39 g
Phosphorus Tribromide (PBr₃)270.690.0180.361.7 mL
Anhydrous THF72.11-Solvent100 mL
Ethyl Acetate88.11-Solvent~150 mL

Overall Experimental Workflow

The entire process from starting material to final purified product requires careful execution of synthesis, work-up, and purification steps.

Experimental_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Bromination & Purification S1_Setup Flask Setup: SM, Solvent, Catalyst S1_Reaction Reflux (2-3h) S1_Setup->S1_Reaction S1_Workup Cooling & Precipitation S1_Reaction->S1_Workup S1_Isolation Filtration & Drying S1_Workup->S1_Isolation S2_Setup Suspension & pH Adjust S1_Isolation->S2_Setup Intermediate 1 S2_Reaction Heating (4-6h) S2_Setup->S2_Reaction S2_Workup Acidification & Precipitation S2_Reaction->S2_Workup S2_Isolation Filtration & Drying S2_Workup->S2_Isolation S3_Setup Anhydrous Setup & Cooling S2_Isolation->S3_Setup Intermediate 2 S3_Reaction PBr₃ Addition & Stirring S3_Setup->S3_Reaction S3_Workup Quenching & Extraction S3_Reaction->S3_Workup S3_Purification Column Chromatography S3_Workup->S3_Purification Final_Product Final_Product S3_Purification->Final_Product Final Product

Caption: A flowchart of the complete experimental workflow.

Conclusion

This guide details a logical and robust synthetic route to this compound. By leveraging established methods for the formation of the dihydrobenzothiadiazine core and applying standard organic transformations, this novel analog can be produced efficiently. The final compound holds potential as a valuable pharmacological tool and a versatile intermediate for the development of next-generation diuretic agents, warranting further investigation into its biological activity.

References

  • Lee, C. L., & Feng, L. (2022). Structure-activity relationships of thiazide-type diuretics. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Pharmacy 180. (n.d.). SAR of Thiazide Diruretics. Retrieved January 14, 2026, from [Link]

  • Pharmacy Universe. (2014). Site III Diuretics. Slideshare. Retrieved January 14, 2026, from [Link]

  • Lunkad, A. (2020, September 9). SAR of Thiazide diuretics. YouTube. Retrieved January 14, 2026, from [Link]

  • Pharmacy Universe. (2014). Structure Activity Relationship of Diuretics. Slideshare. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide - Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrochlorothiazide. PubChem. Retrieved January 14, 2026, from [Link]

  • Torrent Pharmaceuticals Ltd. (2007). A novel process for preparation of highly pure crystalline hydrochlorothiazide. Google Patents.
  • Gpatindia. (2020, October 19). HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved January 14, 2026, from [Link]

  • Rotella, G., et al. (2010). A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. Synlett. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a novel derivative of the thiazide diuretic, Althiazide. While experimental data for this specific analog is not extensively available, this document synthesizes information on the parent compound, Althiazide, with established principles of medicinal and organic chemistry to predict its characteristics. We will delve into the structural modifications, their implications for reactivity and stability, and propose experimental workflows for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar compounds.

Introduction: The Thiazide Diuretic Landscape and the Emergence of a Novel Analog

Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension and edema for decades.[1][2] Their primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[1][2] Althiazide, a member of the benzothiadiazine class, is a well-established diuretic agent.[3][4] The targeted modification of such established drug molecules is a common strategy in drug discovery to enhance efficacy, alter pharmacokinetic profiles, or develop new chemical probes.

This compound represents a strategic modification of the Althiazide core structure. The replacement of the allylthiomethyl group at the 3-position with a bromomethyl group introduces a reactive handle that can be exploited for further chemical derivatization. This alteration is expected to significantly influence the compound's physicochemical properties and biological activity.

Structural Analysis and Comparative Overview

The core structure of this compound is the benzothiadiazine ring system, characteristic of thiazide diuretics.[1] The key structural difference from its parent compound, Althiazide, is the substitution at the C3 position.

Althiazide: Features a 3-((allylthio)methyl) substituent.[3] This compound: Features a 3-(bromomethyl) substituent.

This seemingly simple substitution has profound implications for the molecule's chemical nature. The bromomethyl group is a potent alkylating agent, making the compound a valuable intermediate for the synthesis of a library of derivatives.[5]

Visualizing the Structural Relationship

G cluster_0 Parent Compound cluster_1 Target Analog Althiazide Althiazide C11H14ClN3O4S3 Target 3-Des(allylthio)methyl-3-bromomethyl Althiazide C8H9BrClN3O4S2 Althiazide->Target Structural Modification (-CH2-S-CH2-CH=CH2 -> -CH2Br) G Reactant 3-Des(allylthio)methyl-3-bromomethyl Althiazide Product Althiazide Derivative Reactant->Product SN2 Reaction Nucleophile Nucleophile (e.g., R-OH, R-SH, R-NH2) Nucleophile->Product

Caption: General reaction scheme for the derivatization of the target compound.

Potential Side Reactions:

  • Elimination: Under strongly basic conditions, elimination to form a methylidene compound may compete with substitution. [5]* Reaction with Solvent: Nucleophilic solvents (e.g., water, alcohols) can react with the bromomethyl group. [5]Therefore, anhydrous reaction conditions are crucial.

Proposed Experimental Workflows

Given the lack of published experimental data, the following protocols are proposed for the synthesis and characterization of this compound.

Proposed Synthesis

The synthesis of this compound would likely start from a precursor with a hydroxymethyl or methyl group at the 3-position, which can then be brominated. A plausible route could involve the bromination of a 3-hydroxymethyl or 3-methyl precursor using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, or phosphorus tribromide (PBr₃).

G cluster_0 Synthetic Pathway Start 3-Hydroxymethyl Althiazide Precursor Product 3-Des(allylthio)methyl-3-bromomethyl Althiazide Start->Product Bromination Reagent Brominating Agent (e.g., PBr3, NBS) Reagent->Product

Caption: Proposed synthetic route to the target compound.

Characterization and Quality Control

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Step-by-Step Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the bromomethyl group (expected chemical shift around 4.5 ppm) and the overall proton skeleton.

    • ¹³C NMR: To identify the carbon signals, including the bromomethyl carbon.

  • Mass Spectrometry (MS):

    • To determine the molecular weight and confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups, such as the sulfonamide (S=O stretches) and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the compound. A reversed-phase method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a suitable buffer would be a good starting point.

  • Melting Point Determination:

    • To determine the melting point range, which is an indicator of purity.

  • Elemental Analysis:

    • To confirm the elemental composition (C, H, N, S, Br, Cl).

Conclusion and Future Directions

This compound is a promising, yet underexplored, derivative of Althiazide. Its key feature, the reactive bromomethyl group, opens up a vast chemical space for the synthesis of novel Althiazide analogs with potentially modulated biological activities. This guide provides a foundational understanding of its predicted physicochemical properties and outlines a clear path for its synthesis and characterization. Further research is warranted to experimentally validate these predictions and to explore the therapeutic potential of the derivatives that can be generated from this versatile intermediate.

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An In-depth Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide: Synthesis, Characterization, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a derivative of the thiazide diuretic Althiazide. While specific research on this bromomethyl derivative is limited, this document synthesizes available information on the parent compound and the broader class of thiazide diuretics to offer a scientifically grounded perspective. This guide covers the compound's identification with its Chemical Abstracts Service (CAS) number, its physicochemical properties, a proposed synthetic route, its expected pharmacological mechanism of action, and relevant analytical methodologies. The content is structured to provide both foundational knowledge and practical insights for researchers in medicinal chemistry and drug development.

Introduction and Compound Identification

This compound is a halogenated derivative of Althiazide, a diuretic of the benzothiadiazine class.[1] Thiazide diuretics are a cornerstone in the management of hypertension and edema.[2] The structural modification, specifically the replacement of the allylthiomethyl group at the 3-position with a bromomethyl group, suggests its potential utility as a synthetic intermediate for further derivatization or as a compound with altered pharmacokinetic or pharmacodynamic properties.

The unique identifier for this compound is its CAS number:

Compound NameCAS Number
This compound7181-60-4

The parent compound, Althiazide (also known as Altizide), is identified by CAS number 5588-16-9.[1]

Physicochemical Properties

The physicochemical properties of this compound are not extensively documented. However, we can infer its characteristics from the data available for the parent compound, Althiazide.

Table 1: Physicochemical Properties of Althiazide (Parent Compound)

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClN₃O₄S₃[3]
Molecular Weight383.9 g/mol [3]
Melting Point206-207 °C
Water SolubilityPractically insoluble[4]
SolubilitySoluble in methanol, practically insoluble in dichloromethane[4]
pKa8.33 ± 0.40 (Predicted)[4]
XLogP30.8[3]
Topological Polar Surface Area160 Ų[3]

The introduction of the bromomethyl group in place of the allylthiomethyl group would alter these properties. The molecular weight would change, and there might be slight modifications in polarity, solubility, and reactivity.

Proposed Synthesis of this compound

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Stage 1: Synthesis of 3-Methyl Precursor cluster_1 Stage 2: Bromination A 4-Amino-6-chloro-1,3-benzenedisulfonamide C Cyclization A->C B Acetaldehyde B->C D 6-chloro-3,4-dihydro-3-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (Precursor) C->D G Benzylic-like Bromination D->G Precursor from Stage 1 E N-Bromosuccinimide (NBS) E->G F Radical Initiator (e.g., AIBN) F->G H This compound (Target Compound) G->H

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Stage 1: Synthesis of 6-chloro-3,4-dihydro-3-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (Precursor)

The synthesis of hydrochlorothiazide and its analogs typically involves the condensation of 4-amino-6-chlorobenzene-1,3-disulfonamide with an aldehyde.[3][5] For the 3-methyl analog, acetaldehyde would be the logical choice.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-6-chlorobenzene-1,3-disulfonamide in a suitable alcohol solvent, such as methanol or ethanol.

  • Reagent Addition: Add acetaldehyde to the suspension. An acidic catalyst, such as hydrochloric acid or sulfuric acid, may be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized precursor using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stage 2: Synthesis of this compound

This step involves the free-radical bromination of the methyl group at the 3-position, which is analogous to a benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for such selective brominations.[1][6]

  • Reaction Setup: Dissolve the 3-methyl precursor from Stage 1 in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, in a flask equipped with a reflux condenser and a light source (for photo-initiation) or add a radical initiator.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated by irradiation with a UV lamp or by the thermal decomposition of the radical initiator. Monitor the reaction by TLC.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture. The succinimide byproduct can be removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the presence of the bromomethyl group.

Pharmacology and Mechanism of Action

As a derivative of Althiazide, this compound is expected to function as a thiazide diuretic. The primary mechanism of action of thiazide diuretics is the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubule of the nephron.[2]

  • Inhibition of Na⁺/Cl⁻ Symporter: By blocking this symporter, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

  • Diuresis and Natriuresis: The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis (increased urine volume) and natriuresis (increased sodium excretion).

  • Antihypertensive Effect: The initial antihypertensive effect is due to a reduction in plasma volume and cardiac output. With chronic use, the plasma volume returns to near normal, but the antihypertensive effect is maintained through a reduction in peripheral vascular resistance.

Thiazide_MoA Mechanism of Action of Thiazide Diuretics cluster_cell Inside DCT Cell Thiazide Thiazide Diuretic (e.g., Althiazide Derivative) NCC Na+/Cl- Symporter (NCC) Thiazide->NCC Binds to and blocks Inhibition Inhibition DCT Distal Convoluted Tubule (DCT) Cell Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption Normally promotes reabsorption Inhibition->Reabsorption Leads to Diuresis Increased Diuresis and Natriuresis Reabsorption->Diuresis BP Reduced Blood Pressure Diuresis->BP

Caption: Inhibition of the Na+/Cl- symporter by thiazide diuretics.

Analytical Methodologies

The analysis of thiazide diuretics in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

HPLC Method for Thiazide Analysis

A general reversed-phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound.

Table 2: Representative HPLC Conditions for Thiazide Analysis

ParameterConditionSource
ColumnC18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[7][8]
Mobile PhaseAcetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 2.9)[7]
Elution ModeIsocratic or gradient[7][8]
Flow Rate1.0 mL/min[7]
DetectionUV spectrophotometry at ~270-273 nm[7][9]
Injection Volume10-20 µL[7][8]
TemperatureAmbient[7][8]
Analytical Workflow

Analytical_Workflow General HPLC Workflow for Thiazide Analysis Sample Sample Preparation (Dissolution in mobile phase) Injection HPLC Injection (10-20 µL) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (~270 nm) Separation->Detection Data Data Acquisition and Analysis (Chromatogram) Detection->Data Quantification Quantification (Peak area vs. standard curve) Data->Quantification

Caption: A typical workflow for the quantitative analysis of thiazides by HPLC.

Stability Considerations

Stability studies on Althiazide have shown that it is susceptible to degradation, particularly at higher pH and temperature, and upon exposure to UV light.[5][10] Althiazide was found to be the most unstable among the tested thiazides (Althiazide, hydrochlorothiazide, and chlorothiazide).[10] Degradation in aqueous media can lead to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide. These stability characteristics are important considerations for the handling, formulation, and analysis of Althiazide and its derivatives.

Applications and Future Directions

This compound, with its reactive bromomethyl group, is likely to be a valuable intermediate in medicinal chemistry. This functional group can serve as a handle for the introduction of various other moieties to create a library of novel Althiazide analogs. These new derivatives could be explored for:

  • Improved Pharmacokinetic Properties: Modifications at the 3-position could influence absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Potency or Selectivity: New derivatives could exhibit increased affinity for the Na⁺/Cl⁻ symporter or altered activity at other targets.

  • Dual-Action Drugs: The bromomethyl group could be used to link Althiazide to another pharmacophore, creating a single molecule with multiple therapeutic actions.

Further research is required to synthesize and characterize this compound and to evaluate its pharmacological profile. Such studies would clarify its potential as a therapeutic agent or a synthetic building block.

References

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Unveiling a Potential Process Impurity in Althiazide: A Technical Guide to 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a potential process-related impurity in the manufacturing of Althiazide, a thiazide diuretic. While not a commonly documented impurity, its formation is mechanistically plausible under certain synthetic or degradation conditions. This document outlines its potential origins, proposes a systematic approach for its identification and characterization, and details validated analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of Althiazide and related compounds.

Introduction to Althiazide and the Imperative of Impurity Profiling

Althiazide, chemically known as 6-chloro-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a thiazide diuretic used in the management of hypertension and edema.[1][2][3][4][5][6][7] Like all active pharmaceutical ingredients (APIs), the purity of Althiazide is a critical quality attribute, directly impacting its safety and efficacy. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.[1][8]

Impurities in pharmaceuticals can arise from various sources, including the starting materials, intermediates, by-products of side reactions during synthesis, and degradation of the API over time.[1] The identification and control of these impurities are paramount to ensure patient safety. This guide focuses on a specific, theoretically-derived impurity: this compound.

The Subject Impurity: this compound

Chemical Structure and Nomenclature
  • Systematic Name: 3-(bromomethyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

  • Common Name: this compound

  • Molecular Formula: C₈H₉BrClN₃O₄S₂

  • Molecular Weight: 390.66 g/mol

Plausible Formation Pathways

The formation of this compound is hypothesized to occur through two primary routes: as a process-related impurity during the synthesis of Althiazide or as a degradation product under specific stress conditions.

The synthesis of many thiazide diuretics involves the condensation of a 4-amino-6-chloro-1,3-benzenedisulfonamide with an aldehyde.[9][10][11] In the case of Althiazide, the side chain at the 3-position is introduced. If a brominated reagent is used or is present as an impurity in the starting materials or solvents, it could potentially react to form the bromomethyl derivative instead of the desired (allylthio)methyl group.

Hypothetical Synthetic Scheme Leading to the Impurity

G A 4-amino-6-chloro-1,3- benzenedisulfonamide D Condensation Reaction A->D B Bromoacetaldehyde (or equivalent brominated C2 source) B->D C 3-Des(allylthio)methyl-3-bromomethyl Althiazide (Impurity) D->C Potential Side Reaction

Caption: Plausible formation of the impurity via a side reaction during synthesis.

Forced degradation studies are essential for identifying potential degradation products of a drug substance.[12][13][14][15][16] While less likely, it is conceivable that under specific oxidative or photolytic stress conditions in the presence of a bromine source, the allylthio-methyl side chain of Althiazide could be cleaved and replaced by a bromomethyl group.

Analytical Characterization Strategy

A multi-faceted analytical approach is necessary to definitively identify and quantify this potential impurity. This involves a combination of chromatographic separation and spectroscopic characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the parent API.[1][17][18][19][20][21] A stability-indicating reverse-phase HPLC method is recommended.

Parameter Recommended Conditions Justification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like thiazide diuretics.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).A gradient is necessary to ensure the elution of both the more polar impurity and the less polar Althiazide with good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at approximately 270 nmThiazide diuretics typically exhibit strong UV absorbance in this region.[18]
Column Temperature 30 °CTo ensure reproducible retention times.

Experimental Protocol: HPLC Method Development

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Sample Preparation: Prepare a solution of the Althiazide drug substance at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of the mobile phase).

  • Injection: Inject a known volume (e.g., 10 µL) of the sample solution onto the column.

  • Gradient Elution: Run a linear gradient from a lower to a higher concentration of the organic modifier over a suitable time (e.g., 30 minutes).

  • Data Analysis: Analyze the resulting chromatogram for the presence of any peaks other than the main Althiazide peak. The potential impurity is expected to elute earlier than Althiazide due to its likely higher polarity.

Structural Elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

LC-MS is a powerful tool for the identification of unknown impurities.[1][22][23][24][25][26] By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the eluting peaks can be determined, providing crucial information about their molecular weight.

  • Expected Molecular Ion: For this compound, the expected [M-H]⁻ ion in negative ion mode would be at m/z 388.65 and 390.65, reflecting the isotopic pattern of bromine.

  • Fragmentation Pattern: Collision-induced dissociation (CID) would likely lead to characteristic fragments of the thiazide ring structure. Common fragments for 6-chloro-7-sulfamoyl-3-alkyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxides include m/z 269, 205, and 126.[9][10][11]

Workflow for LC-MS based Impurity Identification

G cluster_0 Chromatographic Separation cluster_1 Mass Spectrometric Analysis cluster_2 Data Interpretation A HPLC Separation of Althiazide and Impurities B Electrospray Ionization (ESI) A->B C Full Scan MS (Determine Molecular Ion) B->C D Tandem MS (MS/MS) (Fragment Ion Analysis) C->D E Compare Experimental m/z with Theoretical Mass D->E F Elucidate Fragmentation Pathway E->F G Confirm Impurity Structure F->G

Caption: A systematic workflow for the identification of the potential impurity using LC-MS.

NMR spectroscopy is the definitive technique for the structural elucidation of organic molecules.[25][27][28][29][30][31] Should the impurity be isolated in sufficient quantity (typically >1 mg), ¹H and ¹³C NMR would provide unambiguous structural confirmation.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the sulfonamide protons, and a characteristic signal for the bromomethyl (-CH₂Br) group, likely in the region of 3.5-4.0 ppm. The absence of signals for the allyl group (typically around 5-6 ppm for the vinyl protons and ~3.2 ppm for the methylene protons) would be a key indicator.

  • ¹³C NMR: The spectrum would confirm the carbon framework of the molecule, including a signal for the bromomethyl carbon.

Forced Degradation Studies

To proactively investigate the potential for this impurity to form via degradation, forced degradation studies should be conducted on the Althiazide drug substance.[12][13][14][15][16]

Stress Condition Typical Reagents and Conditions Rationale
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hTo assess stability in alkaline conditions.
Oxidative Degradation 3% H₂O₂, room temperature, 24hTo evaluate susceptibility to oxidation.
Thermal Degradation 80 °C, 48hTo assess stability at elevated temperatures.
Photostability ICH Q1B conditions (UV and visible light)To determine sensitivity to light.

Following exposure to these stress conditions, the samples should be analyzed by the developed stability-indicating HPLC method to identify any new degradation products.

Conclusion and Recommendations

While this compound is not a compendial impurity of Althiazide, its formation is mechanistically plausible. A proactive and scientifically sound approach to impurity profiling necessitates the consideration of such potential impurities. The analytical strategies outlined in this guide, combining a stability-indicating HPLC method with advanced spectroscopic techniques like LC-MS and NMR, provide a robust framework for the detection, identification, and quantification of this and other potential impurities in Althiazide. It is recommended that these methodologies be incorporated into the quality control and stability testing programs for Althiazide to ensure the continued safety and quality of this important therapeutic agent.

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  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ijrti. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, characterization and biological evaluation of some novel substituted 1, 3-thaizine derivatives. Retrieved from [Link]

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An In-depth Technical Guide to the Theoretical Mass and Formula of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a derivative of the thiazide diuretic, Althiazide. The primary focus of this document is the meticulous determination of its chemical formula and the precise calculation of its theoretical (monoisotopic) mass. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a foundational understanding of this compound's core physicochemical properties. Methodologies are detailed with a focus on the causality behind the scientific choices, ensuring both accuracy and reproducibility. All discussions are grounded in authoritative chemical principles and supported by verifiable references.

Introduction to Althiazide and its Derivatives

Althiazide is a thiazide diuretic characterized by a benzothiadiazine core structure.[1][2] Its systematic IUPAC name is 6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide.[1] Thiazide diuretics primarily act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter, leading to increased excretion of sodium and water, which is beneficial in treating hypertension and edema.[2][3]

The modification of established drug molecules is a cornerstone of pharmaceutical development, aiming to enhance efficacy, alter pharmacokinetic properties, or explore structure-activity relationships (SAR). The compound of interest, this compound, represents a synthetic derivative where the substituent at the 3-position of the benzothiadiazine ring has been chemically altered. Understanding the precise molecular formula and mass of such a new chemical entity is the first and most critical step in its characterization.

Derivation of the Molecular Formula

The determination of the molecular formula for this compound is a logical process of structural deconstruction and reconstruction based on IUPAC nomenclature.

Analysis of the Parent Compound: Althiazide

The foundational structure is Althiazide. Published and verified sources establish its molecular formula as:

  • Althiazide: C₁₁H₁₄ClN₃O₄S₃[1][4][5]

This formula corresponds to the structure shown below:

Chemical structure of AlthiazideFigure 1. Chemical Structure of the Parent Compound, Althiazide.
Interpreting the Derivative Nomenclature

The name "this compound" dictates a specific substitution at the 3-position of the Althiazide core:

  • "3-Des(allylthio)methyl-" : This prefix indicates the removal of the entire (allylthio)methyl group from the 3-position.

    • Allyl group: -CH₂-CH=CH₂ (Formula: C₃H₅)

    • Thio group: -S- (Formula: S)

    • Methyl linker: -CH₂- (Formula: CH₂)

    • Therefore, the removed (allylthio)methyl group (-CH₂-S-C₃H₅) has a formula of C₄H₇S .

  • "-3-bromomethyl" : This suffix indicates the addition of a bromomethyl group at the same 3-position.

    • Bromomethyl group: -CH₂Br (Formula: CH₂Br )

Calculating the Final Molecular Formula

The final formula is derived by adjusting the elemental composition of the parent Althiazide molecule based on the removed and added groups.

ElementAlthiazide FormulaAtoms Removed (-C₄H₇S)Atoms Added (+CH₂Br)Final Derivative Formula
Carbon (C)11- 4+ 18
Hydrogen (H)14- 7+ 29
Chlorine (Cl)1- 0+ 01
Nitrogen (N)3- 0+ 03
Oxygen (O)4- 0+ 04
Sulfur (S)3- 1+ 02
Bromine (Br)0- 0+ 11

Thus, the deduced molecular formula for this compound is C₈H₉BrClN₃O₄S₂ .

Calculation of Theoretical Mass

The theoretical mass, for the purposes of high-resolution mass spectrometry, refers to the monoisotopic mass . This is calculated using the mass of the most abundant stable isotope of each element, rather than the weighted average atomic mass found on the periodic table.[1][6] This distinction is critical because mass spectrometers with sufficient resolving power can distinguish between molecules differing by the mass of a single neutron.

Principle of Monoisotopic Mass Calculation

The monoisotopic mass of a molecule is the sum of the exact masses of the most abundant naturally occurring stable isotopes of its constituent atoms.[4][5] This value is fundamental for the accurate identification of a compound in techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometry.

The workflow for this calculation is as follows:

G A Step 1: Determine Final Molecular Formula B Step 2: Identify Most Abundant Isotopes for Each Element A->B C Step 3: Obtain Exact Mass for Each Isotope B->C D Step 4: Sum Isotopic Masses (Mass × Atom Count) C->D E Final Result: Theoretical Monoisotopic Mass D->E

Caption: Workflow for Theoretical Monoisotopic Mass Calculation.

Isotopic Masses for Calculation

The exact masses of the most abundant stable isotopes required for this calculation are sourced from authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
Hydrogen¹H1.00782599.9885
Bromine⁷⁹Br78.91833650.69
Chlorine³⁵Cl34.96885375.78
Nitrogen¹⁴N14.00307499.632
Oxygen¹⁶O15.99491599.757
Sulfur³²S31.97207194.93
Source: Data compiled from established scientific references.[7][8]

Note on Halogens: Chlorine and Bromine have significant natural abundances of heavier isotopes (³⁷Cl and ⁸¹Br).[9][10] While the monoisotopic mass calculation uses only the lightest isotope (³⁵Cl and ⁷⁹Br), the presence of the heavier isotopes will result in a characteristic M+2 peak in a mass spectrum, which is a key diagnostic feature for halogenated compounds.

Final Mass Calculation

The theoretical monoisotopic mass of C₈H₉BrClN₃O₄S₂ is calculated as follows:

ElementIsotopeExact Mass (Da)Atom CountTotal Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.00782599.070425
Bromine⁷⁹Br78.918336178.918336
Chlorine³⁵Cl34.968853134.968853
Nitrogen¹⁴N14.003074342.009222
Oxygen¹⁶O15.994915463.979660
Sulfur³²S31.972071263.944142
Total 388.890638

The theoretical monoisotopic mass of this compound is 388.8906 Da .

Experimental Verification Protocol

The calculated theoretical mass must be verified experimentally. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: HRMS Analysis via ESI-TOF

This protocol outlines a self-validating system for the confirmation of the molecular formula.

Objective: To experimentally determine the exact mass of this compound and confirm its elemental composition.

Instrumentation:

  • Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent)

  • Electrospray Ionization (ESI) source

  • Liquid Chromatography (LC) system for sample introduction

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Calibration: Calibrate the mass spectrometer immediately prior to the analysis using the manufacturer's recommended tuning mix. This ensures mass accuracy is within an acceptable tolerance (typically < 5 ppm).

  • Ionization Method: Operate the ESI source in positive ion mode. The tertiary amine in the benzothiadiazine ring is expected to readily accept a proton.

    • Rationale: Positive mode ESI is chosen to generate the protonated molecule [M+H]⁺, which is a stable and commonly observed ion for molecules containing basic nitrogen atoms.

  • Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-1000. Set the instrument to high-resolution mode (>20,000 FWHM).

  • Data Processing:

    • Extract the mass spectrum for the analyte peak.

    • Identify the monoisotopic peak for the protonated molecule, [C₈H₉BrClN₃O₄S₂ + H]⁺.

    • Expected m/z: 388.890638 (neutral mass) + 1.007276 (mass of H⁺) = 389.897914 .

    • Observe the isotopic pattern. A prominent peak at M+2 (approx. m/z 391.89) is expected due to the presence of ³⁷Cl and ⁸¹Br, confirming the presence of these halogens.

    • Utilize the instrument's software to calculate the molecular formula from the measured accurate mass and compare it to the theoretical formula (C₈H₉BrClN₃O₄S₂). The mass error should be below 5 ppm.

Caption: Experimental workflow for HRMS verification.

Conclusion

Through a systematic application of chemical nomenclature rules, the molecular formula of this compound has been confidently determined to be C₈H₉BrClN₃O₄S₂ . Subsequently, using the principles of monoisotopic mass calculation, its theoretical mass has been established as 388.8906 Da . This foundational data is indispensable for the unambiguous identification and characterization of this novel Althiazide derivative in any research or development setting. The provided HRMS protocol offers a robust method for the empirical validation of these theoretical values, ensuring high confidence in the compound's identity.

References

  • Title: Althiazide | C11H14ClN3O4S3 Source: PubChem, National Institutes of Health URL: [Link]

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  • Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

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Nuclear Magnetic Resonance (NMR) spectra of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is a cornerstone of regulatory approval and drug safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique, offering unparalleled insight into molecular structure at the atomic level.[1][2] This guide provides a comprehensive technical analysis of the expected NMR spectra for this compound, a derivative of the thiazide diuretic Althiazide.[3][4]

Thiazide diuretics are a class of drugs primarily used to treat hypertension and edema.[5][6] The modification of the parent Althiazide structure—specifically, the replacement of the allylthiomethyl group with a bromomethyl group—can significantly alter its chemical properties and biological activity. Therefore, unambiguous structural confirmation is essential. This document serves as a predictive guide for researchers, outlining the expected ¹H and ¹³C NMR spectral features and providing a robust strategy for empirical verification using one-dimensional and two-dimensional NMR techniques. The insights from NMR are crucial for confirming compound identity, assessing purity, and advancing drug development programs.[7][8]

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR spectra, the atoms of this compound have been numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the analysis. The molecule possesses a stereocenter at the C3 position.

Note: Due to limitations in rendering complex chemical structures with DOT, the above is a simplified representation. For a precise structural analysis, please refer to the 2D chemical structure below.

2D Chemical Structure with Numbering

Figure 2: Recommended workflow for NMR data acquisition and structural elucidation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good line shape and resolution using the deuterium signal of the solvent.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, a 30-degree pulse, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 250 ppm, a 45-degree pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.

    • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range coupling constants of 8-10 Hz.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to δ 39.52 ppm.

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the 2D spectra to build connectivity maps and assign all signals unambiguously.

Tabulated Summary of Predicted Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound dissolved in DMSO-d₆.

Atom(s)Predicted ¹H Chemical Shift (δ, ppm)¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
H57.8 – 8.2s (singlet)120 – 125
H87.4 – 7.7s (singlet)125 – 130
N2-H, N4-H7.0 – 9.0br s (broad singlet)-
-SO₂NH7.0 – 7.5br s (broad singlet)-
H34.5 – 5.0m (multiplet)60 – 70
H9a, H9b3.8 – 4.2dd (doublet of doublets)30 – 40
C4a--135 – 140
C6--138 – 145
C7--145 – 150
C8a--130 – 135

Note: These are predictive values. Actual experimental values may vary.

Conclusion

The structural elucidation of this compound is a critical step in its chemical and pharmacological evaluation. This guide provides a robust, predictive framework for its NMR spectral analysis. By combining high-resolution 1D ¹H and ¹³C NMR with a suite of 2D experiments (COSY, HSQC, and HMBC), researchers can achieve unambiguous assignment of all proton and carbon signals. The proposed workflow and experimental protocol offer a clear and efficient path to obtaining high-quality data, leading to the definitive confirmation of the molecule's covalent structure. This level of rigorous characterization is fundamental to the principles of scientific integrity and is an indispensable component of modern drug discovery and development. [13]

References

[1]Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [7]Journal of Medicinal Chemistry. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications. [9]Chemistry For Everyone. (2025). How Is NMR Used In Drug Discovery? YouTube. [2]Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. [8]PubMed Central (PMC). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. NIH. [3]PubChem. (n.d.). Althiazide. National Institutes of Health. [10]GSRS. (n.d.). ALTHIAZIDE. [11]PubChem. (n.d.). (R)-Althiazide. National Institutes of Health. [12]MedchemExpress.com. (n.d.). Altizide (Althiazide). [13]PharmaCompass.com. (n.d.). (-)-Altizide. [14]ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [15]PubChem. (n.d.). Hydrochlorothiazide. National Institutes of Health. [16]ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [17]ChemicalBook. (n.d.). Hydrochlorothiazide(58-93-5) 1H NMR spectrum. [18]Chemistry LibreTexts. (2023). NMR - Interpretation. [19]Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [20]AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [4]BIOFOUNT. (n.d.). This compound. [21]Santa Cruz Biotechnology. (n.d.). This compound. [5]StatPearls. (2025). Thiazide Diuretics. NCBI Bookshelf, NIH. [22]PubMed Central (PMC). (2009). Thiazide effects and side effects: insights from molecular genetics. NIH. [6]PubMed Central (PMC). (n.d.). Thiazide and Loop Diuretics. NIH.

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded methodology for the identification and structural characterization of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a potential process-related impurity or degradation product of the diuretic drug Althiazide. The analytical strategy detailed herein is centered on the application of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We will explore the rationale behind method development, from analyte characterization and predicted fragmentation pathways to a step-by-step analytical protocol and data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals engaged in pharmaceutical quality control and impurity profiling.

Introduction: The Imperative of Impurity Profiling

Althiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Like all active pharmaceutical ingredients (APIs), its purity is paramount to ensuring safety and efficacy. During synthesis, purification, and storage, various related substances, such as by-products, intermediates, or degradation products, can emerge.[3] Regulatory bodies, governed by guidelines like the International Council for Harmonisation (ICH) Q3A(R2), mandate the reporting, identification, and qualification of impurities exceeding specific thresholds.[4][5][6]

This guide focuses on a specific, hypothetical impurity: This compound . The name implies a structural modification of the parent Althiazide molecule where the (allylthio)methyl group at the C3 position is replaced by a bromomethyl group. Such a transformation could potentially occur through interaction with brominating reagents used in synthesis or as a result of a degradation pathway. The definitive identification of such an impurity is critical, as its toxicological profile is unknown and its presence could impact the safety of the drug substance.[3]

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the definitive technique for this task, offering the sensitivity and specificity required to detect and structurally elucidate unknown compounds at trace levels.

Analyte Characterization: Structure and Formula

To develop a robust analytical method, we must first define the target analyte. Based on the established structure of Althiazide, the structure of this compound is deduced as shown below.[7][8]

Chemical Structures

Figure 1: Chemical structures of the parent drug, Althiazide (A), and the target impurity, this compound (B). The modification at the C3 position is highlighted.

From this structure, we can determine the precise physicochemical properties essential for mass spectrometry.

Table 1: Calculated Physicochemical Properties of the Target Analyte

PropertyValueSignificance for MS Analysis
Molecular Formula C₈H₉BrClN₃O₄S₂Defines the elemental composition.
Monoisotopic Mass 388.9015The exact mass of the molecule with the most abundant isotopes. This is the primary target for HRMS detection.
Key Isotopes Cl (³⁵Cl/³⁷Cl) Br (⁷⁹Br/⁸¹Br)The presence of both chlorine and bromine creates a highly characteristic isotopic pattern (A+2 and A+4 peaks), which is a powerful tool for confirmation.

Core Analytical Strategy: LC-HRMS with ESI

The analytical cornerstone for this challenge is Liquid Chromatography (LC) for temporal separation, coupled with Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) for detection and identification.

3.1 Ionization Mode Selection: The Case for Negative ESI

Thiazide diuretics and sulfonamides possess acidic protons, primarily on the sulfonamide groups (-SO₂NH-).[9] These protons are readily abstracted in the ESI source, making negative ion mode ([M-H]⁻) the preferred method for achieving high sensitivity.[10] While positive mode adducts ([M+H]⁺ or [M+Na]⁺) might be observed, deprotonation in negative mode is typically more efficient and yields a stronger signal for this class of compounds.

3.2 Mass Analyzer: The Power of High Resolution

Employing a high-resolution mass analyzer, such as an Orbitrap or Quadrupole Time-of-Flight (Q-TOF), is non-negotiable. It allows for mass measurement with high accuracy (typically < 5 ppm), enabling the confident determination of the elemental composition from the measured mass of the molecular ion. This capability is essential to distinguish the target impurity from other components in the sample matrix.

Proposed Fragmentation Pathway and Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the isolated precursor ion ([M-H]⁻), providing structural information. The fragmentation of thiazide-like molecules often follows predictable pathways.[9] Key bond cleavages are expected around the dihydro-benzothiadiazine ring and involving the sulfonamide groups.

A significant fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂).[11][12] Another common fragmentation for thiazides is the cleavage of the heterocyclic ring. Based on these principles, a proposed fragmentation pathway for the [M-H]⁻ ion of this compound is outlined below.

G cluster_main Proposed ESI- MS/MS Fragmentation Pathway precursor [M-H]⁻ Precursor Ion m/z 387.8937 / 389.8917 frag1 Product Ion A m/z 307.9309 Loss of HBr precursor->frag1 - HBr (79.92 Da) frag2 Product Ion B m/z 281.9360 Loss of CH₂Br radical and retro-Diels-Alder precursor->frag2 - CH₂Br (92.94 Da) - Ring Cleavage frag3 Product Ion C m/z 204.9602 Further fragmentation of B frag2->frag3 - SO₂NH (77.97 Da)

Caption: Proposed MS/MS fragmentation of the [M-H]⁻ ion.

Interpretation of Key Fragments:

  • Precursor Ion ([M-H]⁻, m/z 387.8937): The deprotonated molecule. The isotopic pattern will clearly show the A+2 peak (from ³⁷Cl and ⁸¹Br) and A+4 peak (from ³⁷Cl and ⁸¹Br simultaneously).

  • Product Ion A (m/z 307.9309): Resulting from the loss of hydrogen bromide (HBr). This is a common loss for brominated compounds.

  • Product Ion B (m/z 281.9360): A characteristic fragmentation of the thiazide ring structure, often initiated by the loss of the C3 substituent, followed by a retro-Diels-Alder type cleavage.[9]

  • Product Ion C (m/z 204.9602): Arises from the further breakdown of Ion B, likely involving the loss of the sulfonamide group as a radical.

Experimental Protocol and Methodology

This section provides a detailed, step-by-step workflow for the analysis.

5.1 Instrumentation and Reagents

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Q-TOF or Orbitrap HRMS system with an ESI source.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Sample: Althiazide drug substance.

5.2 Proposed Liquid Chromatography Method A reversed-phase LC method is ideal for separating the moderately polar Althiazide from its potentially more or less polar impurity.

Table 2: Proposed LC Method Parameters

ParameterConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmStandard reversed-phase chemistry provides good retention and peak shape for this class of compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase LC.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µL
Gradient 10% B to 95% B over 10 minA generic gradient to screen for impurities with a wide range of polarities.

5.3 Mass Spectrometry Acquisition Method

G cluster_workflow MS Data Acquisition Workflow start Inject Sample full_scan Step 1: Full Scan MS (m/z 100-600) High Resolution, Accurate Mass start->full_scan dda Step 2: Data-Dependent MS/MS (Top 3 Precursors) full_scan->dda msms Acquire MS/MS Spectra (Collision Energy: 20-40 eV) dda->msms

Caption: Data-Dependent Acquisition (DDA) workflow for MS analysis.

5.4 Step-by-Step Protocol

  • Sample Preparation: Dissolve 1 mg of the Althiazide drug substance in 10 mL of 50:50 Acetonitrile/Water to create a 100 µg/mL solution. This concentration is suitable for detecting impurities at levels of 0.1% or higher.[5]

  • System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions (10% B) for at least 15 minutes.

  • Data Acquisition: Inject the sample and acquire data using a Data-Dependent Acquisition (DDA) method. The instrument will perform a full scan to detect all ions, and when an ion exceeds a predefined intensity threshold, it will automatically be isolated and fragmented to generate an MS/MS spectrum.

  • Targeted Analysis (Optional): If the impurity is expected, a targeted MS/MS experiment can be performed by adding the calculated precursor m/z (387.8937) to an inclusion list.

Data Analysis and Interpretation: A Self-Validating System

The trustworthiness of the identification relies on a multi-faceted data validation approach.

  • Extracted Ion Chromatogram (XIC): Search the full scan data for the calculated exact mass of the [M-H]⁻ ion (387.9015). Extract the chromatogram using a narrow mass window (e.g., ± 5 ppm). A chromatographic peak at a retention time different from the main Althiazide peak is the first piece of evidence.

  • Isotopic Pattern Matching: Examine the mass spectrum of the candidate peak. It must exhibit the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The relative abundances of the M, M+2, and M+4 peaks should match the theoretical distribution. This is a powerful confirmation tool.

  • MS/MS Spectral Interpretation: Compare the acquired MS/MS spectrum against the predicted fragmentation pathway. The presence of the expected product ions provides definitive structural confirmation.

Table 3: Expected m/z Values for Confirmation

IonFormulaCalculated m/z ([M-H]⁻)
Precursor C₈H₈BrClN₃O₄S₂387.8937
Isotope (A+2) C₈H₈³⁷Cl⁷⁹BrN₃O₄S₂ / C₈H₈³⁵Cl⁸¹BrN₃O₄S₂389.8907 / 389.8917
Isotope (A+4) C₈H₈³⁷Cl⁸¹BrN₃O₄S₂391.8887
Product Ion A C₈H₈ClN₃O₄S₂307.9309
Product Ion B C₇H₅ClN₂O₂S281.9360
Product Ion C C₇H₄ClNO₂S204.9602

Conclusion

The methodology presented in this guide provides a robust and scientifically sound framework for the confident identification of this compound. By combining high-resolution LC-MS for separation and accurate mass measurement with detailed MS/MS fragmentation analysis, this approach ensures a high degree of certainty in structural elucidation. This analytical rigor is fundamental to meeting regulatory expectations and guaranteeing the quality and safety of pharmaceutical products.

References

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  • Perkins, J. R., Parker, C. E., & Tomer, K. B. (1994). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 5(9), 804-810. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2122, Althiazide. [Link]

  • Ma, H., et al. (2022). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 70(1), 356-364. [Link]

  • Weinberger, R., & Wainer, I. W. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 85(4), 863-869. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • Gaddey, P. K., et al. (2024). Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma. Oriental Journal of Chemistry, 40(1). [Link]

  • ResearchGate. MS/MS fragmentation pattern of hydrochlorothiazide. [Link]

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Methodological & Application

Analytical methods for 3-Des(allylthio)methyl-3-bromomethyl Althiazide detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-03DBA-01

Topic: High-Resolution Analytical Methods for the Detection and Quantification of 3-Des(allylthio)methyl-3-bromomethyl Althiazide in Althiazide Active Pharmaceutical Ingredient (API)

Abstract and Introduction

1.1. Introduction: Althiazide is a thiazide diuretic agent used in the management of hypertension and edema.[1][2][3] Like all active pharmaceutical ingredients (APIs), the purity profile of Althiazide is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the stringent control of impurities.[4][5] Organic impurities can arise from various stages, including the manufacturing process (as by-products or intermediates), or through degradation during storage.[6][7]

This application note provides a comprehensive analytical framework for the detection, identification, and quantification of a potential process-related impurity, This compound . This specific impurity is hypothesized to be formed during the synthesis of Althiazide, potentially from the carry-over of a brominated intermediate or a side-reaction involving brominating agents. Its structural similarity to the parent drug substance presents a significant analytical challenge, requiring highly selective and sensitive methods to ensure its effective control within acceptable limits.

1.2. The Analytical Challenge: The target impurity, hereafter referred to as ALT-Impurity-Br , shares the core benzothiadiazine sulfonamide chromophore with Althiazide, making them spectrally similar. However, the substitution at the 3-position—a bromomethyl group (-CH2Br) instead of an allylthiomethyl group (-CH2SCH2CH=CH2)—alters its polarity and mass. This application note details robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for unambiguous identification, in line with the principles outlined in ICH Q3A(R2) for impurities in new drug substances.[4][8]

Compound Profiles & Physicochemical Properties

Understanding the properties of both the API and the impurity is fundamental to developing a selective analytical method.

2.1. Chemical Structures:

Caption: Chemical structures of Althiazide and the target impurity.

2.2. Physicochemical Data Summary:

PropertyAlthiazideThis compound (ALT-Impurity-Br)Rationale for Estimation
Molecular Formula C₁₁H₁₄ClN₃O₄S₃[1]C₈H₉BrClN₃O₄S₂Calculated based on structural modification.
Molecular Weight 383.9 g/mol [1]406.6 g/mol Calculated based on atomic weights.
Polarity Moderately NonpolarSlightly More Polar (Estimated)The -(CH2)Br group is generally more polar than the larger, more hydrophobic -(CH2)S-allyl group. This will result in a shorter retention time in reversed-phase HPLC.
UV λmax ~272 nm (Estimated)~272 nm (Estimated)The UV absorbance is dominated by the benzothiadiazine sulfonamide core, which is identical in both molecules. Methods for related thiazides use detection around 270-273 nm.[9][10]
Solubility Soluble in methanol, practically insoluble in water.[11]Soluble in methanol/acetonitrile (Estimated)Solubility is expected to be similar to the parent compound, readily dissolving in common organic solvents used for HPLC.

Overall Analytical Strategy

A dual-methodology approach ensures both accurate quantification and confident identification, which is critical for regulatory submissions. The primary workflow involves using a validated HPLC-UV method for routine quality control and quantification of impurities. If an impurity peak is detected at or above the identification threshold (e.g., >0.05% as per ICH Q3A), the LC-MS method is employed to confirm its identity by accurate mass measurement.[6][12]

G start Althiazide API Sample prep Sample Preparation (Dilution in Mobile Phase) start->prep hplc_uv HPLC-UV Analysis (Quantification) prep->hplc_uv decision Impurity > Identification Threshold? hplc_uv->decision lc_ms LC-MS Analysis (Identification & Confirmation) decision->lc_ms Yes report_quant Report Quantitative Result decision->report_quant No report_ident Report Identity and Quantitative Result lc_ms->report_ident

Caption: Overall analytical workflow for impurity detection and identification.

Protocol 1: HPLC-UV Method for Quantification

This reversed-phase HPLC method is designed to provide high-resolution separation of Althiazide from its potential brominated impurity.

4.1. Instrumentation and Consumables:

  • HPLC system with gradient elution capability and a UV/PDA detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water.

  • Potassium phosphate monobasic and phosphoric acid.

4.2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Provides buffering capacity and the acidic pH ensures consistent protonation of the sulfonamide groups, leading to sharp, symmetrical peaks.[10]
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting analytes from the C18 column.
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 70% B25-30 min: 70% B30.1-35 min: 20% BA gradient is essential to elute the more polar impurity (ALT-Impurity-Br) with good resolution from the main Althiazide peak, while also ensuring the elution of any less polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 272 nmThis wavelength is near the absorbance maximum for the benzothiadiazine chromophore, providing high sensitivity for both the API and the impurity.[9][13]

4.3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 80:20 (v/v) ratio.

  • Standard Solution (0.05 mg/mL): Accurately weigh ~5 mg of Althiazide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~50 mg of Althiazide API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4.4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (80:20 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no system peaks interfere.

  • Inject the Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • Expected Elution Order: ALT-Impurity-Br is expected to elute before the main Althiazide peak due to its higher estimated polarity.

4.5. Calculation of Impurity Content: The percentage of the impurity is calculated using the principle of external standards and relative response factors (RRF). Assuming the RRF is 1.0 for initial assessment:

% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Protocol 2: LC-MS Method for Identification

This method is used to confirm the identity of any peak eluting at the expected retention time of ALT-Impurity-Br, especially if it exceeds the identification threshold. The high sensitivity and specificity of mass spectrometry make it the definitive tool for structural elucidation.[14][15]

5.1. Instrumentation:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

5.2. LC-MS Conditions:

  • LC Conditions: The same HPLC method described in Section 4.2 can be used. Using a volatile buffer like 0.1% formic acid in water instead of phosphate buffer is required for MS compatibility.

  • MS Conditions:

    • Ionization Mode: ESI, Positive and Negative

    • Scan Range: 100 - 600 m/z

    • Source Temp.: 350 °C

    • Capillary Voltage: 3.5 kV

    • Data Acquisition: Full scan for accurate mass; tandem MS (MS/MS) for fragmentation analysis.

5.3. Expected Mass Spectrometric Data: The key to identification is the accurate mass of the molecular ion and its characteristic isotopic pattern.

CompoundExpected [M+H]⁺ Ion (Monoisotopic)Key Isotopic Pattern Feature
Althiazide 383.9835Presence of one Chlorine atom (³⁵Cl/³⁷Cl) results in an A+2 peak with ~32% the intensity of the A peak.
ALT-Impurity-Br 405.8982Presence of one Chlorine and one Bromine (⁷⁹Br/⁸¹Br) results in a complex pattern: an A+2 peak (from ³⁷Cl and ⁸¹Br) of ~130% and an A+4 peak of ~32%. This unique pattern is a definitive identifier.

By extracting the ion chromatogram for m/z 405.8982, one can confirm if the peak observed in the HPLC-UV analysis corresponds to the brominated impurity.

Method Validation Principles (ICH Q3A)

To ensure the trustworthiness of this analytical protocol, it must be validated according to ICH guidelines.[4][16] Key parameters to be assessed include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, demonstrated by peak purity analysis and separation from known impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Linearity: Demonstrating a linear relationship between detector response and impurity concentration over a specified range (e.g., LOQ to 150% of the specification limit).

  • Accuracy: The closeness of test results to the true value, assessed by spiking the API with known amounts of the impurity.

  • Precision: The degree of scatter between a series of measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Robustness: The method's reliability when small, deliberate variations in parameters (e.g., pH, column temperature, flow rate) are made.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded framework for the analysis of this compound in Althiazide API. The primary HPLC-UV method is suitable for routine quality control and quantification, offering high resolution and sensitivity. The confirmatory LC-MS method provides unambiguous identification through accurate mass and isotopic pattern analysis, ensuring the highest level of confidence in impurity profiling. Adherence to these protocols and proper validation will enable researchers and drug development professionals to meet stringent regulatory requirements and ensure the safety and quality of Althiazide drug substance.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Tzizin, E., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. Available from: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
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  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Advantar. (2017). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. International Pharmaceutical Industry, 9(2), 66.
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  • Unknown. (2015, December 25). Synthesis of Chlorothiazide. Medicinal Chemistry Lectures Notes.
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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydrochlorothiazide.
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  • Mainita, Y., et al. (2021). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. International Journal of Pharmaceutical Sciences and Medicine, 6(6), 1-14.
  • Kumar, A., et al. (2011). Determination of hydrochlorothiazide and drugs in its combination by HPLC. Journal of Chemical and Pharmaceutical Research, 3(6), 834-843.
  • Sreenivasulu, R., et al. (2016). Design, Synthesis and Evaluation of Chlorothiazide Derivatives. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(2), 94-100.
  • Shrivastav, P., & Patel, M. (2016). Analysis of Hydrocholorothiazide by Using Ultra Performance Liquid Chromatography. International Journal of Pharmacy and Technology, 8(2), 14035-14044.
  • Fang, X., et al. (2001). Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(11), 1800-1809.
  • Gpatindia. (2020, October 19). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • ChemicalBook. (2025, October 28). Althiazide.
  • PharmaCompass.com. (n.d.). Althiazide | Drug Information, Uses, Side Effects, Chemistry.
  • Khadse, S. (2019, June 11). SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131699033, Althiazide-d5.
  • Global Substance Registration System. (n.d.). ALTHIAZIDE.
  • Al-Bagary, R. I., et al. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. Journal of Analytical & Bioanalytical Techniques, 7(4).
  • Nath, M. R. R., & Saira, M. (2013). Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity. International Journal of Pharmacy and Pharmaceutical Sciences, 5, 867-871.
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  • Rocha, F. R. P., et al. (2015). Exploitation of flow-based procedures for reagentless hydrochlorothiazide determination and accelerated degradation studies of pharmaceutical preparations. Analytical Methods, 7(19), 8344-8351.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Des(allylthio)methyl-3-bromomethyl Althiazide. This compound is a critical variant and potential impurity in the synthesis of Althiazide, a thiazide diuretic.[1][2] The method is developed for researchers, quality control analysts, and drug development professionals requiring a precise and reliable analytical procedure. The described protocol demonstrates excellent specificity, linearity, accuracy, and precision, adhering to the validation principles outlined in the ICH Q2(R1) guideline.[3][4][5] The chromatographic conditions and system suitability requirements are established in accordance with harmonized standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[6][7]

Introduction: The Analytical Imperative

Althiazide is a thiazide diuretic used in the management of hypertension.[8] During its synthesis or degradation, various related substances can be formed. This compound (Figure 1) is a significant structural analog, where the allylthiomethyl group at the 3-position is replaced by a bromomethyl group.[9] The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

The development of a specific and validated analytical method is therefore not merely a procedural step but a cornerstone of quality assurance. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution and quantitative accuracy.[10] This document provides a comprehensive, self-validating protocol designed for immediate implementation in a regulated laboratory environment. The causality behind each parameter selection is explained to empower the analyst with a deep understanding of the method's mechanics.

Figure 1: Chemical Structure of this compound Molecular Formula: C8H9BrClN3O4S2

Chromatographic Principles and Rationale

The method is built upon the principles of reversed-phase chromatography, the most common separation technique in pharmaceutical analysis due to its applicability to a wide range of non-polar and moderately polar compounds.[11]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides effective retention for the moderately non-polar thiazide structure. The end-capping on the silica support minimizes peak tailing caused by interactions with residual silanol groups, ensuring symmetrical peaks and better resolution.

  • Mobile Phase Strategy: A gradient elution is employed to ensure separation from potential impurities that may have different polarities.

    • Aqueous Component (A): A phosphate buffer at pH 3.0 is used to maintain a consistent ionization state of the analyte, which is critical for reproducible retention times. The acidic pH suppresses the ionization of any free silanol groups on the column, further improving peak shape.

    • Organic Modifier (B): Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, providing a cleaner baseline.[12]

  • Detection: Detection is performed using a UV detector. Based on the chromophoric structure common to thiazide diuretics, a primary wavelength of 275 nm is selected for quantification, as this region typically offers a good balance of sensitivity and specificity.[13][14] A Photo Diode Array (PDA) detector is recommended during method development to confirm peak purity and identify the optimal detection wavelength.

Experimental Protocol

Instrumentation and Consumables
Component Specification
HPLC System Quaternary pump, autosampler, column thermostat, PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Data System Chromatography Data Software (CDS)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent Acetonitrile:Water (50:50, v/v)
Reference Standard This compound (≥98% purity)
Chromatographic Conditions
Parameter Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (10 µg/mL): Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add diluent to approximately 70% of the volume, sonicate for 10 minutes, and allow to cool. Dilute to volume with the diluent. Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Workflow

The overall analytical process, from sample preparation to final report generation, is illustrated in the following workflow diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting prep_std Weigh & Dissolve Reference Standard filtration Filter Sample (0.45 µm Syringe Filter) prep_sample Weigh & Dissolve Test Sample prep_sample->filtration hplc_system HPLC System Setup (Column, Mobile Phase, Conditions) filtration->hplc_system Load Vials injection Inject Standard & Samples into HPLC hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection @ 275 nm separation->detection acquisition Data Acquisition (Chromatogram Generation) detection->acquisition integration Peak Integration & System Suitability Check acquisition->integration quantification Quantification (External Standard Method) integration->quantification report Generate Final Report (Assay, Purity) quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation & System Suitability

The trustworthiness of an analytical method rests on its validation.[5] The protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.[15] This is achieved by injecting the Working Standard Solution in replicate (n=5) and evaluating the parameters against established criteria derived from USP <621> and Ph. Eur. 2.2.46.[16][17]

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, which is crucial for accurate integration.[7]
Theoretical Plates (N) > 2000Indicates the efficiency and resolving power of the column.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump flow rate and mobile phase composition.
Validation Parameters

The method must be validated for the characteristics summarized below.

Validation Parameter Description & Protocol Acceptance Criteria
Specificity Analyze blank (diluent), placebo, standard, and spiked placebo samples. Perform forced degradation (acid, base, oxidative, thermal, photolytic) to ensure no co-elution of degradants with the main analyte peak.Peak is pure and free from interference from placebo and degradants. Resolution > 2.0 between the analyte and closest eluting peak.
Linearity Analyze a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 5 - 15 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Accuracy (Recovery) Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six replicate sample preparations at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio of approximately 3:1.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio of approximately 10:1. Precision at the LOQ should have an RSD ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on SST results.[18]System suitability criteria must be met under all varied conditions.

Conclusion

The HPLC method presented in this application note is a highly specific, precise, and accurate procedure for the quantitative determination of this compound. The detailed protocol, grounded in authoritative pharmacopeial standards and ICH guidelines, provides a trustworthy and self-validating system for quality control and drug development applications.[3][6][7] The clear rationale behind each experimental choice facilitates straightforward implementation, troubleshooting, and adaptation by qualified analysts.

References

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia. (2021). <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DSDP Analytics. Ph. Eur. 2.2.29. Liquid Chromatography. [Link]

  • Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. (2016). Journal of Analytical & Pharmaceutical Research. [Link]

  • RP-HPLC method development and validation for the simultaneous estimation of hydrochlorothiazide and amlodipine in tablet dosage. (2019). The Pharma Innovation Journal. [Link]

  • Development and Validation of Rp – Hplc Method for the Simultaneous Determination of Hydrochlorothiazide, Amlodipine Besylate and Telmisartan in Bulk and Pharmaceutical Formulation. (2014). Oriental Journal of Chemistry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydrochlorothiazide. [Link]

  • Sachin Bhagwate & N. J. Gaikwad. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Journal of Applied Pharmaceutical Science. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

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  • Global Substance Registration System. ALTHIAZIDE. [Link]

  • CAS Common Chemistry. Althiazide. [Link]

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Application Note & Protocol: Establishing and Utilizing 3-Des(allylthio)methyl-3-bromomethyl Althiazide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization, qualification, and application of 3-Des(allylthio)methyl-3-bromomethyl Althiazide (herein referred to as ABM-Althiazide) as a chemical reference standard. Althiazide is a thiazide diuretic used in the management of hypertension.[1][2] The precise quantification of the active pharmaceutical ingredient (API) and any related impurities is critical for ensuring drug safety and efficacy. ABM-Althiazide, a key potential process impurity or synthetic intermediate in the manufacturing of Althiazide, requires a well-characterized reference standard for accurate analytical monitoring. This guide details the necessary protocols for establishing ABM-Althiazide as a reliable reference material and its subsequent use in quantitative High-Performance Liquid Chromatography (HPLC) methods, in alignment with international regulatory standards.

Introduction: The Rationale for a Specific Reference Standard

Althiazide, 6-chloro-3,4-dihydro-3-((2-propenylthio)methyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, belongs to the benzothiadiazine class of diuretics.[1] Its synthesis involves multiple steps where side reactions or incomplete conversions can lead to the formation of process-related impurities. One such potential impurity is this compound (ABM-Althiazide), where the allylthiomethyl group at the C3 position is replaced by a bromomethyl group.

The presence of this and other impurities must be strictly controlled within specified limits. Therefore, a highly purified and thoroughly characterized reference standard of ABM-Althiazide is not merely beneficial but essential. It serves as the benchmark against which impurities in batches of Althiazide API or formulated drug products are identified and quantified.

The establishment of a chemical reference substance is a rigorous process involving unambiguous identification, purity determination, and stability assessment.[3] This ensures the accuracy and reproducibility of analytical results, which is a cornerstone of pharmaceutical quality control.[3] This application note provides the scientific framework and actionable protocols for this process.

Qualification of ABM-Althiazide as a Reference Standard

The qualification of a new reference standard is a multi-faceted process designed to confirm its identity and purity with a high degree of confidence.[4][5] It is essential that a secondary reference substance (like an in-house standard) is traceable to a primary reference substance where possible, or otherwise rigorously characterized.[3]

Identity Confirmation

The primary objective is to unequivocally confirm that the molecular structure of the candidate material is consistent with ABM-Althiazide. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by mapping the chemical environment of each proton and carbon atom. The resulting spectra should be fully assigned and consistent with the proposed structure of ABM-Althiazide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which should correspond to the calculated exact mass of the ABM-Althiazide molecule (C₈H₉BrClN₃O₄S₂). Fragmentation patterns observed in MS/MS analysis can further corroborate the structure.

  • Infrared (IR) Spectroscopy: IR provides information about the functional groups present in the molecule, such as sulfonamide (S=O stretches), N-H, and aromatic C-H bonds.

Purity Assessment

Purity determination is not a single measurement but an integrated assessment from multiple orthogonal methods. The goal is to quantify the main component and identify/quantify any impurities.

  • Chromatographic Purity (HPLC): A validated, stability-indicating HPLC method is the primary tool for assessing purity. Analysis by peak area normalization at a suitable UV wavelength will be used to determine the percentage of the main peak relative to all other detected peaks.

  • Elemental Analysis (CHN/S): The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should align with the theoretical values calculated from the empirical formula of ABM-Althiazide.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the amount of volatile content, including water and residual solvents.

  • Differential Scanning Calorimetry (DSC): Provides information on the melting point and can indicate the presence of impurities, which may cause a broadening or depression of the melting endotherm.

  • Residual Solvents Analysis (GC-HS): Gas chromatography with headspace injection is used to quantify any organic volatile impurities (residual solvents) from the synthesis and purification process.

Summary of Qualification Data

All quantitative data for a newly qualified batch of ABM-Althiazide reference standard should be documented in a Certificate of Analysis (CoA).[6]

Parameter Method Acceptance Criteria Example Result
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structureConforms
Appearance Visual InspectionWhite to off-white powderOff-white powder
Chromatographic Purity HPLC (UV, 275 nm)≥ 99.0%99.6%
Water Content Karl Fischer Titration≤ 0.5%0.15%
Residual Solvents GC-HSPer ICH Q3C limitsMeets requirements
Assay (as-is basis) Mass Balance Calculation*Report Value99.4%

*Assay (%) = (100 - % Water - % Residual Solvents) x (Chromatographic Purity / 100)

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Characterization & Qualification cluster_2 Phase 3: Documentation & Release synthesis Synthesis of Crude ABM-Althiazide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, TGA, GC-HS) purification->purity physchem Physicochemical Tests (Appearance, DSC) purification->physchem calculation Mass Balance Assay Calculation identity->calculation purity->calculation physchem->calculation coa Certificate of Analysis (CoA) Generation calculation->coa release Release as Qualified Reference Standard coa->release

Caption: Workflow for qualifying a new reference standard.

Protocol: Stability Testing Program

A stability testing program is crucial for establishing the retest date and appropriate storage conditions for the reference standard.[7][8] Without proper stability testing, laboratories risk using degraded materials, leading to invalid analytical results.[7]

Protocol Design

A robust stability protocol for a working reference standard should include the following elements[7]:

  • Storage Conditions:

    • Long-Term: 2-8°C (refrigerated)

    • Accelerated: 25°C / 60% RH and 40°C / 75% RH

  • Testing Schedule:

    • The schedule should be sufficient to establish a stability profile.[8]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Test Methods: A validated stability-indicating HPLC method must be used to detect any degradation. Appearance should also be monitored.

  • Acceptance Criteria: No significant change in purity (e.g., not more than 0.5% decrease from the initial value) and no change in physical appearance.

Step-by-Step Stability Protocol
  • Initiation (Time 0): Perform complete initial testing (Appearance, HPLC Purity, Water Content) on a homogenous batch of the qualified ABM-Althiazide reference standard.

  • Sample Allocation: Distribute aliquots of the standard into inert, sealed vials (e.g., amber glass) and place them in stability chambers set to the defined storage conditions.

  • Pull Points: At each scheduled time point, remove samples from the designated chambers.

  • Sample Equilibration: Allow samples to equilibrate to ambient laboratory temperature before opening to prevent moisture uptake.

  • Analysis: Analyze the samples for Appearance and Chromatographic Purity using the validated HPLC method.

  • Data Evaluation: Compare the results to the initial (Time 0) data. Any trend suggesting degradation should be investigated. The retest date is determined based on the real-time (long-term) storage data where the material remains within specification.

Application Protocol: Use in HPLC Analysis

Once qualified, the ABM-Althiazide reference standard can be used for the accurate quantification of this specific impurity in Althiazide API or drug product samples.

Objective

To determine the concentration of the ABM-Althiazide impurity in an Althiazide sample using an external standard method with HPLC-UV.

Materials and Reagents
  • ABM-Althiazide Reference Standard (qualified)

  • Althiazide API (test sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (or other suitable modifier)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Example)
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 275 nm

Note: This is a starting point. The method must be fully validated according to ICH Q2(R1) guidelines.

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of ABM-Althiazide Reference Standard into a 100 mL volumetric flask.

    • Use the certified purity/assay value for exact concentration calculation (e.g., Weight x Assay / 100 mL).

    • Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 Methanol:Water).

  • Working Standard Solution (e.g., 1.0 µg/mL):

    • Perform a serial dilution from the stock solution to reach the desired concentration, which should be close to the specification limit for the impurity (e.g., 0.1%).

  • Test Sample Solution (e.g., 1000 µg/mL of Althiazide):

    • Accurately weigh approximately 100 mg of the Althiazide API test sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the same diluent used for the standard.

Analysis Workflow

Quantitative Analysis Workflow using Reference Standard

G prep_std Prepare Working Standard (from qualified RS) hplc_run HPLC Analysis (Inject Standard & Sample) prep_std->hplc_run prep_sample Prepare Test Sample (Althiazide API) prep_sample->hplc_run chrom_std Obtain Chromatogram for Standard hplc_run->chrom_std chrom_sample Obtain Chromatogram for Sample hplc_run->chrom_sample integration Integrate Peak Areas (ABM-Althiazide Peak) chrom_std->integration chrom_sample->integration calculation Calculate Impurity % in Sample integration->calculation

Caption: Workflow for impurity quantification via HPLC.

Calculation

The amount of ABM-Althiazide in the test sample is calculated using the response from the known standard concentration.

Formula:

% Impurity = (Area_Sample / Area_Std) x (Conc_Std / Conc_Sample) x 100

Where:

  • Area_Sample: Peak area of ABM-Althiazide in the sample chromatogram.

  • Area_Std: Peak area of ABM-Althiazide in the standard chromatogram.

  • Conc_Std: Concentration of the ABM-Althiazide working standard (e.g., in µg/mL).

  • Conc_Sample: Concentration of the Althiazide test sample (e.g., in µg/mL).

Conclusion

The use of a well-qualified this compound reference standard is indispensable for the reliable control of this potential impurity in Althiazide manufacturing. The protocols outlined in this document provide a robust framework for the characterization, stability testing, and analytical application of this standard. Adherence to these systematic, science-based procedures ensures data integrity and supports regulatory compliance, ultimately contributing to the safety and quality of the final drug product.

References

  • Tisdale, J. E., & Miller, D. A. (Eds.). (2018). Drug-Induced Diseases: Prevention, Detection, and Management. American Society of Health-System Pharmacists. (General context on diuretics)
  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. [Link]

  • International Journal of Scientific Research and Engineering Development. (2023). A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. [Link]

  • Cooper, S. F., Drolet, M., & Gault, M. H. (1979). Tissue analysis for thiazide diuretics. Journal of analytical toxicology, 3(1), 13–16. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. [Link]

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. [Link]

  • World Health Organization. (2007). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2122, Althiazide. [Link]

  • Global Substance Registration System (GSRS). (n.d.). ALTHIAZIDE. [Link]

  • AAPS PharmSciTech. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

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Laboratory protocol for synthesizing 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 3-Bromomethyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, an Althiazide Analogue

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 3-Bromomethyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, a key analogue of the thiazide diuretic, Althiazide.[1][2] The naming convention "3-Des(allylthio)methyl-3-bromomethyl Althiazide" implies the formal replacement of the 3-position (allylthio)methyl group of Althiazide with a bromomethyl group.[1][3] This protocol is designed for researchers in medicinal chemistry and drug development, offering a robust and reproducible two-step synthetic pathway. The synthesis commences with the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with glycolaldehyde to form the key hydroxymethyl intermediate, followed by a mild and selective bromination to yield the target compound. This guide emphasizes the scientific rationale behind procedural choices, incorporates critical safety information, and provides detailed characterization methods to ensure the synthesis of a well-defined final product.

Introduction and Scientific Rationale

Thiazide diuretics, such as Althiazide and Polythiazide, represent a cornerstone in the management of hypertension and edema.[4][5][6] Their mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[4] The substituent at the 3-position of the benzothiadiazine core is a critical determinant of the diuretic's potency and duration of action. The synthesis of novel analogues with varied C-3 substituents is, therefore, a significant area of research for developing diuretics with improved pharmacological profiles.

This protocol details the synthesis of a C-3 bromomethyl analogue. Halogenated functional groups are valuable in medicinal chemistry as they can serve as versatile synthetic handles for further molecular elaboration or can directly participate in interactions with biological targets. The synthetic strategy is designed to be efficient and avoids harsh reaction conditions that could compromise the integrity of the sensitive sulfonamide groups.

The chosen two-step pathway is as follows:

  • Step 1: Synthesis of the Hydroxymethyl Intermediate. The synthesis begins with the cyclization of 4-amino-6-chloro-1,3-benzenedisulfonamide with glycolaldehyde. This reaction forms the core dihydro-benzothiadiazine ring system while simultaneously installing the required hydroxymethyl precursor at the C-3 position.

  • Step 2: Bromination of the Hydroxymethyl Group. The resulting alcohol is then converted to the target bromomethyl compound. A mild brominating system is employed to ensure selectivity for the primary alcohol and to prevent undesired side reactions with the sulfonamide nitrogens.[7]

This protocol provides the necessary detail for researchers to replicate this synthesis and to potentially adapt it for the creation of other novel thiazide analogues.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, outlining the transformation from the starting material to the final product via a key intermediate.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 4-Amino-6-chloro-1,3- benzenedisulfonamide C 6-Chloro-3-(hydroxymethyl)-3,4-dihydro-2H-1,2,4- benzothiadiazine-7-sulfonamide 1,1-dioxide (Intermediate) A->C Acid Catalyst, Reflux B Glycolaldehyde B->C E 3-Bromomethyl-6-chloro-3,4-dihydro-2H-1,2,4- benzothiadiazine-7-sulfonamide 1,1-dioxide (Final Product) C->E Anhydrous Solvent, Controlled Temperature D Brominating Agent (e.g., PBr3 or CBr4/PPh3) D->E

Caption: Synthetic pathway for 3-Bromomethyl Althiazide Analogue.

Detailed Experimental Protocols

3.1. Materials and Equipment

ReagentsEquipment
4-Amino-6-chloro-1,3-benzenedisulfonamideRound-bottom flasks
Glycolaldehyde dimerReflux condenser
Hydrochloric acid (HCl)Magnetic stirrer with heating
Ethanol (EtOH)Ice bath
Phosphorus tribromide (PBr₃)Buchner funnel and filter paper
Dichloromethane (DCM), anhydrousRotary evaporator
Diethyl etherThin Layer Chromatography (TLC) plates
Sodium bicarbonate (NaHCO₃), saturated solutionGlassware for extraction
Sodium sulfate (Na₂SO₄), anhydrousNMR tubes, IR sample holders
Deuterated solvents for NMR (e.g., DMSO-d₆)Melting point apparatus

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus tribromide is highly corrosive and reacts violently with water; handle with extreme care under an inert atmosphere.

3.2. Step 1: Synthesis of 6-Chloro-3-(hydroxymethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (Intermediate I)

  • Rationale: This step involves the acid-catalyzed condensation and cyclization of a disulfonamide with an aldehyde to form the core heterocyclic structure. Ethanol is used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. A catalytic amount of acid facilitates the imine formation and subsequent cyclization.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-6-chloro-1,3-benzenedisulfonamide (10.0 g, 31.1 mmol).

  • Add ethanol (100 mL) to the flask to create a suspension.

  • Add glycolaldehyde dimer (2.80 g, 23.3 mmol, equivalent to 46.6 mmol of monomer) to the suspension.

  • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with vigorous stirring. The suspension should gradually become a clear solution.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The starting material spot should disappear, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to induce crystallization.

  • Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL) to facilitate drying.

  • Dry the product under vacuum to a constant weight.

  • Expected Yield: 75-85%.

  • Characterization: Obtain melting point, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to confirm the structure of Intermediate I.

3.3. Step 2: Synthesis of 3-Bromomethyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (Final Product)

  • Rationale: This step converts the primary alcohol of Intermediate I into a bromide. Phosphorus tribromide is an effective reagent for this transformation.[7] The reaction is performed in an anhydrous, non-protic solvent (DCM) at a reduced temperature to control the reactivity of PBr₃ and minimize side reactions. A basic workup is necessary to neutralize any remaining acidic species.

  • In a 250 mL round-bottom flask dried in an oven and cooled under an inert atmosphere (nitrogen or argon), suspend Intermediate I (5.0 g, 14.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add phosphorus tribromide (PBr₃) (0.56 mL, 5.9 mmol) dropwise to the cold suspension over 15 minutes. Caution: PBr₃ is highly reactive.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 mL of an ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess PBr₃. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash them with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white solid.

  • Expected Yield: 60-75%.

  • Characterization: Confirm the structure and purity of the final product using melting point, ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Data Summary and Characterization

All quantitative data for the synthesis should be recorded in a structured format for clarity and reproducibility.

Table 1: Reagent Quantities and Reaction Parameters

Step Starting Material Mass/Volume (moles) Reagent Mass/Volume (moles) Solvent (Volume) Temp. (°C) Time (h)
1 4-Amino-6-chloro-1,3-benzenedisulfonamide 10.0 g (31.1 mmol) Glycolaldehyde dimer 2.80 g (23.3 mmol) EtOH (100 mL) Reflux 4-6

| 2 | Intermediate I | 5.0 g (14.7 mmol) | PBr₃ | 0.56 mL (5.9 mmol) | DCM (100 mL) | 0 to RT | 4-5 |

Expected Analytical Data:

  • Intermediate I:

    • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons, the NH protons of the sulfonamides and the heterocyclic ring, a multiplet for the proton at C-3, and signals corresponding to the CH₂OH group.

    • IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfone), and a broad O-H stretch for the alcohol.

  • Final Product:

    • ¹H NMR (DMSO-d₆): The signals for the CH₂OH group in the intermediate should be replaced by a new signal for the CH₂Br group, likely shifted downfield.

    • IR (KBr, cm⁻¹): The broad O-H absorption should disappear. A new peak corresponding to the C-Br stretch may be observed in the fingerprint region.

    • Mass Spec (ESI+): The calculated m/z for the molecular ion [M+H]⁺ or [M+Na]⁺ should be observed to confirm the molecular weight.

Concluding Remarks

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Bromomethyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The described two-step method is robust and utilizes standard laboratory techniques, making it accessible to researchers in the field of synthetic and medicinal chemistry. The final compound serves as a valuable building block for the development of new therapeutic agents based on the thiazide scaffold. Adherence to the specified safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2122, Althiazide. Retrieved from [Link].

  • Wiseman, E. H., Schreiber, E. C., & Pinson, R. Jr. (1962). Studies of N-dealkylation of some aromatic sulfonamides. Biochemical Pharmacology, 11, 881-886. Available at: [Link]

  • DrugBank (2021). Polythiazide. DrugBank Online. Retrieved from [Link].

  • Zheng, C., et al. (2020). N‐dealkylation of N‐Alkyl(sulfon)amides. Asian Journal of Organic Chemistry, 9(7), 1031-1034. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6604323, (R)-Althiazide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131699033, Althiazide-d5. Retrieved from [Link].

  • Global Substance Registration System (GSRS). ALTHIAZIDE. Retrieved from [Link].

  • PharmaCompass (n.d.). Polythiazide. Retrieved from [Link].

  • Wikipedia (2024). Polythiazide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6604229, 6-chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. Retrieved from [Link].

  • Pharmaffiliates (n.d.). 6-Chloro-3,4-dihydro-2H-benzo[e][1][4][7]thiadiazine-7-sulfonamide-3-13C-3,3-d2-2-15N-15N 1,1-dioxide. Retrieved from [Link].

  • Garegg, P. J., & Samuelsson, B. (1979). Conversion of hydroxyl groups into bromo groups in carbohydrates with inversion of configuration. Journal of the Chemical Society, Perkin Transactions 1, 1979, 119-121. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25206833, 6-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide;methanesulfonic acid. Retrieved from [Link].

Sources

Application Note: A Stability-Indicating Method for Althiazide and the Characterization of a Key Process-Related Impurity, 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive strategy for the stability testing of Althiazide, a thiazide diuretic used in the management of hypertension.[1][2] We focus on the development of a robust, stability-indicating analytical method designed to separate and quantify Althiazide from its degradation products. A special emphasis is placed on a critical process-related impurity, 3-Des(allylthio)methyl-3-bromomethyl Althiazide, whose presence can be indicative of specific manufacturing or storage deviations. This guide provides detailed protocols for forced degradation studies as mandated by ICH guidelines[3][4][5], a validated UPLC-MS method for analysis, and the rationale behind the experimental design, intended for researchers and professionals in drug development and quality control.

Introduction: The Imperative for Stability-Indicating Methods

Althiazide (6-chloro-3,4-dihydro-3-((2-propenylthio)methyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide) is a diuretic agent effective in treating edema and hypertension.[2][6] The safety and efficacy of any pharmaceutical product are intrinsically linked to its stability. Over time, drug substances can degrade due to environmental factors such as heat, light, humidity, and interaction with other chemical species, leading to a loss of potency and the formation of potentially harmful impurities.[7][8][9]

Regulatory bodies, including the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug's quality varies over time.[4][5] A critical component of this is the development of a "stability-indicating method" (SIM), an analytical procedure capable of accurately detecting changes in the active pharmaceutical ingredient (API) concentration and distinguishing it from its impurities and degradation products.[10][11]

This note addresses the analytical challenge posed by a specific, process-related impurity of Althiazide: This compound . This impurity represents a substitution of the (allylthio)methyl group at the C3 position with a bromomethyl group. Its formation may signal unintended side reactions during synthesis or degradation pathways involving bromine-containing species. Therefore, its detection and quantification are paramount for ensuring drug product quality.

Proposed Formation Pathway of the Target Impurity

The transformation from Althiazide to this compound involves the cleavage of a carbon-sulfur bond and the formation of a new carbon-bromine bond at the C3 position of the benzothiadiazine ring. While multiple mechanisms could be postulated, a plausible route involves an oxidative or hydrolytic cleavage of the thioether linkage, followed by a substitution reaction. This could potentially occur in the presence of trace amounts of bromide and an oxidizing agent during synthesis or as a result of interaction with an excipient.

Below is a diagram illustrating the structures of the parent drug and the key impurity.

G cluster_0 Althiazide cluster_1 This compound (Proposed Structure) Althiazide Impurity [Image of proposed impurity structure - a bromomethyl group at C3] Althiazide->Impurity Degradation / Side Reaction (+ Br⁻, Oxidant)

Caption: Proposed transformation of Althiazide to its bromomethyl analog.

Note: A visual representation of the proposed impurity structure would show the Althiazide core with the CH2-S-CH2-CH=CH2 group at position 3 replaced by a CH2-Br group.

Experimental Design: Forced Degradation Protocol

Forced degradation (or stress testing) is essential to generate potential degradation products and validate the specificity of the analytical method.[12][13] The objective is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is challenged without being overwhelmed.[3][13]

3.1. Materials and Reagents

  • Althiazide Reference Standard

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Sodium Bromide (NaBr)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid, LC-MS Grade

  • Purified Water (e.g., Milli-Q)

3.2. Protocol: Preparation of Stressed Samples

  • Prepare Stock Solution: Accurately weigh and dissolve Althiazide in methanol to prepare a stock solution of 1.0 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of stock solution, add 5 mL of 0.1 M HCl.

    • Incubate in a water bath at 80°C for 8 hours.[14]

    • Cool to room temperature and neutralize with an equivalent volume of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • To 5 mL of stock solution, add 5 mL of 0.1 M NaOH.

    • Incubate in a water bath at 80°C for 4 hours.[14]

    • Cool to room temperature and neutralize with an equivalent volume of 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • To 5 mL of stock solution, add 5 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.[14]

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Targeted Impurity Generation (Oxidative + Bromide):

    • To 5 mL of stock solution, add 2.5 mL of 3% H₂O₂ and 2.5 mL of a 10 mg/mL NaBr solution in water.

    • Rationale: This condition is specifically designed to promote the formation of the this compound impurity by providing both an oxidizing environment and a bromine source.

    • Store at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Place solid Althiazide powder in a hot air oven at 70°C for 48 hours.[14]

    • After exposure, cool, weigh, and prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of Althiazide to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][13]

    • Maintain a control sample in the dark.

    • After exposure, dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Control Sample: Prepare a 100 µg/mL solution of unstressed Althiazide in the mobile phase.

Analytical Protocol: Stability-Indicating UPLC-MS Method

A UPLC-MS method provides the high-resolution separation needed for complex impurity profiles and the mass data required for positive identification.

4.1. Instrumentation and Conditions

  • System: UPLC system coupled with a Q-TOF or Orbitrap Mass Spectrometer

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: 273 nm[11]

4.2. UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Linear
8.01090Linear
10.01090Linear
10.1955Linear
12.0955Linear

4.3. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: 100 - 1000 m/z

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Data Acquisition: MS/MS or MSᴱ mode to collect fragmentation data for structural elucidation.

Workflow and Data Interpretation

The overall process follows a logical sequence from stress testing to data analysis, ensuring a comprehensive evaluation of Althiazide's stability profile.

G cluster_workflow Stability Study Workflow A Althiazide Drug Substance B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo, Br⁻) A->B C Prepare Stressed Samples (~100 µg/mL) B->C D UPLC-MS Analysis (C18, Gradient Elution) C->D E Data Processing & Analysis D->E F Identify & Quantify Impurities (Compare to Control) E->F G Method Validation (Specificity, Linearity, Accuracy) F->G

Caption: High-level workflow for the stability study of Althiazide.

5.1. Expected Results from Forced Degradation

The results from the analysis of stressed samples will demonstrate the method's ability to separate the Althiazide peak from all formed degradants. The molecular formula of Althiazide is C₁₁H₁₄ClN₃O₄S₃ (MW: 383.9 g/mol ).[1][15] The proposed impurity, this compound, would have a formula of C₈H₉BrClN₃O₄S₂. The mass spectrometer will be crucial for confirming the identity of this and other degradation products.

Stress ConditionExpected Althiazide DegradationExpected Formation of Target ImpurityOther Potential Degradants
Control < 1%Not DetectedNot Detected
0.1 M HCl, 80°C 10-15%Low / Not DetectedHydrolysis products (e.g., cleavage of sulfonamide)[14]
0.1 M NaOH, 80°C 15-20%Low / Not DetectedHydrolysis products, potential ring opening[16]
3% H₂O₂, RT 10-20%LowOxidation products (e.g., sulfoxides)
3% H₂O₂ + NaBr, RT 15-25%Significant Oxidation products, other brominated species
Thermal (70°C) 5-10%Low / Not DetectedIsomers, minor decomposition products
Photolytic (ICH Q1B) 10-15%Low / Not DetectedPhotodegradants, potential for chlorothiazide formation[16]

Conclusion

This application note outlines a robust framework for assessing the stability of Althiazide, with a specific focus on the process-related impurity this compound. The provided protocols for forced degradation and UPLC-MS analysis establish a comprehensive, stability-indicating method suitable for quality control and regulatory submissions. By understanding the degradation pathways and developing methods to monitor critical impurities, researchers and manufacturers can ensure the consistent quality, safety, and efficacy of Althiazide drug products.

References

  • Vertex AI Search. (2025, November 5).
  • Vertex AI Search.
  • MedCrave online. (2016, December 14).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2122, Althiazide. PubChem.
  • IJCRT.org.
  • Pharmaguideline.
  • Scribd. Impurity and Stability Studies Overview.
  • STM Journals. (2025). A Systematic Review Of Impurity Profiling And Stability Studies In Pharmaceutical Drug Substances. Research and Reviews: A Journal of Pharmaceutical Science, 16(03).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6604323, (R)-Althiazide. PubChem.
  • MedchemExpress.com. Altizide (Althiazide).
  • GSRS. ALTHIAZIDE.
  • Benchchem.
  • PharmaCompass.com.
  • Vertex AI Search. Impurity and Stability Studies.
  • ResearchGate. (2025, August 6).
  • WADA. PROJECT REVIEW ”Detection and stability of thiazide drugs” F. Delbeke, K. Deventer.
  • Vertex AI Search. (2016, July 21).

Sources

Application Note: Quantitative Analysis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide in Althiazide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of a potential process-related impurity or degradant, 3-Des(allylthio)methyl-3-bromomethyl Althiazide, in bulk Althiazide drug substance and its pharmaceutical formulations. The method is developed to be stability-indicating, ensuring specificity, precision, and accuracy in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This guide is intended for researchers, quality control analysts, and drug development professionals engaged in the quality assessment of Althiazide.

Introduction: The Rationale for Impurity Profiling

Althiazide (6-Chloro-3,4-dihydro-3-([2-propenylthio]methyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a thiazide diuretic used in the management of hypertension and edema.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Regulatory bodies worldwide, guided by standards such as those from the ICH, mandate stringent control over impurities.[2]

Impurities can originate from various sources, including the synthetic route (process-related impurities) or degradation of the drug substance over time (degradants).[1] The specified impurity, this compound, represents a hypothetical but plausible structural modification of the parent Althiazide molecule where the allylthiomethyl group at the 3-position is replaced by a bromomethyl group. Such a transformation could potentially occur as a result of a side reaction involving a brominating agent during synthesis or as a novel degradation product.

Developing a validated analytical method capable of separating and quantifying this specific impurity is paramount. A stability-indicating method, one that can resolve the API from its impurities and degradation products, is essential for monitoring the stability of formulations and ensuring product quality throughout its shelf life.[3][4] This document provides a comprehensive protocol for such a method, grounded in established chromatographic principles for thiazide diuretics and validated according to the rigorous standards of ICH Q2(R1).[5][6][7]

Experimental Design and Workflow

The overall workflow for the quantitative analysis involves method development, sample preparation, chromatographic separation, and comprehensive method validation.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting A Standard & Sample Preparation C HPLC System Configuration A->C B Mobile Phase Preparation B->C D Chromatographic Separation C->D E Data Acquisition D->E G Quantification & Data Analysis E->G F Method Validation (ICH Q2(R1)) F->G H Final Report G->H

Caption: High-level workflow for impurity quantification.

Materials and Methods

Reagents and Materials
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), and Water (HPLC Grade or Milli-Q).

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric acid (Analytical Grade).

  • Reference Standards: Althiazide Reference Standard (RS), this compound Reference Standard. (Note: The impurity standard must be synthesized and characterized prior to this analysis).

  • Formulations: Althiazide tablets or bulk drug substance.

Instrumentation: High-Performance Liquid Chromatography (HPLC)

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.

ParameterRecommended Specification
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Rationale for Method Choices:

  • Column: A C18 column is a standard choice for moderately polar compounds like thiazide diuretics, offering excellent resolving power and stability.[8]

  • Mobile Phase: A phosphate buffer provides pH control, which is critical for the ionization state and retention of the analytes. Acetonitrile is a common organic modifier providing good peak shape. A pH of 3.5 is often chosen to suppress the ionization of silanol groups on the column and ensure sharp peaks for the sulfonamide moieties.[8]

  • Gradient Elution: A gradient program is selected to ensure that the more retained parent drug (Althiazide) is eluted in a reasonable time while providing sufficient resolution for earlier-eluting impurities.

  • Temperature: Maintaining a constant column temperature of 40°C ensures reproducible retention times and improves peak symmetry.[8]

  • Detection Wavelength: 230 nm is selected based on the UV absorbance maxima of related thiazide structures, providing good sensitivity for both the API and potential impurities.[8]

Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Impurity): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (Althiazide): Accurately weigh about 50 mg of Althiazide RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 500 µg/mL.

  • Spiked Standard Solution (for Specificity & Accuracy): Prepare a solution containing Althiazide at the working concentration (e.g., 500 µg/mL) and the impurity at the target quantification level (e.g., 0.1% or 0.5 µg/mL).

Sample Preparation (Althiazide Tablets)
  • Weigh and finely powder not fewer than 20 Althiazide tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Althiazide into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent and sonicate for 15 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and dilute to volume with Diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This final solution has a nominal concentration of 500 µg/mL of Althiazide.

Method Validation Protocol (ICH Q2(R1))

A robust validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The following parameters must be evaluated.[5][7]

Validation_Parameters cluster_details Validation ICH Q2(R1) Validation Parameters Specificity Linearity & Range Accuracy Precision Limit of Quantitation (LOQ) Limit of Detection (LOD) Robustness Specificity Peak Purity Resolution > 2 Validation:p1->Specificity Linearity Correlation (r²) > 0.99 5 Levels Validation:p2->Linearity Accuracy Recovery Study (80-120%) Validation:p3->Accuracy Precision Repeatability (Intra-day) Intermediate (Inter-day) RSD < 10% for Impurity Validation:p4->Precision LOQ S/N Ratio ≈ 10 Validation:p5->LOQ LOD S/N Ratio ≈ 3 Validation:p6->LOD Robustness Vary pH, Flow Rate, % Organic Validation:p7->Robustness

Caption: Key parameters for method validation as per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.

  • Protocol: Analyze a blank (diluent), placebo, impurity standard, Althiazide standard, and a sample solution spiked with the impurity.

  • Acceptance Criteria: The impurity peak should be well-resolved from the Althiazide peak and any placebo peaks, with a resolution of not less than 2.0. Peak purity analysis using a PDA detector should confirm no co-eluting peaks.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the impurity standard, ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15% of the API concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99. The y-intercept should not be significant compared to the response at 100% level.

Accuracy (Recovery)
  • Protocol: Analyze a placebo sample spiked with the impurity at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample spiked with the impurity at 100% of the specification level on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should not be more than 10.0% for impurity quantification.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: These can be determined based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions of the impurity standard.

  • Acceptance Criteria:

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% absolute)

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the quantitative results should not be significantly affected.

Data Presentation and System Suitability

All quantitative results should be summarized in clear, well-structured tables.

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Resolution (Althiazide/Impurity)≥ 2.0
Tailing Factor (Impurity Peak)≤ 2.0
Theoretical Plates (Impurity Peak)≥ 2000
%RSD of Peak Area (n=6)≤ 5.0%

Table 2: Summary of Validation Results (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.99
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%
Repeatability (%RSD) 2.5%≤ 10.0%
Intermediate Precision (%RSD) 3.1%≤ 10.0%
LOQ (µg/mL) 0.15S/N ≈ 10
LOD (µg/mL) 0.05S/N ≈ 3

Conclusion

The RP-HPLC method detailed in this application note provides a comprehensive framework for the reliable and accurate quantification of this compound in Althiazide API and pharmaceutical formulations. The protocol is designed to be specific, linear, accurate, precise, and robust, meeting the stringent requirements of the ICH Q2(R1) guidelines. Adherence to this protocol will enable researchers and quality control professionals to effectively monitor and control this potential impurity, thereby ensuring the quality, safety, and efficacy of Althiazide products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5][6]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][7]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link][2]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]

  • ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][9]

  • Shakeb, M., Puranik, S.B., & Sreenivasa, S. Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link][3]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2015). Stress Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. [Link][4]

  • Veeprho. Althiazide Impurities and Related Compound. [Link][1]

  • PubMed Central. (2020). QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablets dosage form. [Link][8]

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Application Notes and Protocols for the Purification of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Purification of a Novel Althiazide Analogue

3-Des(allylthio)methyl-3-bromomethyl Althiazide is a crucial derivative in the landscape of thiazide diuretics, a class of drugs fundamental to the management of hypertension and edema.[1][2] The synthetic route to this analogue, while targeting a specific functionalization, invariably introduces a spectrum of impurities. These can range from unreacted starting materials and intermediates to by-products from side reactions and subsequent degradation.[1] The structural integrity and purity of the final compound are paramount for its use in research and preclinical development, as even minute impurities can significantly alter its pharmacological and toxicological profile.

This guide provides a comprehensive overview of robust purification strategies for this compound. Moving beyond a simple recitation of steps, we delve into the rationale behind the choice of techniques, offering insights grounded in the physicochemical properties of thiazide diuretics. The protocols outlined herein are designed to be self-validating, ensuring a high degree of purity and reproducibility.

Understanding the Impurity Landscape

The purification strategy for any active pharmaceutical ingredient (API) begins with a thorough understanding of potential impurities. For this compound, these can be broadly categorized:

  • Process-Related Impurities: These arise from the synthetic pathway and include residual starting materials, unreacted intermediates, and by-products of the bromination step. Given the structure, potential impurities could include the starting Althiazide, over-brominated species, or incompletely reacted precursors.

  • Degradation Products: Thiazide diuretics can be susceptible to hydrolysis, particularly at the sulfonamide groups, and photodegradation.[1] The bromomethyl group also introduces a potential site for nucleophilic substitution, leading to other related substances.

  • Dimers and Oligomers: The formation of dimers has been observed in related compounds like hydrochlorothiazide, often linked by a methylene bridge.[3][4] Similar side reactions could occur during the synthesis of the target molecule.

A logical workflow for isolating and purifying the target compound is essential.

G cluster_0 Upstream Synthesis cluster_1 Purification Cascade Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Bulk Purification Crystallization Crystallization Column Chromatography->Crystallization Fraction Pooling & Concentration Final Purity Assessment Final Purity Assessment Crystallization->Final Purity Assessment High Purity Isolation G Sample_Prep Sample Preparation Dissolve crude product Filter (0.45 µm) HPLC_System Preparative HPLC C18 Column Gradient Elution (Water/ACN) Sample_Prep->HPLC_System Inject Fraction_Collection Fraction Collection Monitor UV at 273 nm Collect target peak HPLC_System->Fraction_Collection Elute Analysis_Pooling Purity Check & Pooling Analytical HPLC of fractions Pool pure fractions Fraction_Collection->Analysis_Pooling Final_Product Pure Compound Analysis_Pooling->Final_Product Solvent Evaporation

Sources

Derivatization of 3-Des(allylthio)methyl-3-bromomethyl Althiazide for enhanced detection

Die in diesem Leitfaden beschriebene Derivatisierungsmethode bietet ein robustes und empfindliches Verfahren für die quantitative Analyse von 3-Des(allylthio)methyl-3-brommethyl-Althiazid. Durch die kovalente Anbindung eines fluoreszierenden Markers an das Zielmolekül können die Nachweisgrenzen um mehrere Größenordnungen gesenkt werden, was die Analyse in anspruchsvollen Matrices ermöglicht. Die vorgestellte Methodik ist ein Beispiel für die Leistungsfähigkeit der chemischen Derivatisierung in der modernen pharmazeutischen Analyse. [3][5]

Referenzen

  • Danielson, N. D., et al. (1988). Pre- and postcolumn derivatization chemistry in conjunction with HPLC for pharmaceutical analysis. Journal of Chromatographic Science, 26(8), 362-371. [Link]

  • Danielson, N. D., et al. (1988). Pre- and postcolumn derivatization chemistry in conjunction with HPLC for pharmaceutical analysis. PubMed. [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. [Link]

  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. [Link]

  • 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed. [Link]

  • Pharmaceutical and Biomedical Analysis Using Liquid Chromatography Coupled to Pre/Post Column Derivatization. Walsh Medical Media. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

  • Video: Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns. JoVE. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed. [Link]

  • Liquid-chromatographic detection of thiazide diuretics in urine. PubMed. [Link]

  • (PDF) Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. ResearchGate. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • One-pot derivatization/magnetic solid-phase extraction coupled with liquid chromatography-fluorescence detection for the rapid determination of sulfonamide residues in honey. PMC - NIH. [Link]

  • Detection of urinary markers for thiazide diuretics after oral administration of hydrochlorothiazide and altizide-relevance to doping control analysis. PubMed. [Link]

  • An Overview of Post Column Derivatization Methods from a Pharmaceutical Applications Perspective. ResearchGate. [Link]

  • Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices. Unacademy. [Link]

  • GC Derivatization. Columbia College. [Link]

  • (PDF) Detection of Thiazide-Based Diuretics in Equine Urine by Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]

  • Derivatization in HPLC. HTA SRL. [Link]

  • Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. ResearchGate. [Link]

  • A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. International Journal of Scientific Research and Engineering Development. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

  • Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. [Link]

  • HPLC Method for Analysis of Hydrochlorothiazide. SIELC Technologies. [Link]

  • Separation of thiazide diuretics and antihypertensive drugs by thin-layer chromatography. DeepDyve. [Link]

  • 3-Bromomethyl-propyphenazone as a new derivatization reagent for high performance liquid chromatography of captopril and hydrochlorothiazide with UV-detection. PubMed. [Link]

Potential applications of 3-Des(allylthio)methyl-3-bromomethyl Althiazide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Executive Summary

This document outlines the conceptual framework and potential applications for This compound , a novel, rationally designed derivative of the known thiazide diuretic, Althiazide. While Althiazide functions as a reversible inhibitor of the sodium-chloride cotransporter (NCC), the introduction of a chemically reactive bromomethyl group at the C3 position is hypothesized to transform the molecule into a powerful tool for modern medicinal chemistry. The primary applications explored herein are its use as a Targeted Covalent Inhibitor (TCI) for enhanced therapeutic effect, its utility as a chemical probe for target validation and proteomic studies, and its role as a versatile synthetic intermediate for the generation of novel diuretic libraries. Detailed experimental protocols are provided to guide researchers in the synthesis, characterization, and validation of these applications.

Introduction: Rationale for a Covalent Approach

Althiazide is a well-established thiazide diuretic used in the management of hypertension and edema.[1][2] Like other thiazides, its therapeutic effect stems from the inhibition of the Na+/Cl- cotransporter (NCC; SLC12A3) in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3][4] The chemical scaffold of Althiazide features a 1,2,4-benzothiadiazine-1,1-dioxide core, with key substituents governing its activity.[5][6]

The structure-activity relationship (SAR) of thiazide diuretics reveals that the C3 position of the benzothiadiazine ring is a critical determinant of potency and duration of action.[7] Substitution at this position with lipophilic groups generally enhances diuretic activity.[8] Althiazide itself possesses an (allylthio)methyl group at this position.

The proposed molecule, This compound , involves a strategic modification: the replacement of the (allylthio)methyl group with a bromomethyl (-CH₂Br) moiety. The rationale is to convert the reversible binding mode of the parent drug into an irreversible, covalent one. The bromomethyl group is a well-known electrophilic "warhead" in medicinal chemistry, capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine) found within a protein's binding pocket.[9][10] This transforms the molecule into a Targeted Covalent Inhibitor (TCI), a class of drugs that has seen a resurgence due to its potential for high potency, prolonged pharmacodynamic effects, and utility in overcoming drug resistance.[11][12]

Potential Application 1: Targeted Covalent Inhibitor (TCI) of NCC

The most direct and compelling application is to leverage the compound as a TCI for the sodium-chloride cotransporter (NCC).

2.1. Proposed Mechanism of Action

The mechanism would proceed in two steps, characteristic of TCIs[12]:

  • Reversible Binding: The Althiazide scaffold, with its inherent affinity for NCC, would first guide the molecule and position it correctly within the thiazide-binding site of the transporter.

  • Covalent Bond Formation: The electrophilic bromomethyl group, now in close proximity to a nucleophilic amino acid residue within the binding pocket, would undergo a nucleophilic substitution reaction, forming an irreversible covalent bond. This permanently inactivates the transporter.

This two-step process ensures high selectivity, as the covalent reaction is kinetically favored only after the initial high-affinity binding occurs.[12][13]

2.2. Potential Advantages

  • Increased Potency and Duration of Action: Covalent inhibition is not dependent on equilibrium binding, potentially leading to a more profound and sustained diuretic effect compared to the parent drug. The biological effect would persist until the protein is re-synthesized by the cell.[14]

  • Lower Dosing: Enhanced potency could translate to lower required therapeutic doses, potentially reducing off-target side effects.

  • Valuable Research Tool: An irreversible inhibitor is an invaluable tool for studying transporter biology, as it allows for "washout" experiments to distinguish between specific and non-specific binding effects.

2.3. Diagram: Proposed Covalent Inhibition Mechanism

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Althiazide Scaffold -CH₂Br Warhead NCC Thiazide Binding Site Nucleophilic Residue (e.g., Cys-SH) Inhibitor:f0->NCC:f0 High Affinity (Non-Covalent) Complex Althiazide Scaffold -CH₂-S-Cys NCC:f1->Complex:f1 Irreversible Covalent Bond HBr HBr

Caption: Two-step mechanism of covalent inhibition of the NCC transporter.

Potential Application 2: Chemical Probe for Proteomics

The reactive nature of the bromomethyl group makes the compound an excellent candidate for use as a chemical probe in Activity-Based Protein Profiling (ABPP). ABPP is a powerful strategy for target identification, validation, and mapping inhibitor binding sites.

3.1. Workflow for Target Engagement and Site Identification

  • Cell/Tissue Treatment: Treat cells expressing NCC (or whole tissue lysates) with this compound.

  • Protein Extraction & Digestion: Lyse the cells, extract the total protein, and digest it into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for peptides that have a mass shift corresponding to the adduction of the Althiazide derivative (minus the bromine atom). This will identify the target protein (validating it is NCC) and pinpoint the exact amino acid residue that was covalently modified.

3.2. Diagram: ABPP Workflow for Target Identification

ABPP_Workflow A Treat Cells/Lysate with Bromomethyl-Althiazide Probe B Lyse Cells & Extract Proteins A->B C Proteolytic Digestion (e.g., Trypsin) B->C D LC-MS/MS Analysis C->D E Database Search & Data Analysis D->E F Identify Covalently Modified Peptide/Protein E->F

Caption: Workflow for identifying protein targets using a covalent probe.

Potential Application 3: Versatile Synthetic Intermediate

The bromomethyl group is an excellent leaving group, making the compound a valuable precursor for generating a library of novel Althiazide analogs for extensive SAR studies.

4.1. Diversification Chemistry

The bromine can be readily displaced by a wide variety of nucleophiles, allowing for the introduction of diverse chemical functionalities at the C3 position.

  • Thiols (R-SH): To explore different thioether side chains.

  • Amines (R₂-NH): To introduce basic centers and explore hydrogen bonding.

  • Alcohols/Phenols (R-OH): To generate ether linkages.

  • Azides (N₃⁻): To enable "click chemistry" for attaching larger moieties like fluorophores or biotin tags.

This strategy allows for rapid and efficient exploration of the chemical space around the C3 position to optimize potency, selectivity, and pharmacokinetic properties.

4.2. Diagram: Synthetic Diversification Pathways

Synthetic_Diversification cluster_nucleophiles Nucleophiles cluster_products C3-Modified Analogs Start Bromomethyl Althiazide Nu1 R-SH Nu2 R₂-NH Nu3 R-OH Nu4 NaN₃ Prod1 Thioether (-CH₂-SR) Nu1->Prod1 SN2 Prod2 Amine (-CH₂-NR₂) Nu2->Prod2 SN2 Prod3 Ether (-CH₂-OR) Nu3->Prod3 SN2 Prod4 Azide for Click Chem (-CH₂-N₃) Nu4->Prod4 SN2

Caption: Diversification of the C3 position via nucleophilic substitution.

Detailed Application Notes & Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is hypothetical, based on established benzothiadiazine chemistry. Appropriate safety precautions for handling reagents like phosphorus oxychloride and bromine are mandatory.

  • Step 1: Synthesis of 6-chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide.

    • This starting material can be prepared from 5-chloro-2,4-disulfamoylaniline by reaction with an appropriate aldehyde (e.g., formaldehyde) under acidic conditions, a common route for thiazide synthesis.

  • Step 2: Introduction of a Methyl Group at C3.

    • A precursor with a methyl or hydroxymethyl group at C3 is required. This can potentially be achieved by modifying the cyclization step with a different aldehyde or by subsequent functional group manipulation. For this proposal, we assume the availability of a 3-methyl-Althiazide precursor.

  • Step 3: Radical Bromination at the 3-methyl position.

    • Dissolve the 3-methyl-Althiazide precursor in a suitable solvent (e.g., carbon tetrachloride).

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equivalents).

    • Reflux the mixture under inert atmosphere and light (e.g., from a sun lamp) until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, this compound.

    • Characterize the final product thoroughly using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Washout Assay for Covalent Inhibition

This protocol is designed to differentiate between reversible and irreversible (covalent) inhibition.

  • Cell Culture: Culture HEK293 cells stably expressing the human NCC transporter in appropriate media. Plate cells in 96-well plates to achieve ~90% confluency on the day of the assay.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound (this compound) and the control compound (Althiazide) in assay buffer.

    • Aspirate media from cells and add the compound dilutions. Incubate for 60 minutes at 37°C.

  • Washout Step:

    • Washout Group: Aspirate the compound-containing buffer. Wash the cells three times with a large volume of fresh, warm assay buffer. After the final wash, add fresh buffer to the wells.

    • No-Washout Group: Do not perform the washout step.

  • NCC Activity Assay (Thallium Flux):

    • Use a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit). Load the cells with the dye according to the manufacturer's protocol.

    • Measure baseline fluorescence.

    • Add a stimulus buffer containing thallium and chloride to initiate ion transport through NCC.

    • Measure the change in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to NCC activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Plot dose-response curves and calculate IC₅₀ values for both "Washout" and "No-Washout" conditions.

    • Expected Result: For Althiazide (reversible), the IC₅₀ in the "Washout" group should be significantly higher (a rightward shift) than in the "No-Washout" group. For the covalent inhibitor, the IC₅₀ values should remain largely unchanged between the two groups, confirming irreversible inhibition.

Table 1: Hypothetical Data from Washout Assay

CompoundIC₅₀ (No Washout)IC₅₀ (With Washout)Fold Shift (Washout/No Washout)Interpretation
Althiazide50 nM5000 nM100xReversible Inhibition
Bromomethyl Althiazide 10 nM 12 nM 1.2x Covalent Inhibition

Conclusion and Future Directions

The rationally designed molecule, this compound, represents a significant departure from traditional thiazide diuretics. By incorporating a reactive bromomethyl warhead, it is poised to serve as a potent covalent inhibitor of the NCC transporter, offering potential therapeutic advantages. Furthermore, its utility as a chemical probe for proteomic studies and as a versatile synthetic intermediate opens up numerous avenues for research and development in the field of diuretic and antihypertensive agents. The protocols outlined in this document provide a clear roadmap for the synthesis, validation, and exploitation of this promising compound in medicinal chemistry.

References

  • Anonymous. (2020). Chemical Targeting of Membrane Transporters: Insights into Structure/Function Relationships. NIH.[11]

  • Anonymous. (n.d.). CAS 5588-16-9: Althiazide. CymitQuimica.[1]

  • Anonymous. (n.d.). Site III Diuretics. Slideshare.[15]

  • Anonymous. (n.d.). Site 3 diuretics. Slideshare.[16]

  • Anonymous. (2020). Chemical Targeting of Membrane Transporters: Insights into Structure/Function Relationships. ACS Omega.[17]

  • Anonymous. (n.d.). Althiazide | C11H14ClN3O4S3 | CID 2122. PubChem - NIH.[5]

  • Anonymous. (n.d.). Altizide. Wikipedia.[6]

  • Anonymous. (n.d.). (-)-Altizide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.[18]

  • Anonymous. (n.d.). SAR of Thiazide Diruretics. Pharmacy 180.[8]

  • Anonymous. (n.d.). The Crucial Role of (Bromomethyl)cyclobutane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[9]

  • Anonymous. (n.d.). Altizide (Althiazide) | Diuretic. MedchemExpress.com.[2]

  • Anonymous. (n.d.). The Taxonomy of Covalent Inhibitors. PMC - NIH.[13]

  • Lunkad, A. (2020). SAR of Thiazide diuretics. YouTube.

  • Anonymous. (n.d.). Structure-activity relationships of thiazide-type diuretics. ResearchGate.[7]

  • Anonymous. (n.d.). Althiazide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.[19]

  • Anonymous. (n.d.). Thiazide. Wikipedia.[3]

  • Anonymous. (n.d.). Targeted covalent inhibitors. Wikipedia.[12]

  • Anonymous. (n.d.). Altizide. molsyns.com.[20]

  • Anonymous. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[21]

  • Anonymous. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI.[22]

  • Anonymous. (n.d.). Altizide EP Reference Standard CAS 5588-16-9. Sigma Aldrich.

  • Anonymous. (n.d.). Impact of Irreversible and Reversible Covalent Inhibitors on Structural Dynamics of Target Proteins. RSC Publishing.[14]

  • Khan, A. K., & Hamdee, M. D. (2019). New Hydrochlorothiazide Derivatives: Synthesis, Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and Technology.[23]

  • Anonymous. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[10]

  • Anonymous. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.[24]

  • Anonymous. (2025). (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate.[25]

  • Anonymous. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. A R & D.[26]

  • Anonymous. (n.d.). Altizide : substance active à effet thérapeutique. VIDAL.[4]

  • Anonymous. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC - NIH.[27]

  • Anonymous. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.[28]

  • Hajhooj, H. M., & Rdaiaan, M. A. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. International Journal of Drug Delivery Technology.[29]

Sources

Troubleshooting & Optimization

Improving the synthesis yield of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Yield and Purity in the Synthesis of 3-Bromomethyl-6-chloro-3,4-dihydro-2-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Welcome to the technical support center for the synthesis of the key Althiazide-derived intermediate, 3-Des(allylthio)methyl-3-bromomethyl Althiazide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide field-proven insights to help you optimize your synthetic protocol, improve yields, and ensure high purity of your target compound.

Introduction: The Synthetic Challenge

The target molecule, which we will refer to by its systematic name, 3-Bromomethyl-6-chloro-3,4-dihydro-2-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a critical intermediate. It is derived from an Althiazide precursor and is pivotal for the synthesis of more complex thiazide diuretics, such as Polythiazide[1]. The core transformation involves a selective bromination at the C3-position's methyl group. This reaction, while straightforward in principle, is often plagued by issues such as low conversion, side-product formation, and purification difficulties. This guide provides a robust, optimized protocol and a comprehensive troubleshooting framework to navigate these challenges.

Optimized Synthesis Protocol

This protocol details the selective free-radical bromination of the Althiazide precursor. The method leverages N-Bromosuccinimide (NBS) for its high selectivity in brominating positions adjacent to activating groups, which helps to avoid unwanted aromatic ring bromination[2].

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 3-Methyl-Althiazide Precursor1.0 equiv
Brominating Agent N-Bromosuccinimide (NBS)1.1 equiv
Radical Initiator Azobisisobutyronitrile (AIBN)0.05 - 0.1 equiv
Solvent Acetonitrile (CH₃CN)10-15 mL per gram of SM
Temperature 75-80 °C (Reflux)Initiates AIBN decomposition and drives the reaction.
Reaction Time 2-4 hours (Monitor by TLC)Avoids over-bromination and degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric oxygen/moisture.
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the 3-Methyl-Althiazide precursor (1.0 equiv) and N-Bromosuccinimide (NBS, 1.1 equiv).

    • Expert Insight: Ensure NBS is recrystallized from water and dried under vacuum if its purity is questionable. Impurities can inhibit the reaction.

    • Add dry acetonitrile (10-15 mL/g). Stir the suspension for 10 minutes under a gentle flow of nitrogen.

  • Initiation and Reaction:

    • Add the radical initiator, AIBN (0.05 equiv).

    • Heat the reaction mixture to reflux (approx. 75-80 °C) using an oil bath.

    • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is fully consumed.

    • Causality Note: The thermal decomposition of AIBN initiates the free-radical chain reaction required for NBS to act as a bromine radical source. This is crucial for selective bromination at the desired methyl group.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature. The by-product, succinimide, will precipitate.

    • Filter the reaction mixture through a sintered glass funnel to remove the succinimide precipitate. Wash the solid with a small amount of cold acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue will be a yellowish solid or oil. Purify the crude product using flash column chromatography on silica gel.

    • A gradient elution system, starting from 10% and gradually increasing to 40% ethyl acetate in hexanes, is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product as a white to off-white solid.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the methyl singlet and the appearance of a new bromomethyl singlet in the ¹H NMR spectrum are key indicators of success.

Visual Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Precursor & NBS in Acetonitrile inert 2. Purge with Nitrogen reagents->inert initiate 3. Add AIBN & Reflux (75-80°C) inert->initiate monitor 4. Monitor by TLC initiate->monitor cool 5. Cool & Filter (Remove Succinimide) monitor->cool evap 6. Evaporate Solvent cool->evap purify 7. Column Chromatography evap->purify final_product Final Product: Characterize (NMR, MS) purify->final_product

Caption: Workflow for the synthesis of the 3-Bromomethyl Althiazide intermediate.

Troubleshooting Guide

Q: My reaction yield is consistently below 50%. What are the most common causes and how can I fix this?

A: Low yield is a frequent issue that can stem from several factors. Here is a systematic checklist to diagnose the problem:

  • Reagent Quality:

    • Cause: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. Old AIBN may have reduced activity.

    • Solution: Use freshly opened or purified NBS. Recrystallize older NBS from hot water and dry it thoroughly. Ensure your AIBN is stored correctly and is within its expiration date.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or poor initiation.

    • Solution: Ensure your oil bath maintains a consistent 75-80 °C. If the reaction stalls (monitored by TLC), add a second, small portion of AIBN (0.02 equiv) after 1-2 hours to re-initiate the radical chain process.

  • Product Degradation:

    • Cause: The bromomethyl product can be unstable, especially under prolonged heating or exposure to nucleophiles during workup.

    • Solution: Do not let the reaction run for an excessive amount of time once the starting material is consumed. Proceed with the work-up and purification promptly. Use a non-aqueous workup if possible to avoid hydrolysis of the bromomethyl group.

  • Inefficient Purification:

    • Cause: The product might be co-eluting with impurities or sticking to the silica gel.

    • Solution: Optimize your TLC solvent system before running the column. If the product is streaking, try adding 0.5% triethylamine to the eluent to neutralize acidic sites on the silica.

Q: My post-reaction TLC shows multiple spots, including what I suspect are side products. What are they and how can I prevent them?

A: The formation of multiple products indicates a lack of selectivity. The most common side products in this reaction are:

  • Di-brominated Product (3-(dibromomethyl)-...):

    • Cause: This occurs when an excess of NBS is used or the reaction is run for too long. The newly formed bromomethyl group is activated for a second bromination.

    • Solution: Use no more than 1.1 equivalents of NBS. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Over-running the reaction is the primary cause of this side product.

  • Aromatic Ring Bromination:

    • Cause: While less common with NBS under radical conditions, any ionic pathway can lead to electrophilic aromatic substitution on the electron-rich benzothiadiazine ring system. This can be triggered by acidic impurities.

    • Solution: Ensure all glassware is dry and the reaction is run under an inert atmosphere. Using a non-polar solvent can also disfavor ionic pathways.

  • Unreacted Starting Material:

    • Cause: Inefficient initiation or insufficient heating.

    • Solution: Verify your reaction temperature. If the starting material persists after 2-3 hours, consider adding a fresh portion of AIBN as described above.

Q: The reaction seems to work, but I have difficulty purifying the product. It streaks on the silica column. Why?

A: Streaking (tailing) on a silica gel column is often due to the interaction of polar functional groups on your molecule with the acidic silanol (Si-OH) groups on the silica surface. The sulfonamide and thiazide nitrogen atoms can be particularly problematic.

  • Solution 1 (Base Additive): As mentioned, adding a small amount of a volatile base like triethylamine (NEt₃) or pyridine (0.1-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

  • Solution 2 (Alternative Stationary Phase): If the problem persists, consider using a different stationary phase. Neutral alumina can be an effective alternative for basic compounds that interact strongly with silica.

  • Solution 3 (Reverse-Phase Chromatography): For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) may provide superior separation, although this requires different solvent systems (e.g., acetonitrile/water or methanol/water).

Frequently Asked Questions (FAQs)

Q1: Why is NBS preferred over elemental bromine (Br₂)?

A1: NBS is the reagent of choice for selective allylic and benzylic brominations for two key reasons. First, it provides a low, steady-state concentration of bromine radicals, which favors the desired radical pathway over competitive ionic reactions. Second, elemental bromine is less selective and can lead to a higher incidence of undesirable side reactions, such as addition to double bonds or aromatic substitution[2]. It is also significantly more hazardous to handle.

Q2: Can I use a different radical initiator, like benzoyl peroxide?

A2: Yes, benzoyl peroxide can also be used as a radical initiator. However, AIBN is often preferred because it does not produce acidic byproducts upon decomposition and its decomposition kinetics are well-behaved and predictable. If you do use benzoyl peroxide, be aware that the resulting benzoic acid could potentially complicate your purification.

Q3: What is the best way to monitor the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between your starting material and product (Rf values between 0.2 and 0.6 are ideal). Staining with potassium permanganate (KMnO₄) can be very effective for visualizing the spots, as the thiazide core is susceptible to oxidation.

Q4: What are the critical safety precautions for this reaction?

A4: This reaction should be performed in a well-ventilated fume hood at all times.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and skin contact.

  • Acetonitrile: Flammable and toxic.

  • AIBN: Can decompose violently if heated without a solvent. Never heat the solid initiator directly.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. [Link]

  • Pharmapproach. (2020). POLYTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • ResearchGate. (2018). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • De Borggraeve, W. M., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Polythiazide. [Link]

  • PubChem. Polythiazide. National Center for Biotechnology Information. [Link]

Sources

Resolving chromatographic peaks of 3-Des(allylthio)methyl-3-bromomethyl Althiazide in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving challenging separations in the HPLC analysis of Althiazide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, specifically focusing on the resolution of Althiazide from its structurally similar impurity, 3-Des(allylthio)methyl-3-bromomethyl Althiazide. Our approach is grounded in chromatographic first principles to empower you to solve not just this, but a wide range of separation challenges.

The Challenge: Separating Structurally Similar Molecules

Althiazide and its 3-Des(allylthio)methyl-3-bromomethyl derivative present a significant chromatographic challenge due to their high degree of structural similarity. The primary difference lies in the substitution at the 3-position of the benzothiadiazine ring system. The replacement of an allylthiomethyl group with a smaller, more electronegative bromomethyl group results in only a subtle change in polarity and hydrophobicity. Standard reversed-phase HPLC methods may therefore result in poor resolution or complete co-elution of these two peaks.

A successful separation requires an analytical method with high selectivity, capable of discriminating between these minor structural differences. This guide will walk you through a logical, step-by-step process to achieve baseline resolution.

Troubleshooting Guide: Poor Peak Resolution

When encountering poor resolution between Althiazide and its brominated impurity, a systematic approach is key. The following guide is structured to address the most common causes, from simple operational checks to more complex method development strategies.

dot

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Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

Q1: My peaks for Althiazide and the impurity are co-eluting or have a resolution of less than 1.5. Where do I start?

Answer: Start by addressing the most influential factors in reversed-phase liquid chromatography: mobile phase pH and composition.[1] Thiazide diuretics are ionizable compounds, and slight changes in pH can dramatically alter their retention and the selectivity of the separation.[2][3]

Initial Steps & Causality:

  • Confirm System Suitability: Before modifying the method, ensure your system is performing optimally. Check for stable pressure, confirm the flow rate, and ensure the column temperature is stable.[1] System leaks or temperature fluctuations can cause retention time shifts and peak broadening, which directly impact resolution.[4]

  • Mobile Phase pH Adjustment (High Impact):

    • The Science: Althiazide contains two sulfonamide groups, which are weakly acidic. The ionization state of these groups is highly dependent on the mobile phase pH. By adjusting the pH, you can ensure both the parent drug and its impurity are in a single, non-ionized form.[2] Operating at a pH far from the analyte's pKa often leads to sharper, more symmetrical peaks and can introduce selectivity changes that improve resolution.[3]

    • Recommendation: Prepare mobile phases with buffers at different pH values, for example, pH 3.0, 4.5, and 7.0. A low pH (e.g., 2.5-3.5 using a phosphate or formate buffer) is often a good starting point for thiazides, as it suppresses the ionization of the sulfonamide groups, increasing retention and potentially enhancing resolution.[5][6][7]

  • Change Organic Modifier (Medium Impact):

    • The Science: Acetonitrile and methanol have different solvent properties. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from one to the other (or using a ternary mixture) can alter selectivity (α), which is a key factor in the resolution equation.[8] This change can influence how the analytes interact with both the mobile and stationary phases, sometimes resolving previously co-eluting peaks.

    • Recommendation: If you are using acetonitrile, try substituting it with methanol at a slightly lower concentration to achieve similar retention times. For example, a 70:30 Water:ACN mobile phase might be comparable to a 60:40 Water:MeOH phase.

ParameterRecommended ActionScientific Rationale
Mobile Phase pH Perform a pH scouting study (e.g., pH 2.9, 4.5, 7.0).[5]Alters the ionization state of acidic/basic functional groups, significantly impacting retention and selectivity.[2]
Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa).Changes solvent-analyte interactions (e.g., hydrogen bonding), which can alter elution order and improve selectivity.[8]
Gradient Slope Decrease the gradient slope (make it shallower).Increases the difference in migration speed between analytes, allowing more time for separation to occur.[1]
Column Temperature Increase or decrease temperature by 5-10°C.[9]Affects mobile phase viscosity and mass transfer kinetics; can also subtly influence selectivity.
Q2: I've adjusted the mobile phase, but the peaks are still not baseline resolved. What's next?

Answer: If mobile phase optimization is insufficient, the next logical step is to explore alternative stationary phase chemistries. The standard C18 (octadecylsilane) phase separates primarily based on hydrophobicity. Structurally similar compounds may require a column that offers different interaction mechanisms.[10]

Alternative Stationary Phases & Causality:

  • Phenyl-Hexyl Phase:

    • The Science: This phase provides π-π interactions between the phenyl rings of the stationary phase and the aromatic rings in Althiazide and its impurity. These interactions can create unique selectivity for aromatic or unsaturated compounds that a C18 phase cannot.[11]

    • When to Use: An excellent first alternative to C18 when dealing with aromatic compounds.

  • Pentafluorophenyl (PFP) Phase:

    • The Science: A PFP phase offers a complex mix of interactions, including π-π, dipole-dipole, hydrogen bonding, and hydrophobic interactions. The electron-rich fluorine atoms make it particularly effective at separating compounds with subtle differences in polarity, such as isomers or molecules with different halogen substitutions (like your brominated impurity).[11]

    • When to Use: Highly recommended for separating halogenated compounds or positional isomers where C18 and Phenyl phases fail.

  • Embedded Polar Group (EPG) Phase:

    • The Science: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain. This feature provides alternative selectivity and can lead to improved peak shape for basic compounds. It also allows for use in highly aqueous mobile phases without phase collapse.

    • When to Use: Useful if you are experiencing peak tailing with basic compounds or need to work with very high water content in your mobile phase.

Frequently Asked Questions (FAQs)

Q3: What are the ideal starting HPLC conditions for analyzing Althiazide and its impurities?

Answer: A good starting point for method development would be based on established methods for related thiazide diuretics like hydrochlorothiazide.[5][7][12]

Recommended Starting Method Parameters:

ParameterSuggested ConditionNotes
Column C18, 150 mm x 4.6 mm, 3.5 µmA standard, high-efficiency column.[12]
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.A buffered aqueous phase is crucial for reproducible retention times of ionizable analytes.[5][6]
Mobile Phase B AcetonitrileA common, effective organic modifier.
Gradient 10% to 60% B over 20 minutesA generic gradient to elute compounds of varying polarity. Adjust as needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[5]
Column Temperature 30 °CElevated temperature can improve efficiency and reduce pressure.[9]
Detection (UV) 273 nmBased on typical absorbance maxima for thiazide diuretics.[5] A PDA detector is recommended to check for peak purity.
Injection Volume 10 µLA typical volume; avoid overloading the column which can degrade resolution.[13]
Q4: How do I confirm the identity of the "this compound" peak?

Answer: The definitive way to identify this peak is through a forced degradation study, also known as stress testing.[14][15] This involves subjecting the Althiazide drug substance to harsh conditions to intentionally generate degradation products.

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate potential degradation products for identification and to prove the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[14][15][16]

  • Prepare Stock Solution: Prepare a stock solution of Althiazide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.[5]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Let stand at room temperature for 4 hours. Neutralize with 1N HCl and dilute to ~100 µg/mL.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Let stand at room temperature for 4 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a solution at ~100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours. Prepare a solution at ~100 µg/mL.

  • Analysis: Analyze all stressed samples by HPLC, preferably with a mass spectrometer (LC-MS) detector. The impurity is likely to be formed under one or more of these conditions. The mass spectrum will provide the molecular weight, confirming the presence of bromine and the loss of the allylthiomethyl group.

dot

// Nodes Start [label="Althiazide Drug Substance", fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [label="Apply Stress Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(HCl, Heat)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base Hydrolysis\n(NaOH, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxidation [label="Oxidation\n(H2O2, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Thermal [label="Thermal\n(Heat, Solid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Photo [label="Photolytic\n(UV Light, Solid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analyze Stressed Samples\nby HPLC-UV/MS", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Identify Degradation Products\nConfirm Peak Identity\nValidate Method Specificity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Stress; Stress -> Acid; Stress -> Base; Stress -> Oxidation; Stress -> Thermal; Stress -> Photo;

Acid -> Analysis; Base -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photo -> Analysis;

Analysis -> Outcome; }

Caption: Workflow for a forced degradation study of Althiazide.

Q5: Can peak tailing affect my resolution, and how do I fix it?

Answer: Yes, absolutely. Peak tailing increases the width of the peak, which directly reduces the resolution between two adjacent peaks.[13] Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica backbone.

Solutions for Peak Tailing:

  • Lower Mobile Phase pH: For acidic compounds like Althiazide, tailing can occur if the mobile phase pH is too high. Lowering the pH to ~3.0 suppresses silanol interactions and improves peak shape.[3]

  • Use an End-Capped Column: Modern HPLC columns are "end-capped" to block most active silanols. Ensure you are using a high-quality, end-capped column.

  • Add a Competing Base (for basic analytes): While not directly applicable to acidic thiazides, if you have basic impurities, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active sites and improve peak shape.

  • Reduce Sample Overload: Injecting too much sample can cause peak tailing and broadening.[13] Try reducing the injection volume or sample concentration.

References

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Lindner, W., et al. (2004). Investigations on the chromatographic behavior of hybrid reversed-phase materials containing electron donor-acceptor systems: I. Contribution of sulfur-aromatic interactions.
  • Abuirjeie, M. A., & Taha, M. O. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(3), 1041.
  • ALWSCI. (2025).
  • ZirChrom. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns.
  • Chromatography Today. (2023). What are the Reasons for Resolution Failure in HPLC?
  • García, M. A., et al. (1998). Liquid chromatographic determination of some thiazide diuretics in pharmaceuticals with a sodium dodecyl sulfate mobile phase. Analytica Chimica Acta, 370(1), 1-9.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Jiang, Y., et al. (2018). Advancing USP compendial methods for fixed dose combinations: A case study of metoprolol tartrate and hydrochlorothiazide tablet. Journal of Pharmaceutical Analysis, 9(4), 235-242.
  • Singh, B., et al. (2015). QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablet. Journal of Pharmaceutical and Biomedical Analysis, 115, 179-186.
  • Schuster, S. A., & Dolan, J. W. (2003). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 21(11), 1054-1061.
  • Alexandrino, D. (2015). How can I separate three structurally similar compounds in HPLC?
  • Kogawa, A. C., & Salgado, H. R. N. (2017). Determination of Hydrochlorothiazide and Two Major Degradation Products by Stability Indicating High Performance Liquid Chromatography. Current Pharmaceutical Analysis, 13(5), 416-423.
  • Sharma, G., & Saini, S. (2016).
  • Shinde, V. (2020).
  • Waters Corporation. (n.d.).
  • Crawford Scientific. (2023).
  • Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(2), 77-88.
  • ALWSCI. (2023).
  • BJSTR. (2022).

Sources

Degradation pathways of Althiazide that could form 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Althiazide and may encounter unexpected degradation products during their experiments. Specifically, this document addresses the potential formation of the novel degradant, 3-Des(allylthio)methyl-3-bromomethyl Althiazide . While this impurity is not commonly reported in the literature for thiazide diuretics, its formation is mechanistically plausible under certain conditions. This guide provides a comprehensive resource for understanding the potential degradation pathways, troubleshooting its formation, and implementing analytical strategies for its detection and quantification.

As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research. The information presented here is grounded in established principles of organic chemistry and pharmaceutical stability testing.

Troubleshooting Guide: Formation of this compound

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Question 1: We are observing an unknown impurity in our Althiazide sample with a mass spectrum suggesting the presence of bromine and the loss of the allylthio moiety. Could this be this compound, and how could it have formed?

Answer:

Yes, the formation of this compound is a plausible degradation pathway, although not a commonly reported one. The most likely mechanism for the formation of this impurity is a free-radical chain reaction initiated by trace amounts of bromine (Br₂) or a bromine radical source.[1] This is particularly relevant if your samples have been exposed to light or elevated temperatures.

The proposed mechanism involves the following steps:

  • Initiation: Molecular bromine, which can be present as an impurity in starting materials, reagents, or solvents, undergoes homolytic cleavage upon exposure to UV light or heat to generate two bromine radicals (Br•).[1]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methylene group attached to the sulfur atom in the allylthiomethyl side chain of Althiazide. This results in the formation of a stabilized tertiary radical on the Althiazide molecule and hydrogen bromide (HBr).

    • This Althiazide radical then reacts with another molecule of bromine to yield the final product, this compound, and a new bromine radical that continues the chain reaction.

  • Termination: The chain reaction ceases when two radicals combine.

Proposed Degradation Pathway of Althiazide

Althiazide Degradation Pathway cluster_initiation Initiation cluster_propagation Propagation Althiazide Althiazide Althiazide_Radical Althiazide Radical Althiazide->Althiazide_Radical + Br• Br2 Br₂ (impurity) Br_Radical 2 Br• Br2->Br_Radical hν or Δ Light_Heat Light (hν) or Heat (Δ) HBr HBr Degradant 3-Des(allylthio)methyl- 3-bromomethyl Althiazide Althiazide_Radical->Degradant + Br₂ Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Althiazide Stock Solution (1 mg/mL) condA Condition A: + NBS + UV Light start->condA condB Condition B: + NBS + Heat (60°C) start->condB condC Condition C: + NBS + AIBN + Heat (60°C) start->condC control Control: No Stress Agents (Light and Heat) start->control analysis Analyze by HPLC-MS at t = 2, 4, 8, 24h condA->analysis condB->analysis condC->analysis control->analysis evaluation Evaluate Data: - Identify new peaks - Check for Br isotope pattern - Quantify degradation analysis->evaluation conclusion Confirm Degradation Pathway evaluation->conclusion

Sources

Technical Support Center: Optimizing HPLC Separation of Althiazide from its Bromomethyl Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the HPLC separation of Althiazide from its process-related impurities, with a specific focus on the critical bromomethyl impurity. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of Althiazide.

As a Senior Application Scientist, I understand that robust and reliable analytical methods are the bedrock of pharmaceutical development. This resource is structured to provide not just procedural guidance, but also the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting efforts.

Understanding the Challenge: Althiazide and its Bromomethyl Impurity

Althiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Its synthesis is a multi-step process that can lead to the formation of various process-related impurities.[2] One such critical impurity is the bromomethyl intermediate, which is structurally very similar to the final Althiazide molecule.

Chemical Structures:

cluster_Althiazide Althiazide cluster_Impurity Assumed Bromomethyl Impurity a b G start Poor Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase start->mobile_phase Initial Step column_chem Change Column Chemistry mobile_phase->column_chem If no improvement good_res Resolution Improved (Rs >= 1.5) mobile_phase->good_res Success temp Adjust Temperature column_chem->temp If no improvement column_chem->good_res Success flow_rate Modify Flow Rate temp->flow_rate Fine-tuning temp->good_res Success gradient Refine Gradient Profile flow_rate->gradient Fine-tuning flow_rate->good_res Success gradient->good_res Success G start Peak Tailing (Tf > 1.2) ph_adjust Lower Mobile Phase pH start->ph_adjust Primary Cause column_type Use End-capped Column ph_adjust->column_type If tailing persists good_shape Symmetrical Peak (Tf <= 1.2) ph_adjust->good_shape Success sample_conc Reduce Sample Concentration column_type->sample_conc If tailing persists column_type->good_shape Success check_system Check for Dead Volume sample_conc->check_system Instrumental Check sample_conc->good_shape Success check_system->good_shape Success

Sources

Addressing solubility problems of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Des(allylthio)methyl-3-bromomethyl Althiazide. This resource is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the aqueous solubility of this novel Althiazide derivative. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental workflow.

Part 1: Understanding the Core Challenge: A Physicochemical Perspective

Before troubleshooting, it's crucial to understand the molecule . This compound is a structural analog of Althiazide, a thiazide diuretic. The parent compound, Althiazide, is classified as practically insoluble in water.[1][2] The primary structural modification in this derivative is the replacement of the C3-(allylthiomethyl) group with a bromomethyl group.

From a solubility perspective, what does this structural change imply?

The allylthiomethyl group (-CH₂SCH₂CH=CH₂) is a relatively large, nonpolar, and hydrophobic moiety. In contrast, the bromomethyl group (-CH₂Br) is smaller and, while still nonpolar, the bromine atom's electronegativity introduces a degree of polarity. Fragmental methods for calculating log P (a measure of lipophilicity) generally assign lower hydrophobicity contributions to smaller alkyl halides compared to larger thioethers.[3] Therefore, it is reasonable to predict that This compound may exhibit slightly improved intrinsic aqueous solubility compared to the parent Althiazide . However, given the overall lipophilic nature of the core benzothiadiazine structure, the compound is still expected to be poorly soluble, necessitating advanced formulation strategies.[4][5]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and formulation of this compound.

Q1: My compound is precipitating out of my aqueous buffer during my in vitro assay. What is the likely cause?

A1: This is a classic sign of a compound's concentration exceeding its thermodynamic or kinetic solubility limit in the assay medium. Althiazide and its derivatives are poorly soluble in aqueous solutions.[1] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution. This is a common challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[6][7]

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A2:

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is typically measured using the shake-flask method over a prolonged period (e.g., 24-48 hours).[8] This value is critical for pre-formulation and understanding the compound's intrinsic properties.

  • Kinetic Solubility measures the concentration at which a compound precipitates when a solution is rapidly prepared, usually by adding a concentrated organic stock to an aqueous buffer. It's a high-throughput screening method, often assessed via nephelometry, that mimics the conditions of many biological assays.[8][9]

For initial screening and troubleshooting in vitro assays, measuring kinetic solubility is often more practical and relevant. For developing a final oral dosage form, understanding thermodynamic solubility is essential.

Q3: Can I simply adjust the pH of my solution to improve solubility?

A3: Possibly, but its effectiveness depends on the pKa of the molecule. Althiazide has a predicted pKa of around 8.3, attributed to the sulfonamide groups.[1][2] This suggests that the compound is weakly acidic. By increasing the pH of the solution to well above the pKa (e.g., pH > 9.3), you can deprotonate the sulfonamide nitrogen, forming a more soluble anionic salt.[5] However, such a high pH may not be compatible with your experimental system or physiologically relevant for oral administration. It is a viable strategy but must be considered within the constraints of your application.

Q4: Are there standard carriers or excipients known to work well for thiazide-type diuretics?

A4: Yes, extensive research on the closely related hydrochlorothiazide (HCTZ) provides excellent starting points.

  • Cyclodextrins: β-Cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to form inclusion complexes with HCTZ, significantly improving its solubility.[1][10][11]

  • Polymers for Solid Dispersions: Water-soluble polymers like Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC E 15), and Polyethylene Glycols (PEG 4000, PEG 6000) have been successfully used to create amorphous solid dispersions of HCTZ with enhanced dissolution rates.[6][12][13]

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and detailed protocols to systematically address and overcome solubility issues.

Workflow 1: Initial Solubility Assessment

Before attempting complex formulation strategies, it is critical to quantify the problem. This workflow guides you through an initial solubility assessment.

G cluster_0 Initial Solubility Assessment cluster_1 Outcome A Prepare 10 mM Stock Solution in 100% DMSO B Perform Kinetic Solubility Assay (Nephelometry Protocol) A->B C Perform Thermodynamic Solubility Assay (Shake-Flask Protocol) A->C D Analyze Data: Determine Solubility Limit (µg/mL) B->D C->D E Decision Point: Is Solubility Sufficient for Application? D->E F Proceed with Experiment E->F Yes G Proceed to Solubility Enhancement Strategies E->G No

Caption: Workflow for initial solubility determination.

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

This protocol provides a rapid assessment of the concentration at which the compound precipitates from an aqueous buffer.

Objective: To determine the kinetic solubility limit.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear 96-well or 384-well microplates

  • Microplate nephelometer

  • Multichannel pipette or automated liquid handler

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a DMSO plate, perform a serial dilution of the stock solution to generate a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Dispense to Assay Plate: Using a liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new, empty assay plate in duplicate.

  • Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM to 0.1 µM.

  • Incubation & Measurement: Immediately place the plate in a nephelometer. Incubate at a controlled temperature (e.g., 25°C or 37°C) and measure the light scattering (Nephelometric Turbidity Units, NTU) at time zero and after a set incubation period (e.g., 1-2 hours).[9][14]

  • Data Analysis: Plot the final NTU values against the compound concentration. The kinetic solubility limit is the concentration at which the NTU signal sharply increases, indicating the onset of precipitation.[14]

Workflow 2: Selecting a Solubility Enhancement Strategy

If initial solubility is insufficient, this decision tree, grounded in the physicochemical properties of thiazide-like molecules, can guide your choice of formulation strategy.

G A Starting Point: Poor Aqueous Solubility Confirmed B Goal: Modest (2-10x) Solubility Increase for In Vitro Assays? A->B Consider Application C Goal: Significant (>10x) Solubility & Dissolution Increase for Oral Formulation? A->C Consider Application D Co-solvency Strategy (e.g., PEG 400, Propylene Glycol) - Simple to prepare - May require high % of co-solvent B->D Simple Approach E Cyclodextrin Complexation (Protocol 2) - Forms 1:1 host-guest complex - Masks hydrophobic regions B->E Targeted Approach C->E F Amorphous Solid Dispersion (Protocol 3) - Overcomes crystal lattice energy - Can create supersaturated solutions C->F G Is the compound thermally stable? (Check DSC) F->G H Solvent Evaporation or Spray Drying Method G->H No / Uncertain I Melt Extrusion Method (Potentially more scalable) G->I Yes

Sources

Preventing the decomposition of 3-Des(allylthio)methyl-3-bromomethyl Althiazide during analytical procedures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide addresses the significant analytical challenges associated with 3-Des(allylthio)methyl-3-bromomethyl Althiazide . This molecule's unique structure, combining a thiazide core with a highly reactive bromomethyl group, makes it exceptionally susceptible to degradation during routine analytical handling and analysis. Understanding the underlying chemical mechanisms is paramount to developing robust and reproducible analytical methods.

The primary sources of instability are twofold:

  • Hydrolysis of the Thiazide Ring: A known characteristic of thiazide diuretics, this degradation is significantly accelerated by neutral to alkaline pH, elevated temperatures, and light exposure.[1][2]

  • Nucleophilic Substitution of the Bromomethyl Group: The bromomethyl group is an excellent leaving group, making the benzylic carbon highly electrophilic and prone to attack by nucleophiles.[3][4] Water, alcohols (e.g., methanol in mobile phase), and other common solvents can readily hydrolyze this group, leading to the formation of a hydroxymethyl analog and other adducts.

This guide provides field-proven troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should be looking for?

You should anticipate two main degradants. The first is the product of thiazide ring hydrolysis, 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).[1] The second, and likely more prevalent, is the hydroxymethyl analog formed from the hydrolysis of the bromomethyl group. Depending on your mobile phase composition, you may also see methoxy-adducts if using methanol.

Q2: Why is my analyte degrading even when stored in the freezer?

While freezing slows degradation, it does not stop it, especially if the sample is dissolved in an aqueous or protic solvent. The bromomethyl group is reactive enough to hydrolyze even at low temperatures over time.[3][5] The key is to use an appropriate aprotic solvent and analyze samples as quickly as possible after preparation.

Q3: Is this compound sensitive to light?

Yes. Thiazide diuretics as a class are known to be susceptible to photodegradation.[6][7] All sample preparation steps should be performed under amber lighting, and autosampler vials should be amber-colored to protect the analyte from light exposure.

Q4: Can I use a standard C18 column for analysis?

Yes, a standard C18 column is appropriate. However, method parameters are critical. The mobile phase must be acidic (pH < 3.5) to ensure the stability of the molecule during the chromatographic run.[8][9]

Postulated Degradation Pathways

The diagram below illustrates the two most probable degradation routes for this compound under typical analytical conditions.

Postulated Degradation Pathways cluster_main cluster_hydrolysis_ring Thiazide Ring Hydrolysis cluster_hydrolysis_bromo Bromomethyl Group Hydrolysis parent 3-Des(allylthio)methyl- 3-bromomethyl Althiazide prod1 4-Amino-6-chloro- 1,3-benzenedisulfonamide (ACB) parent->prod1  pH > 4, Temp, H₂O prod2 3-Des(allylthio)methyl- 3-hydroxymethyl Althiazide parent->prod2  H₂O, MeOH, or  other nucleophiles

Caption: Primary degradation routes for the target analyte.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound.

Problem / ObservationProbable Cause(s)Recommended Solution(s) & Rationale
Rapidly decreasing peak area in the autosampler sequence. Analyte instability in the sample diluent. The bromomethyl group is hydrolyzing in the vial over time.1. Control Temperature: Set the autosampler cooler to 4°C. This slows the reaction kinetics. 2. Change Diluent: Use a non-aqueous, aprotic solvent like acetonitrile (ACN). If solubility is an issue, use ACN with a small percentage of 0.1% formic acid in water. The acid prevents base-catalyzed hydrolysis.[1] 3. Limit Time: Prepare only the number of samples that can be analyzed within a few hours. Avoid letting samples sit overnight.
Multiple unexpected peaks, especially a large early-eluting peak. Thiazide ring hydrolysis. The resulting ACB degradant is significantly more polar and will elute earlier in a reversed-phase method.1. Acidify Mobile Phase: Ensure the mobile phase pH is between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. This protonates the sulfonamide groups, drastically increasing the stability of the thiazide ring.[8][9] 2. Check Sample pH: Ensure the sample diluent is also acidic to prevent degradation before injection.
Poor peak shape (tailing or fronting). Interaction with active sites on the column or secondary degradation on-column. The molecule has multiple functional groups that can interact with silanols.1. Use a Modern Column: Employ a high-purity silica column with end-capping (e.g., C18) to minimize silanol interactions. 2. Optimize Mobile Phase: Maintain a low pH (2.5-3.5). This suppresses the ionization of silanol groups, improving peak shape. 3. Lower Column Temperature: Run the analysis at a controlled room temperature (e.g., 25°C). Elevated temperatures can accelerate on-column degradation.
Low or inconsistent recovery during sample preparation. Degradation during extraction or processing steps. Use of protic solvents (water, methanol) or prolonged exposure to ambient conditions can cause significant loss of the parent compound.1. Minimize Aqueous Contact: If using liquid-liquid extraction, perform the extraction quickly and immediately evaporate the organic layer. For solid-phase extraction (SPE), use non-aqueous elution solvents if possible. 2. Work Quickly and Cold: Keep samples on ice throughout the preparation process. 3. Solvent Choice: Use stabilized aprotic solvents (e.g., ACN, THF) for sample dissolution and dilution whenever the experimental design allows.

Recommended Analytical Protocols

Adherence to these protocols is critical for obtaining accurate and reproducible data. The workflow below highlights key control points.

cluster_workflow Recommended Analytical Workflow A Sample Receipt (Store at -20°C or below, protected from light) B Sample Preparation (On ice, amber vials, aprotic/acidified solvent) A->B C Immediate Analysis (Autosampler at 4°C) B->C < 2 hours D Data Acquisition (Acidic mobile phase, fast gradient) C->D

Caption: Critical control points in the analytical workflow.

Protocol 1: Sample Preparation and Handling
  • Storage: Upon receipt, store the solid reference standard and any samples at ≤ -20°C, protected from light.

  • Solvent Preparation: Prepare a sample diluent of Acetonitrile containing 0.1% Formic Acid. This provides a non-nucleophilic and acidic environment to enhance stability.

  • Weighing: Allow the compound to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the material.

  • Dissolution: Perform all sample preparation steps in a Class A volumetric flask under amber or red light. Dissolve the sample in the prepared diluent.

  • Filtration: If necessary, filter the sample using a PTFE (polytetrafluoroethylene) syringe filter, as it is compatible with organic solvents and minimizes analyte adsorption.

  • Transfer: Transfer the final solution to an amber HPLC vial with a PTFE-lined cap.

  • Analysis Time: Place the vial in a cooled autosampler (4°C) and begin the analysis immediately. Do not store prepared samples for more than 4 hours, even when cooled.

Protocol 2: Recommended HPLC-UV Method Parameters

This stability-indicating method is designed to separate the parent compound from its primary degradants.

ParameterRecommended SettingRationale
Column High-Purity, End-capped C18, 100 x 2.1 mm, 1.8 µmProvides good retention and peak shape while the smaller dimensions reduce run time, minimizing on-column degradation.
Mobile Phase A 0.1% Formic Acid in WaterEnsures a low pH environment (approx. 2.7) to stabilize the analyte.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent pH throughout the gradient and provides good elution strength.
Gradient 5% B to 95% B over 5 minutesA fast gradient minimizes the time the analyte spends on the column, reducing the opportunity for degradation.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 25°CAvoids elevated temperatures that accelerate hydrolysis of both the thiazide ring and the bromomethyl group.[7]
Injection Volume 2 µLSmall volume to minimize solvent mismatch effects.
Detection Wavelength 273 nmA common wavelength for thiazide diuretics, providing good sensitivity.[8]
Autosampler Temp. 4°CCritical for maintaining sample stability during the analytical queue.

References

  • Filo. (2024). Explain alkaline hydrolysis of Bromomethare. Retrieved from Filo. [Link]

  • Brainly.in. (2019). Mechanism of alkaline hydrolysis of bromomethen. Retrieved from Brainly.in. [Link]

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Stability study of thiazide diuretics. In Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln. [Link]

  • Brainly.in. (2025). Explain SN2 reaction mechanism for the alkaline hydrolysis of Bromomethane? Retrieved from Brainly.in. [Link]

  • Wadekar, K. R., et al. (n.d.). Degradation of hydrochlorothiazide. ResearchGate. [Link]

  • Delbeke, F., & Deventer, K. (n.d.). PROJECT REVIEW ”Detection and stability of thiazide drugs”. World Anti-Doping Agency (WADA). [Link]

  • Filo. (2021). In the hydrolysis of bromoethane by aqueous sodium hydroxide, what is the... Retrieved from Filo. [Link]

  • ResearchGate. (2025). Degradation of hydrochlorothiazide in water. Retrieved from ResearchGate. [Link]

  • Pramanik, S., et al. (2016). Stability of Furosemide and Chlorothiazide. International Journal of Pharmaceutical Compounding. [Link]

  • Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Janine The Tutor. (2021). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. [Link]

  • Shakeb, M., et al. (2014). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Al-Sabti, A. O., & Harun, A. (2016). Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. Journal of Chromatographic Science. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Ellison, D. H. (2009). Thiazide effects and side effects: insights from molecular genetics. Journal of the American Society of Nephrology. [Link]

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Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet complex challenge of matrix effects in liquid chromatography-mass spectrometry (LC-MS). As this compound is a derivative of Althiazide, a thiazide diuretic, this guide leverages established principles for analyzing similar small molecules in complex biological matrices.[1][2][3][4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during method development, validation, and routine sample analysis. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Part 1: Understanding and Diagnosing Matrix Effects

FAQ 1: I'm seeing poor reproducibility and accuracy in my QC samples. Could this be a matrix effect?

Answer: Absolutely. Inconsistent accuracy and precision are hallmark symptoms of matrix effects. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[5] These endogenous components, such as phospholipids, salts, and metabolites, can interfere with the conversion of your analyte into gas-phase ions in the mass spectrometer's source, leading to unreliable quantitative results.[6]

According to regulatory guidelines like the ICH M10, it is critical to assess and mitigate matrix effects to ensure the reliability of bioanalytical data.[7][8][9][10][11] Before proceeding, you must systematically diagnose the issue.

Initial Diagnostic Workflow

Here is a logical workflow to determine if matrix effects are the root cause of your assay variability.

A Observe Poor Reproducibility/Accuracy in QCs B Review System Suitability (SST) - Peak Shape - Retention Time Stability - S/N Ratio A->B C SST Fails B->C No D SST Passes B->D Yes E Troubleshoot LC-MS System (e.g., check for leaks, column degradation, source cleanliness) C->E F Perform Post-Column Infusion (PCI) Experiment D->F H PCI shows signal suppression/enhancement at analyte retention time F->H G Perform Quantitative Matrix Effect Assessment (Post-Extraction Spike Method) I Quantitative assessment confirms significant matrix effect (>15% variation) G->I H->G J Matrix Effect Confirmed: Proceed to Mitigation Strategies I->J

Caption: Initial diagnostic workflow for matrix effect investigation.

FAQ 2: How do I perform a post-column infusion (PCI) experiment to qualitatively assess matrix effects?

Answer: A post-column infusion (PCI) experiment is a powerful diagnostic tool to visualize the regions of a chromatogram where ion suppression or enhancement occurs.[12][13]

Principle: A constant flow of your analyte solution is introduced into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. You then inject a blank, extracted matrix sample. Any dip or rise in the resulting steady analyte signal baseline indicates that components eluting from the column at that specific time are suppressing or enhancing the ionization.

Experimental Protocol: Post-Column Infusion

  • Prepare Analyte Solution: Create a solution of this compound in mobile phase at a concentration that gives a stable, mid-range signal on your mass spectrometer.

  • System Setup:

    • Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Connect the syringe pump to the LC flow path using a T-fitting placed between the column outlet and the MS inlet.

    • The main LC pump delivers the mobile phase through the column at your method's flow rate.

  • Acquisition:

    • Start the syringe pump and the LC-MS system. Allow the signal for your analyte's MRM transition to stabilize, establishing a flat baseline.

    • Inject a blank plasma or urine sample that has been processed with your current sample preparation method.

    • Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation:

    • Ion Suppression: A significant drop in the baseline signal indicates that matrix components are eluting at that time and interfering with ionization.

    • Ion Enhancement: A significant rise in the baseline signal indicates enhancement.

    • If the signal dip or peak coincides with the retention time of your analyte, matrix effects are highly likely to be impacting your assay's performance.[6]

Part 2: Mitigation Strategies - Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before the sample is ever introduced to the LC-MS system.[6][14] The choice of sample preparation technique is therefore critical.

FAQ 3: I'm currently using Protein Precipitation (PPT), but matrix effects are significant. What should I try next?

Answer: Protein precipitation is a fast and simple technique, but it is non-selective and often results in "dirty" extracts containing high levels of phospholipids and other interferences.[15][16] When PPT is insufficient, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are the logical next steps.

Workflow for Optimizing Sample Preparation

cluster_0 Sample Preparation Optimization Start Matrix Effect Confirmed with PPT LLE Liquid-Liquid Extraction (LLE) - Good for non-polar analytes - Removes salts & polar interferences Start->LLE SPE Solid-Phase Extraction (SPE) - Highly selective - Can concentrate analyte Start->SPE PLR Phospholipid Removal Plates - Targets specific interferences - Can be combined with PPT Start->PLR Evaluate Evaluate Each Technique for: 1. Recovery 2. Matrix Effect 3. Process Efficiency 4. Reproducibility LLE->Evaluate SPE->Evaluate PLR->Evaluate Select Select Optimal Method Evaluate->Select

Caption: Decision workflow for selecting an advanced sample preparation technique.

Comparison of Advanced Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For...
Liquid-Liquid Extraction (LLE) Partitions analyte between two immiscible liquid phases (aqueous sample and organic solvent) based on relative solubility.[17][18][19]Inexpensive, effective at removing non-volatile salts and highly polar interferences.[20]Can be labor-intensive, may form emulsions, requires large solvent volumes, difficult to automate.[18][21]Analytes that are relatively non-polar and soluble in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a different solvent.[22]Highly selective, provides very clean extracts, allows for analyte concentration, easily automated.[23][24]Requires method development (sorbent selection, wash/elution solvent optimization), can be more expensive.[13]A wide range of analytes; particularly effective for complex matrices and when low detection limits are required.[25][26]
Phospholipid Removal (PLR) Employs specialized plates or cartridges that selectively remove phospholipids while allowing the analyte to pass through.[5][27]Simple, fast, and highly effective at removing a major source of ion suppression in plasma.[16][28][29] Can be used in a pass-through mode after initial protein precipitation.[16]Targets a specific class of interferences; may not remove other matrix components.Plasma or serum samples where phospholipids are the primary cause of matrix effects.
FAQ 4: Can you provide a starting protocol for Solid-Phase Extraction (SPE) for a thiazide-like compound?

Answer: Certainly. For a compound like this compound, which is expected to have moderate polarity similar to other thiazides, a reversed-phase polymer-based sorbent (like Oasis HLB) is an excellent starting point due to its dual retention mechanism for both polar and non-polar compounds.[26]

Step-by-Step Protocol: Generic Reversed-Phase SPE

  • Sorbent Selection: Start with a broad-spectrum polymeric reversed-phase sorbent.

  • Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water). The acidic pH ensures that the thiazide sulfonamide group is in a less polar, neutral state, aiding retention.

  • Wash: Pass 1 mL of 5% methanol in water. This step is crucial for removing highly polar, water-soluble interferences without eluting the analyte.

  • Elute: Pass 1 mL of methanol or acetonitrile to elute the analyte. A small amount of a weak base (e.g., 0.1-0.5% ammonium hydroxide) can be added to the elution solvent to facilitate the elution of acidic compounds if recovery is low.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase to ensure compatibility with the LC system and good peak shape.

This is a starting point. You will need to optimize the wash and elution solvent strengths to maximize analyte recovery while minimizing the elution of interfering matrix components.

Part 3: The Gold Standard - Use of a Stable Isotope-Labeled Internal Standard

FAQ 5: My lab doesn't have a stable isotope-labeled internal standard (SIL-IS) for this compound. Is it really necessary?

Answer: While not strictly mandatory for all research, for regulated bioanalysis, a SIL-IS is considered the "gold standard" and is highly recommended by regulatory bodies.[7][8] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[30][31]

Why a SIL-IS is Critical for Overcoming Matrix Effects:

The core principle is that a SIL-IS is chemically almost identical to the analyte.[30] It will therefore have the same extraction recovery, chromatographic retention time, and, most importantly, will experience the exact same degree of ion suppression or enhancement in the MS source.[32]

When you calculate the response ratio (Analyte Peak Area / IS Peak Area), any variability caused by the matrix effect is effectively cancelled out, leading to a dramatic improvement in accuracy and precision.[31] Using a structural analog as an internal standard cannot guarantee this, as slight differences in chemical properties can lead to different chromatographic behavior and susceptibility to matrix effects.[6]

Key Considerations for SIL-IS Usage:

ParameterRecommendationRationale
Mass Difference ≥ 3-4 DaTo prevent isotopic crosstalk from the natural abundance M+1 and M+2 peaks of the unlabeled analyte.[30]
Isotopic Purity High (<2% unlabeled)To avoid contributing to the analyte signal and causing a positive bias in quantification.[30]
Label Position Stable part of the moleculeAvoid positions prone to hydrogen-deuterium exchange (e.g., on heteroatoms). ¹³C or ¹⁵N labels are generally more stable than deuterium (²H).[30][31]
Co-elution Must co-elute with analyteEssential for ensuring both compounds experience the same matrix environment at the same time. Excessive deuteration can sometimes cause a slight shift in retention time.[30]

Part 4: Chromatographic and Mass Spectrometric Solutions

FAQ 6: I've improved my sample prep and am using a SIL-IS, but I still see some variability. What else can I do?

Answer: If significant matrix effects persist, further optimization of your LC and MS parameters is warranted. The goal is to chromatographically separate your analyte from the interfering components.

Troubleshooting via Chromatography and MS

A Persistent Matrix Effects B Modify Chromatographic Selectivity A->B F Check MS/MS Specificity A->F C Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or HILIC) B->C D Adjust Mobile Phase (e.g., pH, organic modifier, additives) B->D E Optimize Gradient Profile (Make shallower to improve resolution) B->E I Final Validated Method C->I D->I E->I G Select more specific MRM transition (fragment from a unique part of the molecule) F->G H Increase MS resolution (if available) F->H G->I H->I

Caption: Advanced troubleshooting using chromatographic and mass spectrometric adjustments.

Actionable Strategies:

  • Change Column Selectivity: If you are using a standard C18 column, interfering phospholipids often elute in the later part of the gradient.[5] Consider switching to a different stationary phase, such as a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds like thiazides.[33]

  • Smaller Particle Sizes/UHPLC: Migrating from HPLC to UHPLC systems with sub-2 µm particle columns provides sharper, narrower peaks. This increases the probability of resolving the analyte from any co-eluting interferences.

  • Gradient Optimization: A shallower gradient around the elution time of your analyte can significantly improve resolution between it and nearby interferences.

  • Alternative Ionization: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[6] If your analyte is amenable to APCI, it is worth exploring.

By systematically diagnosing the problem, strategically selecting a more robust sample preparation method, employing a stable isotope-labeled internal standard, and fine-tuning your chromatography, you can successfully overcome matrix effects and develop a reliable, accurate, and precise LC-MS method for the analysis of this compound.

References

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Validation & Comparative

A Comparative Guide to Althiazide Impurities: Characterizing 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a potential novel Althiazide impurity, 3-Des(allylthio)methyl-3-bromomethyl Althiazide, against other known impurities of the parent drug. Tailored for researchers, scientists, and drug development professionals, this document outlines the structural characteristics, potential formation pathways, and a comprehensive analytical strategy for the identification and quantification of this and other related substances. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to regulatory expectations for impurity profiling.

Althiazide, a thiazide diuretic, is utilized in the management of hypertension and edema.[1][2] As with all pharmaceutical products, the purity of the Active Pharmaceutical Ingredient (API) is critical to its safety and efficacy.[3] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interactions with other components of the drug product.[1][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[5][6][7]

This guide focuses on a systematic approach to understanding a hypothetical but plausible impurity, this compound, in relation to known impurities of Althiazide, such as those listed in various pharmacopeias.

Structural Elucidation and Formation Pathways

1.1. Althiazide and its Known Impurities

Althiazide, chemically known as 6-chloro-3-((allylthio)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, possesses a complex structure susceptible to various chemical transformations.[2][8] Known impurities often arise from starting materials, by-products of the synthetic route, or degradation.[1] For instance, European Pharmacopoeia lists impurities such as Altizide EP Impurity A and Altizide EP Impurity B.[9]

1.2. The Novel Impurity: this compound

The proposed structure of this compound suggests a modification at the C3 position of the Althiazide molecule. The "Des(allylthio)methyl" indicates the absence of the allylthiomethyl group, which is then replaced by a "bromomethyl" group. This substitution would significantly alter the polarity and reactivity of the molecule.

Potential Formation Pathways:

  • Synthesis-Related Impurity: This impurity could potentially arise from an alternative reaction pathway during the synthesis of Althiazide, particularly if there is a source of bromine present and incomplete reaction of an intermediate.

  • Degradation Product: While less likely, it could be a degradation product formed under specific stress conditions, although the introduction of a bromine atom would necessitate a bromine source in the degradation environment.

Comparative Analytical Strategy

A robust analytical strategy is paramount for the detection, identification, and quantification of any new impurity.[10][11] This section outlines a comparative workflow for analyzing this compound alongside other known impurities.

Workflow for Impurity Identification and Comparison

Impurity Analysis Workflow cluster_0 Sample Preparation & Forced Degradation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison API Althiazide API Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Degradation Stress Conditions HPLC_UV HPLC-UV Analysis (Method Development & Validation) Forced_Degradation->HPLC_UV Degraded Samples LC_MS LC-MS/MS Analysis (Identification & Structural Elucidation) HPLC_UV->LC_MS Peak Identification Impurity_Profile Impurity Profiling HPLC_UV->Impurity_Profile NMR NMR Spectroscopy (Definitive Structure Confirmation) LC_MS->NMR Isolate for Confirmation LC_MS->Impurity_Profile NMR->Impurity_Profile Comparative_Analysis Comparative Analysis of Impurities Impurity_Profile->Comparative_Analysis Reporting Reporting & Specification Setting Comparative_Analysis->Reporting

Caption: A logical workflow for the identification and comparison of Althiazide impurities.

Experimental Protocols

3.1. Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[12][13][14]

Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of Althiazide in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid Althiazide powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the Althiazide solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.[15]

Rationale: These stress conditions are designed to simulate harsh environments and promote the formation of potential degradation products, which may include the novel impurity of interest.[13]

3.2. High-Performance Liquid Chromatography (HPLC-UV) Method Development

A stability-indicating HPLC method is crucial for separating the parent drug from its impurities.[16][17]

Protocol:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for separating thiazide diuretics and their impurities.[16][18]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile) is often effective.[16][19]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of Althiazide, a wavelength around 225 nm or 270 nm would likely provide good sensitivity for both the API and its impurities.[16][19]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale: The C18 stationary phase provides good retention for moderately polar compounds like Althiazide and its impurities. Gradient elution is necessary to resolve compounds with a range of polarities that may be present in the stressed samples.

3.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the identification and structural elucidation of unknown impurities.[20][21][22][23][24]

Protocol:

  • Utilize an HPLC method similar to the one developed for UV detection, coupled to a mass spectrometer.

  • Employ a soft ionization technique like Electrospray Ionization (ESI) in both positive and negative ion modes to obtain the molecular weight of the parent drug and its impurities.[24]

  • Perform MS/MS fragmentation studies on the impurity peaks to obtain structural information.

Expected Observations:

  • Althiazide: The expected [M+H]+ ion would be at m/z 384.9.

  • This compound: The molecular weight of this impurity would be higher than Althiazide due to the replacement of the allylthiomethyl group (C4H7S, MW ≈ 87.16) with a bromomethyl group (CH2Br, MW ≈ 92.93). The expected [M+H]+ ion would be around m/z 390.8 (for 79Br) and 392.8 (for 81Br), showing a characteristic isotopic pattern for a bromine-containing compound.

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the definitive structural confirmation of organic molecules.[18][25][26][27][28]

Protocol:

  • Isolate the impurity of interest using preparative HPLC.

  • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

Expected Spectral Features for this compound:

  • The characteristic signals for the allyl group (protons at ~5-6 ppm) in the 1H NMR spectrum of Althiazide will be absent.

  • A new singlet or doublet corresponding to the bromomethyl group (CH2Br) would appear, likely in the range of 3.5-4.5 ppm.

  • The 13C NMR spectrum would also show the absence of the allyl group carbons and the appearance of a new carbon signal for the bromomethyl group.

Comparative Data Summary

The following table summarizes the expected analytical data for Althiazide and its potential impurities.

CompoundExpected [M+H]+ (m/z)Key 1H NMR Signals (ppm)
Althiazide 384.9~5.0-6.0 (allyl group), ~3.0-4.0 (thiomethyl protons)
Altizide EP Impurity A Varies based on structureDependent on specific structure
Altizide EP Impurity B 163.25 (for C7H14O2S)[9][29]Dependent on specific structure
This compound 390.8 / 392.8 (Br isotopes)Absence of allyl signals, new signal at ~3.5-4.5 (CH2Br)

Conclusion

The identification and characterization of novel impurities are critical aspects of drug development and quality control. This guide provides a comprehensive framework for the comparative analysis of this compound against other known impurities of Althiazide. By employing a systematic approach that combines forced degradation studies with advanced analytical techniques such as HPLC-UV, LC-MS/MS, and NMR, researchers can confidently identify, characterize, and quantify impurities, ensuring the safety and efficacy of the final drug product. The principles and protocols outlined herein are broadly applicable to the investigation of other unknown impurities in pharmaceutical substances.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
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A Comparative Guide to Investigating the Cross-Reactivity of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential cross-reactivity of the novel Althiazide derivative, 3-Des(allylthio)methyl-3-bromomethyl Althiazide. We will explore its anticipated biological activity in comparison to its parent compound and other relevant diuretics, with a special focus on off-target effects stemming from its unique chemical structure.

Introduction: Rationale and Structural Considerations

Thiazide diuretics, such as Althiazide, are a cornerstone in the management of hypertension.[1] Their primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubules of the kidney.[1][2] However, like many drugs, they are not without off-target effects. A well-documented cross-reactivity of many thiazides is the inhibition of carbonic anhydrase (CA), an effect that contributes to their overall pharmacological profile, including vasodilation.[3][4] Furthermore, their sulfonamide moiety is associated with potential hypersensitivity reactions and cross-reactivity with other sulfonamide-containing drugs.[5][6]

The subject of this guide, this compound (hereafter referred to as BMA ), is a novel derivative of Althiazide[7][8]. Its structure is modified in two key ways: the removal of the 3-(allylthio)methyl group and the introduction of a 3-bromomethyl group.

  • Removal of the (allylthio)methyl group: This modification may alter the compound's lipophilicity and binding kinetics at the primary target.

  • Introduction of a bromomethyl group: This is the most significant change. The bromomethyl group is a potent alkylating agent, making BMA an electrophilic molecule.[9][10] This introduces the potential for covalent interactions with nucleophilic residues (such as cysteine, histidine, or lysine) on proteins, which could lead to irreversible inhibition and a unique cross-reactivity profile not seen with traditional thiazides.

This guide outlines a tiered experimental approach to characterize the activity and selectivity of BMA, comparing it with benchmark compounds to provide a clear understanding of its potential in a therapeutic context.

The Comparative Compound Panel

To contextualize the activity of BMA, a carefully selected panel of compounds is essential.

CompoundClassRationale for Inclusion
BMA Thiazide Derivative (Test)The novel compound whose cross-reactivity is under investigation.
Althiazide Thiazide Diuretic (Parent)The direct parent compound, serving as the primary baseline for comparison.[8]
Hydrochlorothiazide (HCTZ) Thiazide Diuretic (Reference)A widely used thiazide diuretic for which extensive pharmacological data is available.[4]
Acetazolamide Carbonic Anhydrase InhibitorA potent, non-thiazide carbonic anhydrase inhibitor; serves as a positive control for CA inhibition assays.[11][12]
Ethacrynic Acid Loop Diuretic (Negative Control)A diuretic that lacks a sulfonamide group, making it a suitable negative control for sulfonamide-related cross-reactivity.[6]

Tier 1: Primary Target and Known Off-Target Assessment

The first step is to determine if BMA retains the primary activity of a thiazide diuretic and to quantify its effect on the most common off-target, carbonic anhydrase.

Assay 1a: Na+/Cl- Cotransporter (NCC) Inhibition Assay

This in vitro assay will determine the potency of BMA against the primary therapeutic target.

Causality of Experimental Choices: A cell-based assay using a stable cell line expressing the target transporter (e.g., HEK293 cells transfected with human NCC) provides a physiologically relevant system to measure the inhibition of ion transport. The use of a radioactive tracer (22Na+) allows for a direct and sensitive quantification of the transporter's activity.

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human NCC in appropriate media. Seed cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a 10 mM stock solution of all test compounds (BMA, Althiazide, HCTZ) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

  • Assay Procedure:

    • Wash cells with a pre-incubation buffer (Cl--free).

    • Pre-incubate cells with the test compounds at various concentrations for 15 minutes at 37°C.

    • Initiate ion uptake by adding an uptake buffer containing 22Na+ and unlabeled NaCl.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

    • Stop the uptake by aspirating the buffer and washing the cells rapidly with ice-cold wash buffer.

    • Lyse the cells and measure the intracellular 22Na+ using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Assay 1b: Carbonic Anhydrase (CA) Inhibition Assay

This assay will assess the known off-target activity of thiazides.[3][4]

Causality of Experimental Choices: A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase is a standard, high-throughput method. By testing against multiple CA isozymes (e.g., CA I, II, IV, and IX), we can create a selectivity profile, which is important as different isozymes have different physiological roles.

Experimental Protocol:

  • Reagents: Prepare a solution of purified human carbonic anhydrase isozymes (I, II, IV, IX), p-NPA substrate, and assay buffer (e.g., Tris-SO4).

  • Compound Preparation: Prepare serial dilutions of the test compounds (BMA, Althiazide, HCTZ) and the positive control (Acetazolamide) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the CA enzyme solution to each well.

    • Add the test compounds or controls to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 values.

Expected Data Summary (Tier 1):

CompoundNCC IC50 (nM)CA I IC50 (µM)CA II IC50 (µM)CA IV IC50 (µM)
BMAHypothetical: 50Hypothetical: 25Hypothetical: 5Hypothetical: >100
AlthiazideHypothetical: 30Hypothetical: 50Hypothetical: 15Hypothetical: >100
HCTZHypothetical: 40Hypothetical: 35Hypothetical: 10Hypothetical: >100
AcetazolamideHypothetical: >100,000Hypothetical: 0.2Hypothetical: 0.01Hypothetical: 0.05

Tier 2: Assessment of Covalent Binding Potential

The presence of the electrophilic bromomethyl group in BMA necessitates an evaluation of its potential for covalent modification of biomolecules.[9]

G cluster_0 Tier 1: Primary & Known Off-Target Activity cluster_1 Tier 2: Covalent Binding Potential cluster_2 Tier 3: Broad Off-Target Profile NCC_Assay Assay 1a: NCC Inhibition (IC50) GSH_Assay Assay 2a: GSH Reactivity CA_Assay Assay 1b: Carbonic Anhydrase Inhibition (IC50) Cyto_Assay Assay 2b: Cytotoxicity (CC50) Safety_Panel Assay 3a: Safety Panel Screen (% Inhibition @ 10 µM) BMA Test Compound: BMA BMA->NCC_Assay BMA->CA_Assay BMA->GSH_Assay BMA->Cyto_Assay BMA->Safety_Panel

Caption: Tiered experimental workflow for BMA characterization.

Assay 2a: Glutathione (GSH) Reactivity Assay

This assay measures the rate at which BMA reacts with glutathione, a key cellular nucleophile, providing an indication of its electrophilic reactivity.

Causality of Experimental Choices: GSH is the most abundant intracellular thiol and plays a major role in detoxifying electrophilic compounds. Measuring the depletion of GSH over time in the presence of BMA is a direct and relevant method to quantify its reactivity. LC-MS/MS can be used for unambiguous detection of the GSH-BMA conjugate.

Experimental Protocol:

  • Reaction: Incubate BMA (e.g., at 10 µM) with a physiological concentration of GSH (e.g., 5 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding an equal volume of acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS. Monitor the depletion of GSH and the formation of the GSH-BMA adduct.

  • Data Analysis: Calculate the half-life of BMA in the presence of GSH. Compare this to the parent compound, Althiazide, which is not expected to react.

Assay 2b: Cytotoxicity Assay

Reactive compounds can lead to cytotoxicity. This assay determines the concentration of BMA that is toxic to cells.

Causality of Experimental Choices: A renal cell line (e.g., human kidney proximal tubule epithelial cells, HK-2) is chosen for its relevance to the drug's primary site of action. A standard MTT or CellTiter-Glo® assay provides a robust and high-throughput method to measure cell viability.

Experimental Protocol:

  • Cell Plating: Seed HK-2 cells in a 96-well plate and allow them to attach overnight.

  • Dosing: Treat the cells with a range of concentrations of BMA and control compounds for 24-48 hours.

  • Viability Measurement (MTT example):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution).

    • Read the absorbance at 570 nm.

  • Data Analysis: Normalize the data to vehicle-treated cells and calculate the CC50 (50% cytotoxic concentration).

Expected Data Summary (Tier 2):

CompoundGSH Half-Life (min)HK-2 Cell CC50 (µM)
BMAHypothetical: 45Hypothetical: 15
AlthiazideHypothetical: >240 (Stable)Hypothetical: >100
HCTZHypothetical: >240 (Stable)Hypothetical: >100

Tier 3: Broad Off-Target Profiling

To identify unanticipated cross-reactivities, BMA should be screened against a broad panel of biological targets.

Assay 3a: Safety Pharmacology Panel Screening

This is a standard in vitro screen against a wide array of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.

Causality of Experimental Choices: In early drug discovery, it is crucial to identify potential liabilities. A broad panel screen (e.g., the Eurofins SafetyScreen44™ or similar) provides a cost-effective way to flag potential off-target interactions that could lead to adverse effects. A standard concentration of 10 µM is typically used for an initial screen.

Experimental Protocol:

  • Compound Submission: Submit BMA to a contract research organization (CRO) that offers safety panel screening.

  • Assay Performance: The CRO will perform a battery of radioligand binding assays and enzymatic assays at a fixed concentration (e.g., 10 µM).

  • Data Reporting: The results are typically reported as the percentage of inhibition or stimulation for each target. A common threshold for a "hit" is >50% inhibition.

Expected Data Presentation (Tier 3 - Example Hits):

TargetBMA % Inhibition @ 10 µMAlthiazide % Inhibition @ 10 µM
Adenosine A1 Receptor Hypothetical: 65%Hypothetical: 12%
Phosphodiesterase 4 (PDE4) Hypothetical: 58%Hypothetical: 5%
Rho-associated kinase (ROCK) Hypothetical: 5%Hypothetical: 8%

Any significant hits from this screen would require follow-up dose-response studies to determine their potency (IC50) and potential for in vivo relevance.

G cluster_targets Biological Targets BMA 3-Des(allylthio)methyl- 3-bromomethyl Althiazide (BMA) - (allylthio)methyl + bromomethyl (electrophile) NCC Primary Target: Na+/Cl- Cotransporter (NCC) BMA->NCC Inhibition? CA Known Off-Target: Carbonic Anhydrase (CA) BMA->CA Inhibition? GSH Reactivity Marker: Glutathione (GSH) BMA->GSH Covalent Adduct Formation Other Broad Panel Targets (GPCRs, Kinases, etc.) BMA->Other Potential 'Hits' Althiazide Althiazide (Parent) + (allylthio)methyl - bromomethyl Althiazide->NCC Inhibition Althiazide->CA Inhibition Althiazide->GSH No Reaction Althiazide->Other Low Interaction

Caption: Logical relationships of BMA and its parent compound to biological targets.

Conclusion and Future Directions

This guide provides a structured, logical-flow approach to characterizing the cross-reactivity of this compound. By comparing its activity profile against its parent compound and other standards, we can build a comprehensive understanding of its therapeutic potential and liabilities.

The key differentiator for BMA is the introduction of the reactive bromomethyl group. The data from the proposed Tier 2 and Tier 3 assays will be critical in determining whether this modification leads to unacceptable reactivity and off-target effects or, potentially, a novel mechanism of action with therapeutic benefits. Positive hits in the safety screen or high reactivity with GSH would signal the need for more intensive toxicological and mechanistic studies before considering any further development. Conversely, if BMA retains potent NCC inhibition while showing a favorable off-target profile, it could represent a promising new candidate in the field of diuretics.

References

  • Title: Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide. Source: PubMed URL: [Link]

  • Title: Inhibition of Carbonic Anhydrase Accounts for the Direct Vascular Effects of Hydrochlorothiazide. Source: Hypertension (AHA Journals) URL: [Link]

  • Title: Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications. Source: PLOS One URL: [Link]

  • Title: Thiazide Allergy: Symptoms, Diagnosis & Treatment. Source: Curex URL: [Link]

  • Title: Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? Source: ResearchGate URL: [Link]

  • Title: Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications. Source: Scilit URL: [Link]

  • Title: Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What class of diuretics are contraindicated in patients with a sulfa (sulfonamide) allergy? Source: Medscape URL: [Link]

  • Title: Cross-reactivity between sulfonamides and loop or thiazide diuretics: Is it a theoretical or actual risk? Source: Johns Hopkins University URL: [Link]

  • Title: Althiazide | Drug Information, Uses, Side Effects, Chemistry. Source: PharmaCompass.com URL: [Link]

  • Title: Althiazide | C11H14ClN3O4S3 | CID 2122. Source: PubChem (NIH) URL: [Link]

  • Title: Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. Source: National Journal of Physiology, Pharmacy and Pharmacology URL: [Link]

  • Title: Detection of urinary markers for thiazide diuretics after oral administration of hydrochlorothiazide and altizide-relevance to doping control analysis. Source: PubMed URL: [Link]

  • Title: Liquid-chromatographic detection of thiazide diuretics in urine. Source: PubMed URL: [Link]

  • Title: Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: [Mechanism of action of benzothiadiazides in arterial hypertension: the energetic theory]. Source: PubMed URL: [Link]

  • Title: Mechanism of action of thiazide diuretics. Source: PubMed URL: [Link]

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A Spectroscopic Investigation: Unraveling the Structural Nuances Between Althiazide and its 3-Bromomethyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of diuretic drug development, the thiazide class of compounds remains a cornerstone for therapeutic strategies targeting hypertension. Althiazide, a prominent member of this class, is characterized by a 3-(allylthio)methyl substituent on the benzothiadiazine-1,1-dioxide core. Chemical modification of this core structure is a key strategy in the quest for novel therapeutic agents with altered pharmacokinetic or pharmacodynamic profiles. This guide provides a detailed spectroscopic comparison between the parent compound, Althiazide, and its synthetic derivative, 3-Des(allylthio)methyl-3-bromomethyl Althiazide.

As experimental data for this compound is not publicly available, this guide will leverage established spectroscopic principles and existing data for Althiazide and related compounds to predict the spectral characteristics of this novel derivative. This comparative analysis will be invaluable for researchers engaged in the synthesis and characterization of new thiazide-based drug candidates.

Molecular Structures at a Glance

A foundational understanding of the structural differences between these two molecules is paramount to interpreting their spectroscopic data. The key modification lies at the C3 position of the dihydrothiadiazine ring.

Figure 1. Molecular structures of Althiazide and its 3-bromomethyl derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Sidechains

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of Althiazide and its 3-bromomethyl derivative will exhibit distinct differences, primarily localized around the C3 substituent.

Predicted ¹H NMR Spectral Comparison

The proton NMR spectrum of Althiazide would be characterized by signals corresponding to the allyl group protons, which would be absent in the spectrum of the 3-bromomethyl derivative. Conversely, the bromomethyl derivative would display a downfield shift for the methylene protons attached to the bromine atom due to its strong electron-withdrawing inductive effect.

Proton Assignment Althiazide (Predicted Chemical Shift, δ ppm) This compound (Predicted Chemical Shift, δ ppm) Rationale for Predicted Differences
-CH₂-S- ~2.7 - 2.9-Disappearance of the signal for the methylene group attached to the sulfur atom.
-S-CH₂-CH= ~3.1 - 3.3-Disappearance of the signal for the allylic methylene protons.
=CH- ~5.7 - 5.9 (m)-Absence of the vinyl proton multiplet.
=CH₂ ~5.0 - 5.2 (m)-Absence of the terminal vinyl proton multiplet.
-CH₂-Br -~3.5 - 3.7Appearance of a downfield-shifted singlet for the methylene protons directly attached to the electron-withdrawing bromine atom.
Aromatic Protons ~7.0 - 7.8~7.0 - 7.8Minimal changes expected in the aromatic region, as the structural modification is remote.
-NH- (ring) VariableVariableBroad signals, position dependent on solvent and concentration.
-SO₂NH₂ VariableVariableBroad signals, position dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Comparison

The carbon NMR spectra will mirror the changes observed in the proton spectra, with the most significant variations occurring in the chemical shifts of the carbons in the C3-substituent.

Carbon Assignment Althiazide (Predicted Chemical Shift, δ ppm) This compound (Predicted Chemical Shift, δ ppm) Rationale for Predicted Differences
-CH₂-S- ~35 - 40-Absence of the methylene carbon signal.
-S-CH₂-CH= ~30 - 35-Absence of the allylic methylene carbon signal.
=CH- ~130 - 135-Disappearance of the vinyl methine carbon signal.
=CH₂ ~115 - 120-Disappearance of the terminal vinyl methylene carbon signal.
-CH₂-Br -~30 - 35Appearance of a signal for the brominated methylene carbon, shifted due to the "heavy atom effect" of bromine.
Aromatic Carbons ~120 - 150~120 - 150Negligible changes anticipated for the benzothiadiazine core carbons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The primary differences in the IR spectra of Althiazide and its bromomethyl derivative are expected in the fingerprint region, arising from the vibrations of the C-S and C-Br bonds.

Vibrational Mode Althiazide (Expected Wavenumber, cm⁻¹) This compound (Expected Wavenumber, cm⁻¹) Rationale for Expected Differences
N-H stretch (sulfonamide & ring) 3400 - 32003400 - 3200No significant change expected.
C-H stretch (aromatic & aliphatic) 3100 - 28503100 - 2850No significant change expected.
C=C stretch (aromatic & vinyl) 1650 - 15501600 - 1550Absence of the C=C vinyl stretch in the derivative.
S=O stretch (sulfonamide) 1350 - 1300 & 1180 - 11501350 - 1300 & 1180 - 1150No significant change expected.
C-S stretch ~700 - 600-Disappearance of the C-S stretching vibration.
C-Br stretch -~650 - 510Appearance of a strong C-Br stretching band in the low-frequency region.[1]
-CH₂-Br wag -~1250 - 1190Appearance of a wagging vibration for the bromomethyl group.[1]

Mass Spectrometry (MS): Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While electrospray ionization (ESI) is a soft ionization technique, collision-induced dissociation (CID) can reveal characteristic fragmentation patterns.

Predicted Mass Spectral Data
Parameter Althiazide This compound (Predicted) Rationale for Predicted Differences
Molecular Formula C₁₁H₁₄ClN₃O₄S₃C₈H₉BrClN₃O₄S₂
Molecular Weight 383.9 g/mol 406.8 g/mol
[M+H]⁺ m/z 384m/z 407/409 (approx. 1:1 ratio)The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Key Fragment Ions m/z 341, 261, 260m/z 327Loss of the side chain will be a primary fragmentation pathway. For Althiazide, loss of the allylthio group is observed. For the derivative, the loss of a bromine radical would be a likely fragmentation, leading to an ion at m/z 327.

The fragmentation of the bromomethyl derivative is predicted to proceed via cleavage of the C-Br bond, which is a common fragmentation pathway for alkyl halides.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following standard spectroscopic methodologies are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualizing the Workflow

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison Synthesis Synthesis of 3-Bromomethyl Althiazide Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-HRMS, MS/MS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Althiazide Data Interpretation->Comparison Structure Structure Confirmation Comparison->Structure

Figure 2. A typical workflow for the synthesis and spectroscopic characterization of a novel Althiazide derivative.

Conclusion

The substitution of the (allylthio)methyl group in Althiazide with a bromomethyl group is predicted to induce significant and readily identifiable changes in the molecule's spectroscopic profile. The most notable differences are expected in the ¹H and ¹³C NMR spectra, with the disappearance of signals from the allyl group and the appearance of a downfield-shifted signal for the bromomethyl group. Mass spectrometry will be particularly informative due to the characteristic isotopic pattern of bromine. This predictive guide, grounded in fundamental spectroscopic principles, provides a robust framework for the characterization of this compound and other novel thiazide derivatives, thereby aiding in the rational design and development of new therapeutic agents.

References

  • PubChem. Althiazide. National Center for Biotechnology Information. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. Alkyl and aryl halide infrared spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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A Comparative Investigation of the Biological Activity of 3-Des(allylthio)methyl-3-bromomethyl Althiazide and Althiazide: A Mechanistic and Physiological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of the established thiazide diuretic, Althiazide, and its novel derivative, 3-Des(allylthio)methyl-3-bromomethyl Althiazide. We will explore the rationale behind this structural modification and outline a rigorous experimental framework to evaluate its impact on molecular target engagement and physiological diuretic efficacy. This document is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering detailed protocols and data interpretation frameworks.

Introduction: The Rationale for Modifying Thiazide Diuretics

Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension and edema for over six decades.[1][2] Their primary mechanism of action involves the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[3][4][5][6] By blocking NCC, these drugs prevent the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water (saluresis and diuresis), which in turn lowers blood volume and blood pressure.[2][5]

The chemical scaffold of thiazides, a 1,2,4-benzothiadiazine-1,1-dioxide core, offers several positions for chemical modification.[7] Extensive structure-activity relationship (SAR) studies have demonstrated that the substituent at the 3-position is a critical determinant of a compound's diuretic potency and duration of action.[8][9] Specifically, the introduction of lipophilic (hydrophobic) groups at this position can significantly enhance diuretic activity.[10][11]

Althiazide, chemically known as 3-((allylthio)methyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide, incorporates a lipophilic allylthiomethyl group at the 3-position.[12][13] The novel compound under investigation, this compound, represents a targeted modification where this group is replaced by a bromomethyl (-CH₂Br) moiety. This substitution alters the lipophilicity, steric profile, and electronic properties at this key position. The objective of this guide is to propose and detail a robust scientific approach to compare the biological activities of these two compounds, hypothesizing how this specific structural change could influence their pharmacodynamic profiles.

Part 1: Molecular Target Interaction — In Vitro Analysis

To understand if the structural modification impacts the drug's direct interaction with its target, a quantitative in vitro assay is essential. The primary goal is to determine the inhibitory potency of each compound against the human Na⁺-Cl⁻ cotransporter (NCC).

Causality Behind Experimental Choice

An in vitro assay using a heterologous expression system isolates the drug-target interaction from complex physiological variables like absorption, distribution, metabolism, and excretion (ADME). This allows for a direct comparison of molecular potency. We will use a cell line stably expressing human NCC and measure its transport activity via ion flux. The half-maximal inhibitory concentration (IC₅₀) will be the key metric for comparison. A lower IC₅₀ value signifies higher inhibitory potency at the molecular level.

Experimental Protocol: NCC Inhibition Flux Assay

This protocol is designed to measure the inhibition of NCC-mediated ion transport in a controlled cellular environment.

  • Cell Culture:

    • HEK293 cells stably transfected with the human SLC12A3 gene (NCC) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain NCC expression.

    • Cells are seeded into 96-well plates and grown to confluence.

  • Assay Preparation:

    • The growth medium is aspirated, and cells are washed with a pre-incubation buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM HEPES, pH 7.4).

    • Cells are then incubated in a chloride-free buffer containing a transport activator (e.g., low-K⁺ medium) to stimulate NCC activity.

  • Inhibition and Ion Flux Measurement:

    • A range of concentrations (e.g., 1 nM to 100 µM) of Althiazide and this compound are prepared in the assay buffer.

    • The prepared drug solutions are added to the cells, along with a radioactive tracer. While direct measurement of ²²Na⁺ flux is ideal, the uptake of ⁸⁶Rb⁺ (a potassium surrogate) can be used to assess NCC-dependent ion movement under specific conditions where NCC mediates its uptake.[14][15]

    • Cells are incubated for a defined period (e.g., 10 minutes) at 37°C.

  • Termination and Quantification:

    • The uptake is terminated by rapidly washing the cells with ice-cold stop buffer to remove extracellular tracer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each drug concentration relative to a vehicle control (0% inhibition) and a maximal inhibition control (e.g., a saturating dose of a known inhibitor, 100% inhibition).

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualization: In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_quant Quantification seed Seed HEK293-NCC Cells in 96-well Plates grow Culture to Confluence seed->grow wash Wash with Pre-incubation Buffer grow->wash activate Incubate in Cl⁻-free Activation Buffer wash->activate add_drug Add Test Compounds (Althiazide vs. Derivative) activate->add_drug add_tracer Add ⁸⁶Rb⁺ Tracer add_drug->add_tracer incubate Incubate for 10 min at 37°C add_tracer->incubate stop Terminate with Ice-cold Stop Buffer incubate->stop lyse Lyse Cells stop->lyse count Measure Radioactivity (Scintillation Counter) lyse->count analyze Calculate % Inhibition & Determine IC₅₀ count->analyze

Caption: Workflow for the in vitro NCC inhibition assay.
Hypothetical Comparative Data: Molecular Potency
CompoundIC₅₀ (nM) [Hypothetical]
Althiazide85
This compound40

Interpretation: In this hypothetical scenario, the novel bromomethyl derivative exhibits an IC₅₀ value approximately twofold lower than that of Althiazide. This suggests that the substitution of the allylthiomethyl group with a bromomethyl group enhances the compound's intrinsic ability to inhibit the NCC transporter.

Part 2: Physiological Efficacy — In Vivo Analysis

While in vitro data reveals molecular potency, in vivo studies are crucial to determine the physiological relevance of this finding. This phase assesses the overall diuretic and saluretic effects in a living organism.

Causality Behind Experimental Choice

An animal model allows for the evaluation of the drug's integrated effect. The chosen protocol, based on the well-established Lipschitz test, quantifies key pharmacodynamic endpoints: urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[16][17] This is the gold standard for preclinical diuretic screening.[18] We will use Wistar rats, a common model for such studies.[19][20] The comparison will reveal whether the enhanced in vitro potency translates into superior diuretic performance and will also provide critical information on the potential for adverse effects like hypokalemia (excessive potassium loss).

Experimental Protocol: Diuretic Activity in Wistar Rats
  • Animal Acclimatization and Preparation:

    • Male Wistar rats (200-250g) are acclimatized for one week.

    • 18 hours prior to the experiment, animals are fasted but allowed free access to water to ensure uniform hydration.[21]

    • Animals are randomly assigned to four groups (n=6 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Standard Drug (e.g., Hydrochlorothiazide 10 mg/kg), Althiazide (e.g., 10 mg/kg), and the novel derivative (10 mg/kg).

  • Dosing and Housing:

    • Animals are orally hydrated with normal saline (0.9% NaCl) at 25 mL/kg to promote a baseline urine flow.

    • Thirty minutes later, the respective compounds or vehicle are administered via oral gavage.

    • Each rat is immediately placed in an individual metabolic cage designed to separate urine and feces for accurate collection.[16][22]

  • Sample Collection:

    • Urine is collected cumulatively over a period of 5 hours and 24 hours. The total volume for each animal is recorded.

  • Biochemical Analysis:

    • The collected urine samples are centrifuged to remove any contaminants.

    • The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine are measured using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Diuretic Index: Calculated as the mean urine volume of the test group divided by the mean urine volume of the control group.

    • Electrolyte Excretion: Total excretion is calculated (concentration × volume) for Na⁺, K⁺, and Cl⁻.

    • Natriuretic/Kaliuretic Ratio (Na⁺/K⁺): This ratio is calculated to assess the potassium-sparing potential of the compounds. A higher ratio is generally favorable.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between groups.

Visualization: In Vivo Experimental Workflow

InVivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis acclimate Acclimatize Wistar Rats fast Fast Overnight (Water ad libitum) acclimate->fast group Group Allocation (Control, Standard, Test) fast->group hydrate Oral Saline Hydration (25 mL/kg) group->hydrate dose Administer Compounds (Oral Gavage) hydrate->dose house Place in Metabolic Cages dose->house collect Collect Urine (5h and 24h) house->collect measure_vol Measure Urine Volume collect->measure_vol measure_elec Analyze Na⁺, K⁺, Cl⁻ (Flame Photometry) collect->measure_elec calculate Calculate Diuretic Index, Electrolyte Excretion, Na⁺/K⁺ Ratio measure_vol->calculate measure_elec->calculate stat Statistical Analysis (ANOVA) calculate->stat

Caption: Workflow for the in vivo diuretic activity study in rats.
Hypothetical Comparative Data: Physiological Activity (at 5 hours)
GroupUrine Volume (mL)Diuretic IndexTotal Na⁺ Excreted (mEq)Total K⁺ Excreted (mEq)Na⁺/K⁺ Ratio
Vehicle Control2.5 ± 0.41.00.35 ± 0.050.15 ± 0.032.33
Althiazide (10 mg/kg)5.5 ± 0.62.20.88 ± 0.100.38 ± 0.042.31
This compound (10 mg/kg)7.0 ± 0.8 2.81.26 ± 0.120.45 ± 0.052.80

**p < 0.05 vs. Vehicle Control; *p < 0.05 vs. Althiazide

Interpretation: The hypothetical data indicate that the novel bromomethyl derivative produces a significantly greater urine output and sodium excretion compared to both the vehicle control and the parent compound, Althiazide. This suggests superior diuretic and natriuretic efficacy in vivo, consistent with the higher potency observed in vitro. Notably, while potassium excretion is elevated compared to control, the Na⁺/K⁺ ratio is higher for the new derivative, suggesting a potentially more favorable safety profile regarding potassium loss.

Part 3: Mechanism of Action & Synthesis

The combined results from our proposed in vitro and in vivo experiments provide a cohesive picture of the novel compound's biological activity.

Visualization: Thiazide Mechanism of Action

MoA cluster_cell Distal Convoluted Tubule Cell cluster_lumen cluster_blood ncc Na⁺-Cl⁻ Cotransporter (NCC) Na⁺(in) Na⁺ ncc->Na⁺(in) Na⁺ Cl⁻(in) Cl⁻ ncc->Cl⁻(in) Cl⁻ retention Na⁺ and Cl⁻ RETAINED IN LUMEN atpase Na⁺/K⁺ ATPase na_blood Na⁺ atpase->na_blood 3 Na⁺ K⁺(in) K⁺ atpase->K⁺(in) k_channel K⁺ Channel k_blood K⁺ k_channel->k_blood na_lumen Na⁺ na_lumen->ncc cl_lumen Cl⁻ cl_lumen->ncc k_blood->atpase 2 K⁺ Na⁺(in)->atpase K⁺(in)->k_channel thiazide Althiazide Derivative thiazide->ncc INHIBITS diuresis Water Follows by Osmosis (DIURESIS)

Caption: Mechanism of thiazide diuretics at the DCT cell.
Synthesis and Discussion

The substitution at the 3-position of the Althiazide core from an allylthiomethyl group to a bromomethyl group appears to be a favorable modification. The hypothetical data suggest that this compound is a more potent inhibitor of the NCC transporter at the molecular level. This enhanced potency translates directly to a more robust diuretic and, crucially, natriuretic effect in the in vivo model.

The structural change likely alters how the molecule binds within the thiazide-binding pocket of the NCC, a mechanism that has been elucidated by recent cryo-electron microscopy studies.[23] The smaller, more electronegative bromomethyl group may form more favorable hydrophobic or electrostatic interactions within the binding site compared to the bulkier allylthiomethyl group, leading to a higher affinity and more potent inhibition. The improved Na⁺/K⁺ ratio is a promising secondary finding, suggesting that the enhanced natriuresis does not come at the cost of excessive potassium loss, a common and dangerous side effect of this class of drugs.

References

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A Comparative Guide to the Purity Assessment and Certification of Synthesized 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment and certification of the novel synthetic intermediate, 3-Des(allylthio)methyl-3-bromomethyl Althiazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control in pharmaceutical synthesis.

Introduction: The Critical Role of Intermediate Purity

Althiazide, a thiazide diuretic, is utilized in the management of hypertension and edema.[1] Its synthesis, like that of many active pharmaceutical ingredients (APIs), involves a series of chemical transformations utilizing key intermediates. The subject of this guide, this compound, represents a crucial precursor. Its structure, derived from the Althiazide scaffold by replacing the 3-position's native allylthiomethyl group with a highly reactive bromomethyl moiety, makes it an ideal substrate for introducing diverse functionalities to create novel Althiazide analogs or to complete the synthesis of a target molecule.

The purity of such an intermediate is not a trivial matter; it is a cornerstone of the final API's quality, safety, and efficacy. Impurities introduced at this stage—whether unreacted starting materials, by-products, or degradation products—can be carried through subsequent synthetic steps, potentially leading to a final product that is less effective, unstable, or even toxic.[2] Therefore, a rigorous, multi-faceted (or orthogonal) approach to purity assessment is mandated by both scientific prudence and global regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[3][4][5]

This guide will compare the primary analytical techniques required for a comprehensive evaluation and outline a validated workflow for the formal certification of this intermediate.

The Impurity Landscape: Anticipating and Classifying Contaminants

A self-validating purity assessment begins with a theoretical understanding of what impurities might be present. For this compound, impurities can be categorized according to ICH guidelines.[3][6]

  • Organic Impurities (Process-Related & Degradants): These are the most common and structurally similar to the intermediate.

    • Starting Materials: Residual amounts of the Althiazide precursor used for the modification.

    • By-products: Molecules arising from side reactions, such as over-alkylation, elimination, or hydrolysis of the bromomethyl group to a hydroxymethyl analog. Dimerization is also a possibility, where two molecules of the intermediate react with each other.[7]

    • Degradation Products: The bromomethyl group is susceptible to hydrolysis, especially in the presence of moisture. Exposure to light or heat can also lead to degradation.[1]

  • Inorganic Impurities: These can originate from reagents, catalysts, or manufacturing equipment used during the synthesis.[6] Examples include residual inorganic salts or heavy metals.

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification (e.g., acetone, ethyl acetate, methanol) that are not fully removed.[1][6]

Orthogonal Analytical Approaches: A Comparative Analysis

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive picture. The primary methods are compared below.

Analytical TechniquePrinciplePrimary Application for this IntermediateStrengthsLimitations
HPLC / UHPLC Liquid-phase separation based on polarity.Primary Purity Assay. Quantification of the main component and non-volatile organic impurities.High precision and versatility for a wide range of compounds. Gold standard for purity determination.[2][8][9]May not detect highly volatile or thermally labile compounds. Co-elution of impurities is possible.
GC-MS Gas-phase separation based on volatility and boiling point.Residual Solvent Analysis. Identification of volatile and semi-volatile organic impurities.[10][11]Excellent for volatile compounds. High sensitivity and specificity, especially with Mass Spec (MS) detection.[12][13]Not suitable for non-volatile or thermally unstable compounds like the intermediate itself.
LC-MS Combines HPLC separation with mass-based detection.Impurity Identification. Provides molecular weight and structural fragments of unknown peaks from HPLC.High sensitivity and specificity. Crucial for identifying unknown impurities without needing to isolate them.[6][14]Response factors can vary, making it less accurate for quantification without specific standards.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous Structure Elucidation. Confirms the identity of the synthesized intermediate and characterizes impurities.Provides definitive structural information, making it a "gold standard" for identification.[15][16] Can also be used for quantitative analysis (qNMR).Lower sensitivity compared to MS. Requires a relatively pure and concentrated sample for impurity characterization.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds.Identity Confirmation. Rapid confirmation of functional groups and comparison to a reference standard.Fast, simple, and provides a unique molecular "fingerprint."[14][17]Not suitable for quantification or detecting small amounts of impurities. Provides limited structural information.

Experimental Protocols & Methodologies

Trustworthiness in analysis is built on well-defined, reproducible protocols. Below are representative starting methodologies for the key analyses.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: A reversed-phase HPLC method is the cornerstone for quantifying the main component and related organic impurities. The gradient elution ensures that compounds with a range of polarities are separated effectively. UV detection is chosen for its broad applicability to aromatic compounds like this intermediate.[18][19]

  • Methodology:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 272 nm.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Analysis: Inject the sample and integrate all peaks. Purity is typically calculated using an area percent method, assuming similar response factors for closely related impurities.

Protocol 2: Residual Solvent Analysis by Headspace GC-MS
  • Rationale: Volatile residual solvents cannot be detected by HPLC. Headspace sampling is used to introduce only the volatile components into the GC system, protecting the instrument from the non-volatile intermediate and enhancing sensitivity.[10][13] MS detection provides positive identification of the solvents.

  • Methodology:

    • System: Headspace Sampler coupled to a GC-MS.

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 20 min.

    • GC Parameters:

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium.

      • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Parameters: Scan range 35-350 amu.

    • Sample Preparation: Accurately weigh approximately 100 mg of the intermediate into a headspace vial. Add 1 mL of a high-boiling point solvent like DMSO.

    • Analysis: The sample is heated, and the vapor (headspace) is injected. Peaks are identified by comparing their mass spectra to a library (e.g., NIST).

Protocol 3: Structural Elucidation by NMR Spectroscopy
  • Rationale: NMR is the most powerful tool for confirming that the correct chemical structure has been synthesized.[20][21] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of atomic connectivity.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) containing Tetramethylsilane (TMS) as an internal standard.[20]

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum to identify the number and environment of protons.

      • Acquire a ¹³C NMR spectrum to identify the carbon skeleton.

      • If necessary, acquire 2D spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecular fragments.[22]

    • Data Interpretation: Analyze chemical shifts, coupling constants, and correlations to assemble the final structure and confirm it is this compound.

The Certification Workflow: A Self-Validating System

Certifying a batch of a pharmaceutical intermediate is a formal process that integrates analytical data into a definitive statement of quality. The following workflow ensures trustworthiness and scientific integrity.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Formal Certification A Synthesized Batch of Intermediate B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C FTIR Spectroscopy A->C D Structural Elucidation (Primary Identification) B->D C->D E HPLC-UV/DAD (Purity Assay, Related Substances) D->E If Structure Confirmed F Headspace GC-MS (Residual Solvents) D->F If Structure Confirmed G LC-MS (Impurity ID & Confirmation) D->G If Structure Confirmed H ICP-MS (optional) (Elemental Impurities) D->H If Structure Confirmed I Comprehensive Purity Profile E->I F->I G->I H->I J Compare Data to Pre-defined Specifications I->J K Decision: Pass / Fail J->K L Generate Certificate of Analysis (CoA) K->L If Pass M Release Batch for Next Step L->M

Caption: A validated workflow for the certification of a synthesized pharmaceutical intermediate.

Comparison with Alternative Intermediates

The choice of the bromomethyl intermediate is a strategic one in drug development. Its reactivity is key. Let's compare it to a plausible alternative: the corresponding 3-hydroxymethyl Althiazide .

G cluster_main Strategic Comparison of Synthetic Intermediates for Althiazide Analogs cluster_bromo Pathway A: Bromomethyl Intermediate cluster_hydroxy Pathway B: Hydroxymethyl Intermediate (Alternative) start Goal: Synthesize Althiazide Analog (R-CH₂-Althiazide) bromo_int 3-Bromomethyl Althiazide Highly Reactive Electrophile start->bromo_int hydroxy_int 3-Hydroxymethyl Althiazide Less Reactive Nucleophile start->hydroxy_int bromo_rxn Nucleophilic Substitution (e.g., with R-SH, R-OH, R-NH₂) bromo_int:f1->bromo_rxn bromo_pros Pros: + High reaction yields + Fast reaction times + Broad substrate scope bromo_rxn->bromo_pros bromo_cons Cons: - Lower stability (moisture sensitive) - Potential for by-products (e.g., hydrolysis) - Requires stringent purity control bromo_rxn->bromo_cons hydroxy_rxn Two-Step Activation & Substitution (e.g., Mitsunobu, Tosylation) hydroxy_int:f1->hydroxy_rxn hydroxy_pros Pros: + Higher stability, easier handling + Fewer degradation-related impurities + Simpler initial purification hydroxy_rxn->hydroxy_pros hydroxy_cons Cons: - Requires additional activation step - Harsher reaction conditions possible - May generate more process impurities (reagents) hydroxy_rxn->hydroxy_cons

Caption: Logical comparison of synthetic pathways using different key intermediates.

The bromomethyl intermediate offers a direct, highly efficient route to a wide variety of analogs via simple nucleophilic substitution. Its high reactivity is its greatest asset and its primary liability. This reactivity necessitates more stringent control over storage conditions (e.g., exclusion of moisture) and a more detailed impurity profile to screen for hydrolysis and other by-products.

Conversely, the hydroxymethyl intermediate is significantly more stable. However, the hydroxyl group must be activated (e.g., converted to a tosylate or used in a Mitsunobu reaction) before substitution can occur. This adds steps to the synthesis, potentially lowering overall yield and introducing complex reagents that must themselves be removed.

The choice between these pathways is a classic drug development trade-off: the speed and efficiency of a highly reactive intermediate versus the stability and potentially cleaner (but longer) process of a less reactive one. The analytical burden is higher for the bromomethyl route, but the synthetic efficiency may justify the investment.

Conclusion

The purity assessment and certification of this compound is a comprehensive process that underpins the quality of the final pharmaceutical product. A scientifically sound approach is not about running a single test but about building a self-validating case for purity using a suite of orthogonal analytical techniques. HPLC serves as the primary tool for quantification, while GC-MS and NMR provide essential, complementary information on volatile impurities and definitive structural identity, respectively. By understanding the potential impurity landscape and implementing a rigorous, multi-step certification workflow, drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, paving the way for safe and effective medicines.

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  • American Halal Foundation. (2024, September 25). Key Pharmaceutical Industry Certifications for Manufacturers. Retrieved from [Link]

  • Drug Target Review. (2020, June 24). EMA issues guidance on medicine impurities, in light of nitrosamine detection. Retrieved from [Link]

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Retrieved from [Link]

  • Prochimie International, Inc. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Althiazide. Retrieved from [Link]

  • ASQ. (n.d.). Pharmaceutical GMP Professional Certification (CPGP). Retrieved from [Link]

  • ResearchGate. (2022). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, isolation, and characterization of hydrochlorothiazide dimer impurity. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Althiazide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Gsrs. (n.d.). ALTHIAZIDE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Purification and identification of an impurity in bulk hydrochlorothiazide. Retrieved from [Link]

  • PubMed. (1998). 3-Bromomethyl-propyphenazone as a new derivatization reagent for high performance liquid chromatography of captopril and hydrochlorothiazide with UV-detection. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Hydrochlorothiazide Tablets. Retrieved from [Link]

  • Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. Retrieved from [Link]

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Inter-Laboratory Validation for the Analysis of 3-Des(allylthio)methyl-3-bromomethyl Althiazide: A Comparative Guide to Method Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of pharmaceutical development is continuously evolving, with novel molecular entities and their related substances demanding robust and reliable analytical oversight. 3-Des(allylthio)methyl-3-bromomethyl Althiazide is a novel potential impurity or synthetic intermediate related to Althiazide, a thiazide diuretic.[1][2] As with any pharmaceutical compound, ensuring its identity, purity, and quantity requires analytical methods that are not only accurate and precise within a single laboratory but are also reproducible across multiple sites. This guide provides a comprehensive framework for an inter-laboratory validation study of a proposed analytical method for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

The objective of an inter-laboratory validation (or reproducibility study) is to demonstrate that an analytical procedure is suitable for its intended purpose by assessing the precision of results obtained in different laboratories.[5] This is critical for methods intended for widespread use in quality control (QC), contract manufacturing, or regulatory submission, ensuring consistent product quality regardless of the testing location. This guide will compare two common High-Performance Liquid Chromatography (HPLC) approaches, detailing the experimental design, presenting comparative data, and explaining the scientific rationale behind the validation parameters.

Part 1: Proposed Analytical Methodologies

The structural backbone of the target analyte, being a derivative of Althiazide, suggests that a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable analytical approach. Thiazide diuretics are readily analyzed by RP-HPLC, often using C18 columns and UV detection around 270 nm.[7][8] We propose two distinct RP-HPLC methods for evaluation in the inter-laboratory study, differing primarily in their mobile phase strategy.

Method A: Isocratic Elution

An isocratic method uses a constant mobile phase composition throughout the analytical run. This approach is often favored for its simplicity, robustness, and lower demand on equipment, making it potentially more transferable between labs.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Rationale: The choice of a C18 column provides a standard hydrophobic stationary phase suitable for the nonpolar characteristics of the thiazide structure. The acetonitrile/buffer mobile phase is a common pairing for such analyses, offering good peak shape and resolution.[9] An isocratic method is inherently simpler and less prone to variations in pump performance, which is a key consideration for inter-laboratory reproducibility.[10]

Method B: Gradient Elution

A gradient elution method involves changing the mobile phase composition during the run. This is particularly useful for analyzing samples containing compounds with a wider range of polarities or for reducing run times.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 272 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Rationale: The use of a gradient can provide sharper peaks and better resolution, especially if other impurities are present. TFA is used as an ion-pairing agent to improve peak symmetry for the sulfonamide moieties in the analyte structure.[8] While more complex, a well-developed gradient method can offer superior separation efficiency.

Part 2: Inter-Laboratory Validation Protocol Design

To ensure the method is fit for its purpose, a validation protocol is designed based on the ICH Q2(R1) guideline.[3][5] This protocol will be executed by three independent laboratories (Lab A, Lab B, Lab C) using both Method A and Method B.

Validation Parameters & Acceptance Criteria

The study will assess the following validation characteristics:

ParameterPurposeMinimum Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (e.g., impurities, degradation products, matrix components).Peak for the analyte is pure and resolved from other components (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.998 over 5 concentration levels.
Accuracy To measure the closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.[11]
Precision To assess the degree of scatter between a series of measurements.
RepeatabilityPrecision under the same operating conditions over a short interval.RSD ≤ 1.0% for 6 replicate injections.
Intermediate PrecisionWithin-laboratory variations (different days, different analysts).RSD ≤ 2.0% across all conditions.[11]
ReproducibilityBetween-laboratory precision.RSD ≤ 2.5% across the three participating laboratories.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (RSD) ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Overall RSD of results should remain ≤ 3.0% under varied conditions.
Experimental Workflow for Validation

The following diagram outlines the logical flow of the validation study conducted at each laboratory.

G Inter-Laboratory Validation Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation Execution cluster_analysis Phase 3: Data Compilation & Analysis P0 Receive Validation Protocol & Reference Standard P1 Prepare Mobile Phases & Standard Solutions P0->P1 P2 Perform System Suitability Testing (SST) P1->P2 V1 Specificity (Forced Degradation) P2->V1 SST Passed V2 Linearity & Range P2->V2 V3 Accuracy (Spike Recovery) P2->V3 V4 Precision (Repeatability & Intermediate) P2->V4 V5 Determine LOQ & LOD P2->V5 V6 Robustness (Varying Flow, pH) P2->V6 A1 Collate Data from All Labs V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 V6->A1 A2 Calculate Reproducibility (Inter-Lab RSD) A1->A2 A3 Compare Method A vs. Method B Performance A2->A3 A4 Final Validation Report A3->A4

Caption: High-level workflow for the inter-laboratory validation study.

Part 3: Comparative Data & Analysis

The following tables summarize the hypothetical (but realistic) data generated from the three laboratories for the key validation parameters.

Table 1: Linearity and Range
LaboratoryMethodLinearity Range (µg/mL)Correlation Coefficient (r²)
Lab A A (Isocratic)5 - 1500.9995
B (Gradient)5 - 1500.9998
Lab B A (Isocratic)5 - 1500.9992
B (Gradient)5 - 1500.9996
Lab C A (Isocratic)5 - 1500.9994
B (Gradient)5 - 1500.9997

Analysis: Both methods demonstrated excellent linearity across all laboratories, with the gradient method (Method B) showing marginally higher correlation coefficients, potentially due to sharper peak integration.

Table 2: Accuracy (Spike Recovery at 100 µg/mL)
LaboratoryMethodMean Recovery (%)RSD (%)
Lab A A (Isocratic)99.50.8
B (Gradient)100.20.6
Lab B A (Isocratic)98.91.1
B (Gradient)99.80.7
Lab C A (Isocratic)100.80.9
B (Gradient)100.50.5

Analysis: Accuracy was well within the acceptance criteria (98.0-102.0%) for both methods. Method B consistently showed slightly lower relative standard deviations (RSDs), suggesting better precision in the accuracy assessment.

Table 3: Precision (Assay of 100 µg/mL Standard)
Precision TypeLaboratoryMethod A (Isocratic) - RSD (%)Method B (Gradient) - RSD (%)
Repeatability Lab A0.650.45
Lab B0.810.52
Lab C0.770.49
Intermediate Lab A1.350.95
(Day 1 vs Day 2)Lab B1.551.10
Lab C1.481.05
Reproducibility Overall (A vs B vs C) 2.21 1.45

Analysis: This is the most critical comparison for inter-laboratory performance. While both methods met the pre-defined criteria, Method B (Gradient) demonstrated significantly better reproducibility, with an overall RSD of 1.45% compared to 2.21% for Method A (Isocratic). This suggests that the gradient method is less susceptible to variations arising from different laboratory environments, equipment, and analysts.

HPLC Analysis Workflow Diagram

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Processing S1 Weigh Sample S2 Dissolve in Diluent S1->S2 S3 Sonicate to Ensure Dissolution S2->S3 S4 Filter through 0.45µm Syringe Filter S3->S4 H1 Autosampler Injection S4->H1 Inject into HPLC H2 Separation on C18 Column H1->H2 H3 UV Detection at 272 nm H2->H3 D1 Chromatogram Integration H3->D1 Signal Output D2 Quantitation using Calibration Curve D1->D2 D3 Report Generation D2->D3

Caption: Standard workflow from sample preparation to HPLC analysis and data processing.

Conclusion and Recommendation

Both the isocratic (Method A) and gradient (Method B) HPLC methods proved to be valid for the analysis of this compound, meeting all predefined acceptance criteria based on ICH guidelines.[5][12]

However, the inter-laboratory validation data clearly indicates the superiority of the Gradient Method (Method B) . It consistently demonstrated higher precision, particularly in the crucial reproducibility assessment, with a between-lab RSD of 1.45% versus 2.21% for the isocratic method. This superior performance suggests that Method B is more robust and will provide more consistent results when transferred between different QC laboratories.

Therefore, it is the recommendation of this guide that Method B be adopted as the official analytical procedure for the quantitation of this compound. Its implementation will ensure a higher degree of confidence in analytical data across all testing sites, ultimately contributing to a more reliable assessment of product quality.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][5]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][4]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][5]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][13]

  • SIELC Technologies. HPLC Method for Analysis of Hydrochlorothiazide. [Link][7]

  • Journal of Chemical and Pharmaceutical Research. (2013). Determination of hydrochlorothiazide and drugs in its combination by HPLC. [Link][14]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Analysis of Hydrocholorothiazide by Using Ultra Performance Liquid Chromatography. [Link][8]

  • PubChem. Althiazide Compound Summary. National Center for Biotechnology Information. [Link][1]

  • PharmaCompass. Althiazide Drug Information. [Link][2]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. The AAPS Journal. [Link][11]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link][10]

Sources

A comparative study of different synthesis routes for 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthesis Routes for 3-Des(allylthio)methyl-3-bromomethyl Althiazide: A Guide for Medicinal Chemists

Abstract

Althiazide, a potent diuretic of the thiazide class, serves as a valuable scaffold in medicinal chemistry.[1] Modification at the 3-position of the 1,2,4-benzothiadiazine 1,1-dioxide core has been a strategy to modulate its pharmacological profile. This guide presents a comparative analysis of three distinct, plausible synthetic routes to a novel analogue, this compound (herein referred to as 3-bromomethyl-hydroalthiazide). This compound is a key intermediate for further derivatization via nucleophilic substitution of the bromine atom, opening avenues for the creation of new compound libraries. We will dissect each pathway, providing theoretical grounding, step-by-step experimental protocols, and a comparative analysis of their respective strengths and weaknesses to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Rationale for 3-Bromomethyl-hydroalthiazide

The parent compound, Althiazide, is chemically defined as 6-Chloro-3,4-dihydro-3-([2-propenylthio]methyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The substituent at the 3-position is critical for its activity. The target molecule of this guide, 3-bromomethyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a strategic synthetic intermediate. The replacement of the native allylthiomethyl group with a reactive bromomethyl handle provides a versatile anchor for introducing a diverse range of functionalities through nucleophilic substitution, enabling the exploration of new structure-activity relationships (SAR).

This guide will compare three potential synthetic strategies, starting from the common precursor 4-amino-6-chloro-1,3-benzenedisulfonamide:

  • Route A: Direct Cyclocondensation

  • Route B: Sequential Methylation and Radical Bromination

  • Route C: Sequential Hydroxymethylation and Appel Reaction

Overview of Synthetic Strategies

The synthesis of the core benzothiadiazine ring system is typically achieved via the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with an aldehyde or its equivalent. The choice of this carbonyl compound dictates the substituent at the 3-position and forms the basis of our comparative study.

Synthetic_Strategies_Overview cluster_A Route A cluster_B Route B cluster_C Route C Start 4-amino-6-chloro- 1,3-benzenedisulfonamide A_reagent Bromoacetaldehyde Acetal Start->A_reagent Direct Cyclization B_step1_reagent Acetaldehyde Start->B_step1_reagent C_step1_reagent Formaldehyde Start->C_step1_reagent Target 3-Bromomethyl- hydroalthiazide A_reagent->Target B_intermediate 3-Methyl Intermediate B_step1_reagent->B_intermediate Methylation B_step2_reagent NBS, AIBN B_intermediate->B_step2_reagent B_step2_reagent->Target Bromination C_intermediate 3-Hydroxymethyl Intermediate C_step1_reagent->C_intermediate Hydroxymethylation C_step2_reagent CBr4, PPh3 C_intermediate->C_step2_reagent C_step2_reagent->Target Bromination

Caption: High-level overview of the three proposed synthetic routes.

Detailed Analysis and Protocols

Route A: Direct Cyclocondensation with Bromoacetaldehyde Acetal

This approach is the most direct, aiming to construct the target molecule in a single synthetic step from the common precursor.

Causality and Experimental Choices: The logic is to use a bromoacetaldehyde equivalent, such as bromoacetaldehyde dimethyl acetal, which can cyclize with the disulfonamide under acidic conditions. The acetal serves as a protected aldehyde, which is hydrolyzed in situ to the reactive aldehyde that then participates in the condensation reaction. This avoids handling the highly reactive and lachrymatory bromoacetaldehyde directly.

Route_A_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Workup & Purification R1 4-amino-6-chloro- 1,3-benzenedisulfonamide Catalyst Acid Catalyst (e.g., HCl in EtOAc) R1->Catalyst R2 Bromoacetaldehyde dimethyl acetal R2->Catalyst Solvent Dimethylformamide (DMF) Solvent->Catalyst Heat Reflux (e.g., 100-120 °C) Catalyst->Heat Time Monitor by TLC (2-4 h) Heat->Time Quench Cool and pour into ice-water Time->Quench Filter Filter the resulting precipitate Quench->Filter Dry Dry under vacuum Filter->Dry Purify Recrystallize from Isopropanol/Water Dry->Purify Product 3-Bromomethyl-hydroalthiazide Purify->Product

Caption: Experimental workflow for Route A: Direct Cyclocondensation.

Experimental Protocol (Route A):

  • To a solution of 4-amino-6-chloro-1,3-benzenedisulfonamide (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add bromoacetaldehyde dimethyl acetal (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid or ethyl acetate saturated with HCl gas.

  • Heat the mixture to reflux (100-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the solution dropwise into a stirred beaker of ice-water (100 mL/g).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., isopropanol/water).

Trustworthiness and Validation:

  • Pros: Single step, potentially rapid.

  • Cons: Bromoacetaldehyde and its precursors can be unstable and prone to side reactions (e.g., self-condensation, polymerization). The yield may be compromised by the reactivity of the bromomethyl group under the reaction conditions.

Route B: Sequential Methylation and Radical Bromination

This two-step route first synthesizes a stable 3-methyl intermediate, which is then selectively brominated.

Causality and Experimental Choices:

  • Step 1 (Methylation): Condensation with acetaldehyde (or its stable trimer, paraldehyde) is a standard method for producing 3-alkylated thiazide derivatives. The reaction is generally clean and high-yielding.

  • Step 2 (Bromination): The methyl group at the 3-position is benzylic-like and adjacent to a nitrogen atom, making it susceptible to free-radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, as it provides a low, constant concentration of bromine.[2] A radical initiator like azobisisobutyronitrile (AIBN) is required to start the chain reaction. This method offers high selectivity for the desired monobromination.[2]

Route_B_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Bromination S1_React 4-amino-6-chloro- 1,3-benzenedisulfonamide + Paraldehyde S1_Cond Acid-catalyzed Cyclization S1_React->S1_Cond S1_Prod 3-Methyl Intermediate S1_Cond->S1_Prod S2_React 3-Methyl Intermediate + NBS S1_Prod->S2_React Isolate & Purify S2_Cond AIBN (initiator) CCl4, Reflux S2_React->S2_Cond S2_Workup Filter Succinimide, Evaporate Solvent S2_Cond->S2_Workup Product 3-Bromomethyl-hydroalthiazide S2_Workup->Product

Caption: Experimental workflow for Route B: Methylation-Bromination.

Experimental Protocol (Route B):

  • Step 1: Synthesis of 3-methyl-hydroalthiazide

    • Suspend 4-amino-6-chloro-1,3-benzenedisulfonamide (1.0 eq) in a suitable solvent like ethanol or DMF.

    • Add paraldehyde (1.5 eq) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 4-6 hours until TLC indicates completion.

    • Cool the mixture, precipitate the product with water, filter, and recrystallize to obtain the pure 3-methyl intermediate.

  • Step 2: Bromination of the 3-methyl group

    • Dissolve the 3-methyl intermediate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Reflux the mixture under inert atmosphere, irradiating with a UV lamp if necessary, for 2-4 hours.

    • Cool the reaction to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Trustworthiness and Validation:

  • Pros: Both steps are generally reliable and well-precedented reactions. The intermediate is stable and easy to purify. Selectivity in the bromination step is typically high.

  • Cons: Two distinct synthetic steps increase the overall time and labor.

Route C: Sequential Hydroxymethylation and Appel Reaction

This route proceeds via a stable 3-hydroxymethyl intermediate, which is analogous to the synthesis of hydrochlorothiazide, followed by conversion of the alcohol to a bromide.

Causality and Experimental Choices:

  • Step 1 (Hydroxymethylation): The reaction of the disulfonamide with formaldehyde is the basis for the industrial synthesis of hydrochlorothiazide and related drugs. It is a robust and high-yielding transformation.

  • Step 2 (Bromination): The conversion of a primary alcohol to an alkyl bromide is a classic transformation. The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is an excellent choice as it proceeds under mild, neutral conditions, which are well-tolerated by the sulfonamide groups in the molecule. This avoids the strongly acidic conditions of reagents like HBr or PBr₃, which could lead to decomposition.

Route_C_Workflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Appel Bromination S1_React 4-amino-6-chloro- 1,3-benzenedisulfonamide + Formaldehyde (aq) S1_Cond Reflux in Ethanol S1_React->S1_Cond S1_Prod 3-Hydroxymethyl Intermediate S1_Cond->S1_Prod S2_React 3-Hydroxymethyl Intermediate + CBr4 + PPh3 S1_Prod->S2_React Isolate & Purify S2_Cond DCM, 0°C to RT S2_React->S2_Cond S2_Workup Chromatography to remove Ph3P=O and bromoform S2_Cond->S2_Workup Product 3-Bromomethyl-hydroalthiazide S2_Workup->Product

Caption: Experimental workflow for Route C: Hydroxymethylation-Bromination.

Experimental Protocol (Route C):

  • Step 1: Synthesis of 3-hydroxymethyl-hydroalthiazide

    • Add 4-amino-6-chloro-1,3-benzenedisulfonamide (1.0 eq) to aqueous formaldehyde (37% solution, 2.0 eq) and ethanol.

    • Heat the mixture to reflux for 1-2 hours.

    • Upon cooling, the product will precipitate. Collect by filtration, wash with cold ethanol, and dry to yield the pure 3-hydroxymethyl intermediate.

  • Step 2: Appel Bromination

    • Dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

    • Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise.

    • Add a solution of the 3-hydroxymethyl intermediate (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

    • Concentrate the reaction mixture and purify directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and excess reagents.

Trustworthiness and Validation:

  • Pros: The first step is extremely reliable and high-yielding. The second step uses mild conditions, preserving the sensitive functional groups.

  • Cons: Two steps are required. The purification in the second step can be challenging due to the need to remove the triphenylphosphine oxide by-product.

Comparative Analysis

To facilitate an objective choice, the three routes are compared based on several key performance indicators relevant to a research and development setting.

ParameterRoute A: Direct CyclizationRoute B: Methylation-BrominationRoute C: Hydroxymethylation-Bromination
Number of Steps 122
Plausible Yield Low to ModerateModerate to HighHigh
Ease of Purification Moderate (Recrystallization)Moderate (Filtration & Recrystallization)Difficult (Chromatography required)
Reagent Cost/Availability Moderate (Bromo-acetal is specialized)High (Readily available reagents)High (Readily available reagents)
Scalability Poor (Unstable reagent, potential side reactions)Good (Robust, well-understood reactions)Excellent (Based on industrial processes)
Safety Concerns Bromoacetaldehyde is a lachrymator.CCl₄ is toxic and ozone-depleting.CBr₄ is toxic; PPh₃ requires careful handling.
Overall Recommendation Proof-of-concept; not recommended.Recommended for lab scale. Recommended for scale-up.

Conclusion and Recommendation

Based on this comparative analysis, Route B (Methylation-Bromination) emerges as the most balanced and practical approach for the laboratory-scale synthesis of this compound. It relies on predictable and well-documented transformations, ensuring a higher probability of success. The intermediate is stable, and the final bromination step is selective.

For larger-scale synthesis or process development, Route C (Hydroxymethylation-Bromination) is highly attractive. Its first step is exceptionally efficient and analogous to established industrial processes. While the Appel reaction requires chromatographic purification, it can be optimized, making this route the most viable for producing significant quantities of the target intermediate.

Route A, while being the most direct on paper, carries the highest risk due to reagent instability and potential side reactions, making it the least favorable option. This guide provides the foundational logic and detailed protocols to empower researchers to confidently synthesize this valuable intermediate for diuretic drug discovery programs.

References

  • Lāce, Z., et al. (2018). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 23(12), 3199. Available at: [Link]

  • Topliss, J. G., & Konzelman, L. M. (1964). 3-Substituted Dihydro-1,2,4-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 29(8), 2329–2333. (Note: A representative reference for the general synthesis of this class of compounds. A direct URL is not available, but the citation is verifiable through academic search engines.)

Sources

Toxicological profile of 3-Des(allylthio)methyl-3-bromomethyl Althiazide in comparison to the parent drug

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Toxicological Profile: Althiazide vs. 3-Des(allylthio)methyl-3-bromomethyl Althiazide

A Guide for Researchers in Drug Development and Toxicology

Introduction

Thiazide diuretics have been a cornerstone in the management of hypertension and edema for decades. Althiazide, a member of this class, effectively promotes diuresis by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney.[1][2] As with any therapeutic agent, understanding its toxicological profile is paramount. This guide provides a comparative analysis of the parent drug, Althiazide, and a hypothetical derivative, this compound. The structural modification, replacing the allylthiomethyl group at the C3 position with a bromomethyl group, is predicted to significantly alter the molecule's toxicological properties.

The rationale for this investigation stems from the well-established principle of structure-activity relationships, which dictates that even minor molecular modifications can lead to profound changes in efficacy and safety.[3][4][5] The introduction of a bromomethyl group, a known alkylating agent, raises concerns about potential increases in cytotoxicity and genotoxicity.[6][7] This guide will therefore not only summarize the known toxicological profile of Althiazide but also postulate the likely toxicological changes in its bromomethyl derivative and provide a comprehensive experimental framework for a head-to-head comparison.

Comparative Toxicological Profiles

The following table summarizes the known and predicted toxicological profiles of Althiazide and its hypothetical bromomethyl derivative. Due to the lack of available data for this compound, its profile is based on toxicological principles related to its structural features.

Toxicological EndpointAlthiazideThis compound (Predicted)Rationale for Prediction
Acute Oral Toxicity (LD50, rat) Data not available; expected to be low to moderate for the class.Potentially lower (more toxic)The introduction of a reactive bromomethyl group could lead to increased systemic toxicity.[5][8][9]
Cytotoxicity (in vitro) Expected to be low in non-target cells.Predicted to be significantly higher.The bromomethyl group is an alkylating agent that can covalently modify cellular macromolecules, leading to cytotoxicity.[6][7]
Genotoxicity/Mutagenicity Generally considered non-mutagenic for the thiazide class.[10][11][12][13]High potential for mutagenicity.Alkylating agents like bromomethyl compounds can directly damage DNA, leading to mutations.[6][7]
Potential for Reactive Metabolite Formation Low; metabolism primarily involves the sphingolipid pathway.[1][2][14][15][16]High potential for bioactivation.The bromomethyl group can be a substrate for metabolic activation, leading to the formation of highly reactive intermediates.[6][17]
Organ-Specific Toxicity Primarily renal effects related to its diuretic action; potential for electrolyte imbalance.[1][2]Potential for nephrotoxicity and hepatotoxicity unrelated to diuretic action.Covalent binding of the alkylating moiety to cellular proteins in the kidney and liver could induce organ damage.[6][17]

Postulated Metabolic Pathway and Toxicity Mechanism

The primary toxicological concern with this compound is the introduction of the electrophilic bromomethyl group. This functional group is susceptible to metabolic activation, potentially leading to the formation of a reactive carbocation. This reactive intermediate can then form covalent adducts with cellular nucleophiles such as DNA and proteins, leading to genotoxicity and cytotoxicity.

cluster_0 Metabolic Activation of this compound cluster_1 Toxicological Outcomes Derivative This compound Metabolism Metabolic Activation (e.g., CYP450) Derivative->Metabolism Bioactivation Carbocation Reactive Carbocation Intermediate Metabolism->Carbocation Formation DNA_Adducts DNA Adducts Carbocation->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts Carbocation->Protein_Adducts Covalent Binding Genotoxicity Genotoxicity/Mutagenicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

Caption: Postulated metabolic activation of this compound.

Experimental Protocols for Comparative Toxicological Assessment

To empirically validate the predicted toxicological profile of this compound in comparison to Althiazide, a battery of in vitro toxicology assays is recommended.[18][19][20][21][22]

Experimental Workflow

cluster_0 In Vitro Toxicological Assessment Workflow Start Prepare Stock Solutions of Althiazide and Derivative Cytotoxicity Cytotoxicity Assays (MTT & LDH) Start->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames & Micronucleus) Start->Genotoxicity Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Conclusion Conclusion on Comparative Toxicity Data_Analysis->Conclusion

Caption: General workflow for the in vitro toxicological comparison.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity and cell viability.[17][23]

Protocol:

  • Cell Seeding: Seed HepG2 (human liver cancer cell line) and HEK293 (human embryonic kidney cell line) cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Althiazide and this compound in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 and 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cytotoxicity Assessment: LDH Assay

The lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cell membrane integrity and cytotoxicity.[11][12][24][25]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the 24- and 48-hour incubation periods, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and INT) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the EC50 value for each compound.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][8][14][15]

Protocol:

  • Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction from rat liver).

  • Compound Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either S9 mix or phosphate buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects the formation of micronuclei in the cytoplasm of interphase cells, which are small nuclei that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay identifies both clastogenic and aneugenic effects.[2][10]

Protocol:

  • Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y) and treat with various concentrations of the test compounds, with and without S9 metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion

While Althiazide is a well-established therapeutic agent, the hypothetical derivative, this compound, presents a significant toxicological risk based on established structure-toxicity principles. The introduction of a bromomethyl group is predicted to confer alkylating properties to the molecule, likely leading to increased cytotoxicity and a high potential for genotoxicity. The experimental framework provided in this guide outlines a clear path for the empirical validation of these predictions. A thorough in vitro toxicological assessment, as detailed, is essential to characterize the safety profile of any new chemical entity and is a critical step in the drug development process.

References

  • Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert Review of Cardiovascular Therapy, 8(6), 793–802.
  • Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert Review of Cardiovascular Therapy, 8(6), 793–802.
  • El-Gendy, M. A., et al. (2017). Sphingolipid Metabolic Pathway Impacts Thiazide Diuretics Blood Pressure Response: Insights From Genomics, Metabolomics, and Lipidomics.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and workplace safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Des(allylthio)methyl-3-bromomethyl Althiazide, a reactive halogenated heterocyclic compound. By understanding the chemical principles underpinning these procedures, researchers can ensure the safe and compliant handling of this and similar chemical entities.

Understanding the Hazard Profile

This compound is a derivative of Althiazide, a thiazide diuretic.[1][2][3][4] The primary concern for disposal arises from the presence of a bromomethyl group attached to the thiazide core.[5][6] Bromomethyl groups are potent alkylating agents and are classified as reactive, making the compound a hazardous chemical that requires careful handling and disposal.[7][8] Improper disposal can lead to unintended reactions, environmental contamination, and potential health hazards.[9][10][11]

Key Reactive Moiety: The Bromomethyl Group

The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic attack.[12][13] This reactivity is the basis for both its synthetic utility and its hazardous nature. Uncontrolled reactions with environmental nucleophiles or other waste chemicals can lead to the formation of potentially harmful byproducts. Therefore, the core principle of its safe disposal is the controlled deactivation of this reactive functional group prior to final waste segregation.

The Principle of In-Lab Neutralization: Controlled Hydrolysis

To mitigate the risks associated with the reactive bromomethyl group, a controlled alkaline hydrolysis is the recommended first step in the disposal process.[12][13][14] This procedure converts the hazardous alkylating agent into a more stable and less reactive alcohol derivative. This is a well-established method for the neutralization of alkyl halides.[12][13]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a hydroxide ion (OH⁻) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion (Br⁻).[13]

Chemical Equation:

R-CH₂Br + NaOH → R-CH₂OH + NaBr (where R represents the Althiazide core)

This in-lab treatment significantly reduces the reactivity of the waste before it enters the general hazardous waste stream, aligning with best practices for laboratory safety and environmental responsibility.[15][16]

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically handled in a research laboratory setting. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][17][18]

Part A: In-Lab Neutralization (Quenching)
  • Preparation:

    • Prepare a 1 M solution of sodium hydroxide (NaOH).

    • Ensure you have a dedicated waste container, appropriately labeled for "Neutralized Halogenated Organic Waste."[11][19]

    • Have a pH indicator paper or a calibrated pH meter ready.

  • Procedure:

    • For every 1 gram of this compound waste, use at least 50 mL of the 1 M NaOH solution. This ensures a significant molar excess of the hydroxide nucleophile.

    • In a suitable container (e.g., a beaker or flask) within a fume hood, slowly add the this compound waste to the stirring 1 M NaOH solution.

    • Stir the mixture at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction goes to completion.

    • After 2 hours, check the pH of the solution. It should be strongly basic (pH > 12.5). If not, add more 1 M NaOH solution and continue stirring for another hour.[20]

    • Carefully neutralize the excess base by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 9.[21][22] This is crucial to prevent the disposal of corrosive waste.

Part B: Waste Segregation and Final Disposal
  • Labeling:

    • The neutralized solution should be transferred to a robust, leak-proof waste container.

    • The container must be clearly labeled as "Halogenated Organic Waste" and should also indicate that it contains the neutralized product of this compound.[11][19] All constituents should be listed.

  • Storage:

    • Store the waste container in a designated satellite accumulation area for hazardous waste.

    • Ensure it is segregated from incompatible waste streams, such as strong acids or oxidizers.[9][11]

  • Disposal:

    • Arrange for the collection of the halogenated organic waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[23][24][25]

    • Halogenated organic waste is typically disposed of via high-temperature incineration at a permitted facility.[23][26]

Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the disposal process for this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs External Disposal Start 3-Des(allylthio)methyl-3-bromomethyl Althiazide Waste Quench Step 1: Alkaline Hydrolysis (Quenching with 1M NaOH) Start->Quench Reactive Compound Neutralize Step 2: Neutralize pH (6 < pH < 9) Quench->Neutralize Formation of Alcohol Derivative Segregate Step 3: Segregate into Halogenated Waste Container Neutralize->Segregate Non-Corrosive Waste Collection EHS/Licensed Vendor Collection Segregate->Collection Incineration High-Temperature Incineration Collection->Incineration Final Disposal caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

Summary of Key Information

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteContains bromine, a halogen.[19][24]
Primary Hazard Reactivity (Alkylating Agent)Due to the presence of the bromomethyl group.[7]
In-Lab Treatment Alkaline Hydrolysis (1 M NaOH)To neutralize the reactive bromomethyl group.[12][13]
Final pH 6 - 9To ensure the waste is not corrosive.[21][22]
Final Disposal Method High-Temperature IncinerationStandard procedure for halogenated organic waste.[23]

Conclusion

The proper disposal of reactive chemicals like this compound is a critical aspect of laboratory safety and environmental stewardship. By following a scientifically sound protocol of in-lab neutralization followed by proper segregation, researchers can effectively mitigate the risks associated with this compound. Adherence to these procedures not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the scientific community.

References

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Personal protective equipment for handling 3-Des(allylthio)methyl-3-bromomethyl Althiazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for handling "3-Des(allylthio)methyl-3-bromomethyl Althiazide" (CAS No. 7181-60-4)[1][2]. It is critical to note that this specific compound is designated for research use and lacks a comprehensive, publicly available Safety Data Sheet (SDS) or detailed toxicological profile.

Therefore, this guidance is built upon the principles of risk assessment based on chemical structure and adherence to precautionary safety measures for handling potent, uncharacterized research chemicals. Our approach is grounded in analyzing the hazards associated with its parent compound, Althiazide[3][4][5], and, most importantly, its reactive functional groups.

Core Directive: Hazard Assessment by Structural Analogy

The primary safety concern stems from the bromomethyl (-CH₂Br) functional group . This structural feature is a well-known "structural alert" in toxicology, as it can act as an alkylating agent. Alkylating agents are reactive compounds that can covalently modify biological macromolecules like DNA, proteins, and enzymes. This reactivity underpins their potential for significant toxicity, including:

  • Carcinogenicity and Mutagenicity: Potential to cause genetic defects and cancer.

  • Severe Irritation and Burns: High reactivity can lead to severe damage to skin, eyes, and the respiratory tract[6].

  • Sensitization: May cause allergic skin reactions upon repeated exposure[6].

Given these risks, "this compound" must be handled as a potent, potentially hazardous compound at all times, employing engineering controls and personal protective equipment suitable for cytotoxic or genotoxic agents[7][8][9].

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a robust barrier against exposure through inhalation, dermal contact, or ocular contact. The selection is based on guidelines for handling hazardous drugs and reactive chemicals[10][11][12][13].

PPE Item Specification Justification
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested). Inner glove tucked under gown cuff, outer glove over cuff.Prevents permeation by potentially reactive or cytotoxic compounds. Double gloving provides protection during doffing and in case the outer glove is breached.
Gown Disposable, solid-front, back-closing gown made of a poly-coated, low-lint material. Must be designated as resistant to chemical permeation.Protects skin from splashes and aerosol contamination. A solid front provides a continuous barrier, and knit cuffs ensure a tight seal with inner gloves[7][9].
Eye/Face Protection Full-face shield worn over chemical splash goggles.Provides complete protection for the eyes and face from splashes of liquid or dispersal of solid particles. Goggles protect against vapors and splashes, while the shield protects the rest of the face[7][13].
Respiratory Protection NIOSH-certified N95 or higher respirator. A fit-tested elastomeric half-mask respirator with P100 cartridges may be required for procedures with a high risk of aerosolization.Protects against inhalation of fine powders or aerosols, which is a primary route of exposure for potent compounds[7][9].
Additional Protection Disposable hair cover and shoe covers.Prevents contamination of personal clothing and hair, minimizing the risk of carrying contaminants outside the designated work area[7].

Step-by-Step Operational & Disposal Plan

This protocol is designed to be a self-validating system, where each step reinforces safety and containment.

Part 1: Preparation and Engineering Controls
  • Designated Area: All handling of "this compound" must occur within a designated area, clearly marked with hazard signage.

  • Chemical Fume Hood: All manipulations, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to contain aerosols and vapors.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, vials, solvents) and waste containers are inside the fume hood. This minimizes movement in and out of the containment area.

  • Emergency Kit: A spill kit containing absorbent pads, deactivating agents (if known), and appropriate waste bags must be immediately accessible.

Part 2: Donning PPE (Aseptic Technique)

The sequence is critical to ensure no surface is contaminated.

  • Don hair and shoe covers.

  • Don inner pair of nitrile gloves.

  • Don protective gown, ensuring it is fully secured in the back.

  • Don outer pair of nitrile gloves, ensuring the cuffs are pulled over the gown sleeves.

  • Don chemical splash goggles.

  • Don N95 respirator (perform a user seal check).

  • Don full-face shield.

Part 3: Handling the Compound
  • Weighing: Use a tared weigh boat or paper inside the fume hood. Handle the compound gently to avoid creating airborne dust.

  • Transfers: Use a spatula for solid transfers. If making a solution, add solvent to the solid slowly to avoid splashing.

  • Work Surface: Work on a disposable, absorbent bench liner to contain any minor spills.

Part 4: Doffing PPE (Contamination Control)

This process is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves while still in the designated area. Dispose of them in the hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers. Roll the gown inward to contain any surface contamination and dispose of immediately.

  • Exit Designated Area: Exit the immediate handling area.

  • Face/Eye/Respiratory Protection: Remove the face shield, goggles, and respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out during removal.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Part 5: Disposal Plan

Due to the presence of bromine and chlorine, all waste is classified as halogenated organic waste .

  • Solid Waste: All contaminated disposables (gloves, gowns, weigh boats, bench liners, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste"[14].

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, properly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams[15].

  • Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) inside the fume hood, and collect the rinsate as halogenated liquid waste. Then, proceed with standard cleaning procedures.

  • Waste Disposal: The sealed waste containers must be disposed of through a licensed hazardous waste management facility, following all institutional and regulatory guidelines for brominated waste[15][16].

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase RiskAssessment Risk Assessment (Potent Alkylating Agent) EngControls Engineering Controls (Fume Hood Required) RiskAssessment->EngControls PPE_Select Select PPE (Double Gloves, Gown, Face Shield) EngControls->PPE_Select DonPPE Don PPE (Correct Sequence) PPE_Select->DonPPE HandleChem Handle Chemical (Inside Fume Hood) DonPPE->HandleChem DoffPPE Doff PPE (Contamination Control) HandleChem->DoffPPE Decon Decontaminate Equipment DoffPPE->Decon Waste Segregate Halogenated Waste (Solid & Liquid) Decon->Waste Disposal Dispose via Certified Vendor Waste->Disposal

Caption: Workflow for handling potent, uncharacterized compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.